1,2-Nonanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZULWUXNKDPCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286853 | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42789-13-9 | |
| Record name | 1,2-Nonanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Nonanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Nonanediol CAS 42789-13-9 chemical properties
1,2-Nonanediol: The Amphiphilic Architect in Dermocosmetics and Drug Delivery
Executive Summary
This compound (CAS 42789-13-9) represents a critical "Goldilocks" point in the homologous series of 1,2-alkanediols. Situated between the widely utilized 1,2-Octanediol (Caprylyl Glycol) and the more lipophilic 1,2-Decanediol, this C9 diol offers a unique physicochemical balance. It retains sufficient water solubility for formulation compatibility while possessing a lipophilicity (LogP ~2.8) that optimizes membrane interaction, making it a potent antimicrobial booster and penetration enhancer. This guide dissects the chemical identity, synthetic pathways, and mechanistic applications of this compound for researchers in formulation science and medicinal chemistry.
Part 1: Physicochemical Identity & Profile[1][2][3]
This compound is an amphiphilic vicinal diol. Its structure consists of a hydrophobic nonyl tail and a hydrophilic glycolic head. This duality drives its surface activity, allowing it to orient at oil-water interfaces and intercalate into lipid bilayers.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
| CAS Number | 42789-13-9 | ChemicalBook [1] |
| IUPAC Name | Nonane-1,2-diol | PubChem |
| Molecular Formula | C9H20O2 | TCI Chemicals [2] |
| Molecular Weight | 160.25 g/mol | TCI Chemicals [2] |
| Appearance | White to almost white powder/crystal | TCI Chemicals [2] |
| Melting Point | 36.0°C | TCI Chemicals [2] |
| Boiling Point | 155°C (at 17 mmHg) | ChemicalBook [1] |
| Flash Point | >110°C | Estimated |
| LogP (Octanol/Water) | ~2.8 (Predicted) | Inferred from Homologs |
| Solubility | Soluble in methanol, ethanol, glycols; limited in water.[1] | TCI Chemicals [2] |
Note: The melting point of 36°C is distinct. Unlike 1,2-Octanediol (often liquid/semi-solid at RT) and 1,2-Decanediol (solid, MP ~48°C), the C9 diol exhibits an intermediate phase behavior, affecting processing temperatures in emulsion manufacturing.[2]
Part 2: Synthetic Pathways & Manufacturing
The synthesis of this compound typically follows the oxidative functionalization of terminal alkenes. The industrial preference leans towards catalytic oxidation due to scalability, while laboratory methods may employ Sharpless dihydroxylation for enantioselectivity if chiral purity is required (though racemic mixtures are standard for preservation).
Core Synthesis Workflow
The primary route involves the epoxidation of 1-nonene followed by hydrolysis.
Figure 1: Industrial synthesis pathway converting 1-nonene to this compound via an epoxide intermediate.[2][3][4]
Causality in Synthesis:
-
Step 1 (Epoxidation): The electron-rich double bond of 1-nonene attacks the electrophilic oxygen of the peracid. Control of temperature is critical to prevent over-oxidation or polymerization.
-
Step 2 (Hydrolysis): Acid-catalyzed ring opening ensures the formation of the vicinal diol. The reaction must be quenched precisely to maximize yield and minimize oligomer formation.
Part 3: Antimicrobial Mechanism of Action
This compound functions primarily as a membrane-active agent . Unlike traditional biocides that target specific enzymes, 1,2-alkanediols disrupt the physical integrity of the microbial cell envelope.
Mechanism Steps:
-
Adsorption: The hydrophobic C9 tail adsorbs onto the bacterial cell wall.
-
Insertion: The molecule intercalates into the lipid bilayer.
-
Fluidity Disruption: The presence of the diol alters membrane fluidity, increasing permeability.
-
Leakage: Critical ions (K+, Mg2+) and metabolites leak out, leading to metabolic collapse and cell death.
Figure 2: Step-wise mechanism of antimicrobial action. The amphiphilic nature of this compound drives membrane disruption.
Comparative Potency: Studies on homologs indicate that antimicrobial potency increases with chain length up to a solubility limit (cutoff effect).
-
C6 (Hexanediol): High solubility, low potency (requires >2%).
-
C8 (Octanediol): Balanced (effective at 0.5-1.0%).
-
C9 (Nonanediol): Enhanced potency vs C8 due to higher lipophilicity, yet retains better solubility profile than C10 [3].
-
C10 (Decanediol): High potency, but solubility issues often lead to crystallization in formula.
Part 4: Applications in Dermocosmetics & Pharma
Preservative Booster
This compound reduces the Minimum Inhibitory Concentration (MIC) of traditional preservatives (e.g., Phenoxyethanol, Parabens). By increasing cell membrane permeability, it facilitates the entry of the primary biocide.
Penetration Enhancer
In transdermal drug delivery, this compound temporarily disrupts the stratum corneum lipid organization, allowing active pharmaceutical ingredients (APIs) to penetrate deeper. Its LogP (~2.8) is ideal for partitioning into skin lipids.
Emollient & Humectant
The vicinal hydroxyl groups bind water, providing hydration, while the alkyl chain leaves a soft, non-tacky after-feel on the skin.
Part 5: Safety & Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has deemed 1,2-alkanediols (including homologs like 1,2-Octanediol and 1,2-Decanediol) safe as used in cosmetics [4].
-
Skin Irritation: Potential for irritation increases with chain length. This compound is generally well-tolerated at typical use concentrations (0.5% - 1.0%), but patch testing is recommended for sensitive skin formulations.[2]
-
Sensitization: Low risk. Not classified as a sensitizer.
-
Ocular Irritation: Mild to moderate; avoid direct eye contact in pure form.
Part 6: Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the antimicrobial efficacy of this compound against S. aureus.
-
Preparation: Dissolve this compound in a solvent (e.g., propylene glycol) to create a 10% stock solution.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 2.0% to 0.05%).
-
Inoculation: Add S. aureus inoculum (final conc. 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Expected Result: MIC for this compound is typically 0.3% - 0.6% (comparable to or slightly lower than 1,2-Octanediol) [3].[2]
-
Protocol B: Formulation Stability Stress Test
Objective: To verify this compound does not recrystallize in an O/W emulsion.
Figure 3: Workflow for assessing physical stability and crystallization risk.
-
Formulate: Create a standard oil-in-water emulsion containing 0.8% this compound. Add the diol in the oil phase or cool-down phase (pre-dissolved).
-
Cycle: Subject samples to 3 cycles of freeze-thaw (-10°C for 24h / 40°C for 24h).
-
Analyze: Observe under polarized light microscope. This compound (MP 36°C) may crystallize if not properly solubilized.
-
Criteria: No birefringent crystals should be visible.
References
-
Okukawa, M., Watanabe, T., Miura, M., et al. (2019).[2] Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis.[1][5] Journal of Oleo Science, 68(8), 759-763.[5] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR).[6][7] (2017).[8] Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104926600A - Method for synthesizing 1,2-pentanediol by one-pot method - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 1,2-Diol synthesis by additions [organic-chemistry.org]
- 5. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
Isomeric Divergence: A Technical Comparison of 1,2-Nonanediol and 1,9-Nonanediol
Executive Summary
In the landscape of C9 aliphatic diols, 1,2-Nonanediol and 1,9-Nonanediol represent a classic case of structural isomerism dictating functional divergence. While they share the same molecular formula (
Part 1: Structural & Physicochemical Characterization
The core differentiator lies in the hydroxyl positioning: vicinal (1,2-) versus distal (
Comparative Properties Table
| Property | This compound | 1,9-Nonanediol |
| CAS Number | 42789-13-9 | 3937-56-2 |
| Structure Type | Vicinal (Asymmetric) | Terminal (Symmetric) |
| Molecular Geometry | Amphiphilic Head/Tail | Linear Bifunctional |
| Melting Point | ~36 °C | 45–47 °C |
| Boiling Point | ~155 °C (17 mmHg) | ~292 °C (760 mmHg) |
| Water Solubility | Low (Amphiphilic nature) | Sparingly Soluble |
| Primary Function | Surfactant / Antimicrobial | Polymer Monomer |
| Reactivity Mode | Chelation / Membrane Disruption | Step-Growth Polymerization |
The Thermodynamics of Hydroxyl Positioning
-
1,9-Nonanediol (Symmetry & Packing): The terminal hydroxyl groups allow for extensive intermolecular hydrogen bonding chains. The linear C9 backbone enables efficient packing in the crystal lattice, resulting in a higher melting point (45–47 °C) compared to its isomer. It behaves as a classic hard segment in copolymer synthesis.
-
This compound (Amphiphilicity): The vicinal hydroxyls create a polar "head" and a lipophilic C7 "tail." This structure disrupts the ordered packing seen in the 1,9-isomer, lowering the melting point (~36 °C). Crucially, the vicinal arrangement allows for intramolecular hydrogen bonding and the formation of cyclic intermediates (e.g., with boronates or acetals), a reactivity pathway unavailable to the 1,9-isomer.
Part 2: Synthetic Pathways and Purity Profiles
The synthesis of these isomers proceeds from entirely different feedstock streams: petrochemical olefins for the 1,2-isomer and renewable fatty acids for the 1,9-isomer.
Synthesis Logic
-
Route A: this compound is typically synthesized via the oxidation of 1-nonene . The olefin undergoes epoxidation (using hydrogen peroxide and formic acid or a peracid) to form 1,2-epoxynonane, followed by acid-catalyzed hydrolysis to open the ring.
-
Route B: 1,9-Nonanediol is derived from Azelaic Acid (1,9-nonanedioic acid). Azelaic acid is produced industrially via the ozonolysis of oleic acid.[1] The diacid is then reduced using strong hydride reducing agents (e.g.,
) or catalytic hydrogenation to yield the terminal diol.
Visualization of Synthetic Flows
Figure 1: Divergent synthetic pathways. This compound arises from alkene oxidation, while 1,9-Nonanediol is a reduction product of dicarboxylic acids.
Part 3: Reactivity Profile & Functional Applications
This compound: The Antimicrobial Potentiator
The 1,2-isomer functions primarily through membrane interaction . Its amphiphilic structure allows it to intercalate into microbial lipid bilayers, increasing permeability.
-
Mechanism: The C7 alkyl chain inserts into the hydrophobic core of the membrane, while the vicinal diol headgroup disrupts the hydration shell at the interface. This destabilization lowers the Minimum Inhibitory Concentration (MIC) of traditional preservatives (e.g., phenoxyethanol, parabens).
-
Chelation: The vicinal diols can form 5-membered cyclic esters with boronic acids, utilized in sensor development and specific protecting group strategies.
1,9-Nonanediol: The Polymer Backbone
The 1,9-isomer is a macromolecular building block . Its primary value is its chain length (C9), which imparts flexibility and hydrolytic stability to polyesters and polyurethanes compared to shorter chain diols (e.g., 1,4-butanediol).
-
Polymerization: Reacts with dicarboxylic acids (e.g., adipic acid) or diisocyanates. The odd number of carbons (9) often results in polymers with lower melting points and unique mechanical properties compared to even-numbered analogs due to the "odd-even" effect in crystal packing.
Figure 2: Functional logic map. This compound exploits surface activity, while 1,9-Nonanediol exploits bifunctional reactivity.
Part 4: Self-Validating Experimental Protocols
These protocols are designed to be self-verifying. If the control steps fail, the experiment must be halted.
Protocol A: Determination of Antimicrobial Efficacy (MIC) for this compound
Objective: Quantify the membrane-disrupting capability of this compound against Staphylococcus epidermidis. Validation Check: Positive control (Phenoxyethanol) must show MIC within established range (0.5-1.0%).
-
Preparation:
-
Dissolve this compound in Mueller-Hinton Broth (MHB) with 2% DMSO (solubility aid) to create a 20,000 ppm (2%) stock.
-
Control Check: Ensure solution is clear. If turbid, sonicate at 40°C.
-
-
Microdilution:
-
Dispense 100 µL MHB into a 96-well plate.
-
Perform serial 2-fold dilutions of the this compound stock across columns 1-10.
-
Final concentration range: ~10,000 ppm down to ~20 ppm.
-
-
Inoculation:
-
Add 100 µL of S. epidermidis (adjusted to
CFU/mL) to all wells. -
Controls: Column 11 = Growth Control (Bacteria + Media + DMSO). Column 12 = Sterility Control (Media only).
-
-
Incubation & Readout:
-
Incubate at 37°C for 24 hours.
-
Endpoint: The MIC is the lowest concentration showing no visible turbidity .
-
Expected Result: this compound MIC typically ranges between 1000 ppm (0.1%) and 2500 ppm (0.25%) .
-
Protocol B: Melt Polycondensation of 1,9-Nonanediol
Objective: Synthesize Poly(nonamethylene azelate) to verify monomer purity and reactivity.
Validation Check: Target molecular weight (
-
Stoichiometry:
-
Mix 1,9-Nonanediol (1.05 eq) and Azelaic Acid (1.00 eq) in a reactor. The slight excess diol compensates for volatility.
-
-
Esterification (Stage 1):
-
Heat to 150°C under Nitrogen flow. Add catalyst (
, 300 ppm). -
Validation: Observe water distillation. Reaction proceeds until acid value < 10 mg KOH/g.
-
-
Polycondensation (Stage 2):
-
Raise temperature to 230°C. Apply vacuum (< 1 mbar) to remove excess diol and drive molecular weight build-up.
-
Maintain for 4 hours.
-
-
Analysis:
-
Cool and analyze via DSC.
-
Expected Result: Semi-crystalline polymer with
. If is significantly lower (<60°C), suspect 1,2-diol contamination or incomplete reaction.
-
References
-
National Institute of Standards and Technology (NIST). 1,9-Nonanediol Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] [Link]
- European Patent Office.Multifunctional Compound Mixtures Comprising Multiple (Bio)-Alkanediols (EP 4461794 A2). (2021). Provides MIC data for this compound against skin microbiome.
- Papageorgiou, G. Z., et al.Crystallization and Melting Behavior of Poly(nonamethylene azelate). (Relates to polymer synthesis using 1,9-nonanediol).
-
PubChem. 1,2-Octanediol (Analogous properties for vicinal diols). [Link]
Sources
1,2-Dihydroxynonane: Physicochemical Characterization and Functional Applications in Drug Delivery
Topic: Molecular Weight and Formula of 1,2-Dihydroxynonane Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1,2-Dihydroxynonane (1,2-Nonanediol) represents a critical class of medium-chain 1,2-alkanediols utilized increasingly in dermatological and pharmaceutical applications. Distinguished by its amphiphilic structure—comprising a lipophilic C9 hydrocarbon tail and a hydrophilic vicinal diol headgroup—it functions as a potent penetration enhancer, solubilizer, and antimicrobial preservative booster.
This technical guide provides a rigorous examination of the molecular identity of 1,2-Dihydroxynonane, detailing its physicochemical properties, synthetic pathways, and validation protocols.[1] It is designed to serve as a foundational reference for formulation scientists seeking to leverage this molecule’s unique interfacial properties.
Molecular Identity & Physicochemical Profile[2][3][4][5][6][7]
The precise characterization of 1,2-Dihydroxynonane is the first step in regulatory filing and formulation stability testing. The molecule exists as a waxy solid or viscous liquid at ambient temperatures, depending on purity and enantiomeric composition.
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| IUPAC Name | Nonane-1,2-diol | Vicinal diol structure |
| CAS Number | 42789-13-9 | Specific to the 1,2-isomer (distinct from 1,9-isomer) |
| Molecular Formula | C₉H₂₀O₂ | Confirmed via Elemental Analysis |
| Molecular Weight | 160.25 g/mol | Monoisotopic Mass: 160.1463 Da |
| Physical State | White solid / Viscous liquid | Melting Point: ~36–38 °C |
| Boiling Point | 155 °C @ 17 mmHg | High boiling point requires vacuum distillation for purification |
| LogP (Calc) | ~2.2 – 2.5 | Indicates significant lipophilicity; ideal for membrane partitioning |
| Solubility | Methanol, Ethanol, Glycols | Limited water solubility; requires solubilizers in aqueous systems |
Structural Logic
The C₉H₂₀O₂ formula dictates the molecule's behavior. The nine-carbon chain provides sufficient hydrophobicity to intercalate into the lipid bilayer of the Stratum corneum, while the vicinal hydroxyl groups (1,2-position) facilitate hydrogen bonding with polar headgroups of ceramides. This "wedge" effect is the primary mechanism for its penetration-enhancing capability [1].
Synthetic Pathways and Manufacturing
To ensure high purity for pharmaceutical use, 1,2-Dihydroxynonane is typically synthesized via the oxidation of terminal alkenes. The choice of oxidant determines the stereochemistry and impurity profile.
Primary Synthetic Route: Epoxidation-Hydrolysis
The industrial standard involves the epoxidation of 1-nonene followed by acid-catalyzed hydrolysis. This route is preferred for its scalability and cost-effectiveness.[2]
Figure 1: Industrial synthesis pathway of 1,2-Dihydroxynonane from 1-Nonene via an epoxide intermediate.[1]
Technical Insight: The hydrolysis step must be carefully controlled to prevent the formation of ether dimers. In high-purity applications (e.g., parenteral or ophthalmic), the crude diol is purified via fractional distillation under high vacuum to remove trace epoxide residues, which are potential genotoxins.
Analytical Protocol: Validation of Molecular Weight
Verifying the molecular weight (160.25 g/mol ) and formula requires a self-validating analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis due to the volatility of the diol.
Protocol: GC-MS Structural Confirmation
Objective: To confirm the molecular weight and structural identity of 1,2-Dihydroxynonane.
Reagents:
-
Sample: 1,2-Dihydroxynonane (>98% purity).
-
Solvent: HPLC-grade Methanol or Dichloromethane.
-
Derivatizing Agent (Optional): BSTFA + 1% TMCS (for silylation to improve peak shape).
Methodology:
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of solvent.
-
Note: For precise MW determination, derivatization is recommended to prevent thermal degradation of the diol in the injector port. Mix 100 µL sample + 100 µL BSTFA, incubate at 60°C for 30 mins.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temp Program: 80°C (1 min hold) -> 20°C/min -> 280°C (5 min hold).
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: 40–350 m/z.
-
Data Interpretation (Self-Validating Logic):
-
Underivatized: Look for a weak molecular ion peak (
) at m/z 160 .-
Fragmentation: Expect a prominent peak at m/z 129 (loss of
, characteristic of terminal diols) [2].
-
-
TMS-Derivatized: The molecular weight shifts.
-
Formula becomes
. -
New MW:
g/mol . -
Look for
at m/z 304 or at m/z 289 (loss of methyl group from TMS).
-
Functional Mechanisms in Formulation
The utility of 1,2-Dihydroxynonane extends beyond its role as a solvent. Its specific molecular weight and chain length optimize it for membrane disruption , making it a valuable preservative booster.
Mechanism of Antimicrobial Boosting
1,2-Alkanediols exhibit a chain-length-dependent antimicrobial activity. With a C9 chain, 1,2-Dihydroxynonane possesses the ideal hydrophobicity to insert into bacterial cell membranes, increasing permeability and allowing lower doses of primary preservatives (e.g., phenoxyethanol) to function effectively [3].[1]
Figure 2: Mechanism of action for preservative boosting. The C9 chain inserts into the bilayer, compromising integrity.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Symrise AG. (2012). Synergistic 1,2-Diol Combinations: New Multifunctional Actives for Cosmetics. Cosmetic Science Technology. Available at: [Link]
Sources
1,2-Nonanediol melting point and physical state at room temperature
Physicochemical State, Synthesis, and Pharmaceutical Applications
Part 1: Executive Summary
1,2-Nonanediol (CAS: 42789-13-9) is a medium-chain vicinal diol utilized in pharmaceutical and cosmetic formulations as a penetration enhancer, antimicrobial booster, and emollient. Unlike its even-numbered homologs (1,2-octanediol and 1,2-decanediol) which are widely commoditized, this compound occupies a niche physicochemical space.
At standard room temperature (20–25°C), This compound is a waxy crystalline solid with a melting point range of 35.0–38.0°C . Its physical state is highly sensitive to ambient thermal fluctuations; it may appear as a semi-solid paste or supercooled liquid in warm laboratory environments (>30°C).
This guide provides a rigorous technical analysis of this compound, detailing its thermodynamic properties, synthesis protocols, and application mechanisms in drug delivery.
Part 2: Physicochemical Characterization
The melting point of this compound follows the "odd-even" alternation effect observed in alkanes and alkanediols. While even-numbered chains (C8, C10) pack efficiently into crystal lattices, odd-numbered chains (C9) often exhibit slightly lower packing densities and melting points due to the geometry of the terminal methyl groups in the crystal structure.
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 42789-13-9 | Distinct from 1,9-Nonanediol (CAS 3937-56-2) |
| Molecular Formula | C₉H₂₀O₂ | |
| Molecular Weight | 160.25 g/mol | |
| Physical State (20°C) | Waxy Solid / Crystalline Powder | White to almost white |
| Melting Point | 35.0 – 38.0 °C | Sharp transition; prone to supercooling |
| Boiling Point | ~155°C at 17 mmHg | |
| LogP (Octanol/Water) | ~2.5 (Predicted) | Lipophilic, suitable for membrane interaction |
| Solubility | Soluble in alcohols, glycols, chloroform. | Sparingly soluble in water (<1%) |
Thermodynamic Analysis: The Odd-Even Effect
The melting point of this compound (~37°C) lies between that of 1,2-octanediol (~30°C) and 1,2-decanediol (~48°C).
-
1,2-Octanediol (C8): Lower MP due to shorter chain, often liquid in warm rooms.
-
This compound (C9): Intermediate MP. The odd-numbered carbon chain introduces a "kink" in the crystal packing, preventing the highly ordered stratification seen in C10, yet the increased molecular weight vs. C8 drives the MP above 35°C.
-
1,2-Decanediol (C10): Higher MP due to efficient packing and increased Van der Waals forces.
Part 3: Synthesis & Purification Protocol
For research and high-purity applications, the synthesis of this compound is typically achieved via the oxidation of 1-nonene. The Upjohn Dihydroxylation is the preferred method for laboratory scale due to its operational simplicity and high yield, preventing the formation of trans-diols or epoxide byproducts common in performic acid routes.
Reaction Scheme
Substrate: 1-Nonene Reagents: Osmium Tetroxide (OsO₄) [Catalyst], N-Methylmorpholine N-oxide (NMO) [Co-oxidant] Solvent: Acetone/Water Product: rac-1,2-Nonanediol
Step-by-Step Protocol
-
Preparation: In a 500 mL round-bottom flask, dissolve 1-nonene (12.6 g, 100 mmol) in acetone (150 mL) and deionized water (20 mL).
-
Catalyst Addition: Add N-Methylmorpholine N-oxide (NMO) (13.5 g, 115 mmol, 50% aq. solution).
-
Initiation: Cool the mixture to 0°C. Add OsO₄ (2.5 wt% in t-BuOH, 5 mL) dropwise.
-
Note: The solution will turn dark brown/black as the osmate ester forms.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) for the disappearance of the alkene.
-
Quenching: Add solid sodium sulfite (Na₂SO₃, 15 g) and stir for 1 hour to reduce residual osmium species. The mixture should become light yellow or colorless.
-
Extraction: Concentrate acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from hexane/ether to yield pure this compound as white needles.
Workflow Visualization
Caption: Figure 1. Laboratory-scale synthesis workflow for this compound via Upjohn Dihydroxylation.
Part 4: Applications in Drug Delivery & Cosmetics
This compound acts as an amphiphilic modulator of biological membranes. Its 9-carbon alkyl chain inserts into the lipid bilayer, while the vicinal hydroxyl headgroup disrupts the hydrogen bonding network at the polar interface.
1. Antimicrobial Potentiation
1,2-Alkanediols exhibit intrinsic antimicrobial activity.[1] The efficacy peaks around chain lengths of C8–C10.
-
Mechanism: The diol destabilizes the bacterial cell membrane, increasing permeability and causing leakage of intracellular components (ATP, ions).
-
Advantage: It allows for the reduction of conventional preservatives (e.g., parabens, phenoxyethanol) in formulations ("Self-preserving" systems).
2. Transdermal Penetration Enhancement
In transdermal drug delivery systems (TDDS), this compound fluidizes the stratum corneum lipids.
-
Solubility Parameter: It bridges the gap between lipophilic actives and hydrophilic vehicles.
-
Thermodynamic Activity: By disrupting lipid packing, it increases the diffusion coefficient (
) of the drug through the skin.
Mechanism of Action Diagram
Caption: Figure 2.[1] Mechanism of Action for penetration enhancement in transdermal delivery.
Part 5: Safety and Handling (SDS Summary)
While generally considered safe for cosmetic use at concentrations <1.0%, pure this compound requires standard laboratory safety protocols.
-
Hazard Classification (GHS):
-
H319: Causes serious eye irritation.[2]
-
H315: Causes skin irritation (at 100% concentration).
-
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors if heated.[2]
-
Storage: Store below 30°C to maintain solid state. Keep container tightly closed to prevent moisture absorption (hygroscopic).
Part 6: References
-
TCI Chemicals. this compound Product Specification & SDS. Retrieved from
-
ChemicalBook. this compound Physicochemical Properties. Retrieved from
-
Kubo, M., et al. (2019). "Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis". Journal of Oleo Science. Retrieved from
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. Retrieved from
-
Eggerstedt, S., et al. (2013). "Efficacies of different 1,2-alkanediols as antimicrobial agents". ResearchGate.[1] Retrieved from
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A Technical Guide to the Solubility of 1,2-Nonanediol: A Comparative Analysis in Water and Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,2-Nonanediol, a long-chain diol with increasing relevance in pharmaceutical and cosmetic formulations. In the absence of extensive published quantitative data, this document synthesizes foundational physicochemical principles to predict solubility behavior and presents a robust, self-validating experimental protocol for its empirical determination. We conduct a comparative analysis of this compound's solubility in two critical solvents: water and ethanol. The discussion is grounded in the principles of intermolecular forces, explaining the causality behind the expected high solubility in ethanol and poor solubility in water. This guide is designed to equip researchers and formulation scientists with the theoretical knowledge and practical methodology required to effectively utilize this compound in their development workflows.
Introduction to this compound
This compound (CAS No: 42789-13-9) is a dihydric alcohol featuring a nine-carbon aliphatic chain with hydroxyl groups located on the first and second carbons.[1][2] This unique structure imparts both hydrophilic and lipophilic characteristics, making it a valuable excipient in various applications, including as a solvent, humectant, and antimicrobial potentiator in topical drug formulations and cosmetic products.[3]
The efficacy and stability of these formulations are critically dependent on the solubility of their components. Understanding the solubility of this compound in different solvent systems is therefore not merely a matter of academic interest but a prerequisite for rational drug development and formulation design. This guide focuses on two of the most fundamental solvents in the pharmaceutical sciences: water, the basis of aqueous systems, and ethanol, a common co-solvent and vehicle.
Core Physicochemical Properties
A molecule's solubility is intrinsically linked to its physical and chemical properties. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₂₀O₂ | [2][4] |
| Molecular Weight | 160.26 g/mol | [5] |
| Appearance | White to almost white solid/crystal | [3][4][5] |
| Melting Point | ~36 °C | [4][5] |
| Structure | CH₃(CH₂)₆CH(OH)CH₂(OH) | [2] |
The structure, featuring two adjacent hydroxyl (-OH) groups and a long C9 alkyl chain, is the primary determinant of its interaction with solvents.
The Theoretical Basis of Solubility: A Tale of Two Solvents
The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires an analysis of the intermolecular forces between the solute (this compound) and the solvent molecules.[6] The primary forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[7][8]
Solute-Solvent Interactions: this compound in Water
-
Expected Solubility: Low to Sparingly Soluble
-
Interaction Analysis:
-
Hydrogen Bonding (Favorable): The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, allowing them to form hydrogen bonds with water molecules.[9][10] This is a strong, favorable interaction.
-
Hydrophobic Effect (Unfavorable): The dominant feature of the molecule is its long, nonpolar nine-carbon alkyl chain. For this chain to be accommodated in water, it must disrupt the highly structured, hydrogen-bonded network of water molecules.[11] This process is entropically unfavorable and energetically costly, leading to a strong hydrophobic effect that severely limits solubility.[12]
-
The unfavorable energetics of solvating the long alkyl chain are expected to overwhelm the favorable interactions of the two hydroxyl groups. Aliphatic alcohols with carbon chains longer than five carbons are generally only slightly soluble in water for this reason.[9][13] The behavior of the related compound 1,9-Nonanediol, which is sparingly soluble in water, further supports this prediction.[14]
Solute-Solvent Interactions: this compound in Ethanol
-
Expected Solubility: Freely Soluble to Miscible
-
Interaction Analysis:
-
Hydrogen Bonding (Favorable): Ethanol (CH₃CH₂OH) also possesses a hydroxyl group and can readily form hydrogen bonds with the two -OH groups of this compound.[15][16]
-
Dispersion Forces (Favorable): The nonpolar ethyl group of ethanol interacts favorably with the nonpolar nonyl chain of the diol via London dispersion forces.[8]
-
Dipole-Dipole Interactions (Favorable): Both molecules are polar and exhibit permanent dipoles, leading to favorable dipole-dipole attractions.[15][17]
-
In this system, all intermolecular interactions are compatible and favorable. The solvent (ethanol) has both polar and nonpolar character, closely matching the amphiphilic nature of the solute (this compound). This alignment with the "like dissolves like" principle predicts high solubility.[6] The observed high solubility of 1,9-Nonanediol in ethanol reinforces this expectation.[14]
Visualization of Molecular Interactions
The following diagram illustrates the dominant intermolecular forces governing the solubility of this compound in each solvent.
Caption: Dominant intermolecular forces in water vs. ethanol systems.
Predicted Quantitative Solubility Profile
While precise experimental values are not widely published, a qualitative and semi-quantitative profile can be established based on the principles above and data from analogous compounds.
| Solvent | Predicted Solubility (at 25°C) | Rationale |
| Water | Slightly Soluble / Sparingly Soluble | The large, nonpolar C9 alkyl chain leads to a significant hydrophobic effect, limiting solubility despite the presence of two hydrophilic -OH groups.[13][14] |
| Ethanol | Freely Soluble / Miscible | Excellent compatibility between the solute and solvent in terms of hydrogen bonding, polarity, and nonpolar interactions.[10][14] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
To obtain definitive quantitative data, the equilibrium shake-flask method is the industry gold standard.[18][19] This protocol is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solute is achieved.
Principle and Causality
The method relies on allowing a suspension of the solute in the solvent to agitate at a constant temperature for a prolonged period. The presence of excess, undissolved solid is critical as it ensures the resulting solution is saturated.[18] Extended equilibration time is necessary to overcome kinetic barriers to dissolution, and precise temperature control is paramount as solubility is temperature-dependent.[19][20]
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into several glass vials. Causality: Using an amount far exceeding the expected solubility ensures a solid phase remains at equilibrium.
-
Pipette a precise volume of the solvent (e.g., 5.0 mL of purified water or absolute ethanol) into each vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or orbital incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a constant, moderate speed for a sufficient duration to reach equilibrium. A minimum of 48-72 hours is recommended. Causality: Long-chain and crystalline compounds can be slow to dissolve. Equilibrium is confirmed by measuring the concentration at successive time points (e.g., 24, 48, 72 hours) until the value remains constant.[21]
-
-
Sampling and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for ethanol, 0.22 µm PVDF for water) into a clean vial. Causality: Filtration is a critical step to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.[21]
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering).
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units of mg/mL or g/L.
-
Experimental Workflow Visualization
Caption: Workflow for the experimental determination of solubility.
Relevance in Drug Development
The differential solubility of this compound is highly relevant for formulation scientists:
-
Aqueous Formulations: Its low water solubility means it may not be suitable as a primary solvent in simple aqueous solutions. However, it can be used in emulsions or micellar systems where its amphiphilic nature is advantageous.
-
Non-Aqueous & Co-Solvent Systems: Its high solubility in ethanol makes it an excellent candidate for use in hydro-alcoholic formulations, tinctures, and topical sprays, where it can help solubilize poorly water-soluble Active Pharmaceutical Ingredients (APIs) while also providing its own beneficial properties.
Conclusion
Based on a thorough analysis of intermolecular forces, this compound is predicted to exhibit poor solubility in water and high solubility in ethanol. This dichotomy is driven by the molecule's amphiphilic structure, specifically the dominance of the hydrophobic effect from its C9 alkyl chain in aqueous media versus the compatible polar and nonpolar interactions in ethanol. For drug development professionals, this differential solubility profile dictates its application, favoring its use in alcohol-based or emulsified systems over simple aqueous solutions. To move beyond theoretical prediction, this guide provides a robust, self-validating shake-flask protocol to empower researchers to generate the precise, quantitative data needed for advanced formulation design.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Hameed, G. S. (2024). Solubility and distribution. Retrieved from [Link]
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Patil, G. B. (n.d.). SOLUBILITY AND DISTRIBUTION PHENOMENON. Retrieved from [Link]
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Wikidata. (2025, November 4). This compound. Retrieved from [Link]
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Ashenhurst, J. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 1,9-Nonanediol. Retrieved from [Link]
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Unknown. (n.d.). 1,9-Nonanediol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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Maricopa Open Digital Press. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
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Unknown. (n.d.). Solubility and Distribution Phenomena. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2023, April 7). 1,9-Nonanediol: A Versatile Chemical Compound with Diverse Applications. Retrieved from [Link]
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Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]
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Frontiers. (2020, June 23). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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College of St. Benedict & St. John's University. (2008, February 8). Intermolecular Forces and Solutions. Retrieved from [Link]
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Chemistry LibreTexts. (2026, January 27). 11.2: Intermolecular Forces. Retrieved from [Link]
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Proprep. (n.d.). What are the intermolecular forces in ethanol (C2H5OH)?. Retrieved from [Link]
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Navigating the Uncharted: A Technical Safety Guide to 1,2-Nonanediol Handling for Researchers
An in-depth guide for scientists and drug development professionals on the safe handling and storage of 1,2-Nonanediol, drawing upon best practices and data from analogous 1,2-alkanediols in the absence of a comprehensive Safety Data Sheet.
In the dynamic landscape of research and drug development, the introduction of novel chemical entities is a constant. Among these is this compound (CAS No. 42789-13-9), a long-chain diol with potential applications in various formulations. However, the readily available safety and toxicological data for this specific compound are sparse. This guide, therefore, adopts a precautionary and evidence-based approach, synthesizing established safety protocols for analogous short-chain 1,2-alkanediols and general laboratory best practices to provide a robust framework for the safe handling of this compound.
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative risk assessment is paramount. Based on the data for structurally similar 1,2-alkanediols such as 1,2-Octanediol and 1,2-Hexanediol, it is prudent to assume that this compound may cause serious eye irritation.[1][2] Skin irritation and potential for respiratory tract irritation upon inhalation of dust or aerosols should also be considered.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | 2 (Assumed) | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Assumed) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[1] |
This assumed classification necessitates a thorough risk assessment for any planned experimental work. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A combination of engineering controls and appropriate Personal Protective Equipment (PPE) is essential to mitigate the risks associated with handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder or solutions should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.
-
Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE)
The selection of PPE should be based on the specific laboratory procedures being performed. The following provides a baseline recommendation:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] | To protect against potential eye irritants. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation before use. - Lab Coat: A clean, buttoned lab coat should be worn to protect skin and personal clothing. | To prevent skin contact and potential irritation. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary. | To prevent inhalation of potentially irritating particles. |
Donning and Doffing PPE Workflow:
Caption: Sequential workflow for donning and doffing Personal Protective Equipment (PPE).
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Generation: When handling the solid form of this compound, minimize the creation of dust. Use techniques such as gentle scooping rather than pouring from a height.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid direct inhalation of any dust or vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Based on information for similar diols, store away from strong oxidizing agents, strong acids, and acid chlorides.[3]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is a critical component of laboratory safety.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
The response to a spill will depend on the quantity and location.
Spill Response Decision Tree:
Sources
1,2-Nonanediol refractive index and density values
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Nonanediol: Refractive Index and Density
Introduction
This compound (CAS No: 42789-13-9) is a linear diol featuring hydroxyl groups on the first and second carbon atoms of a nine-carbon chain. This molecular structure imparts both hydrophilic (from the hydroxyl groups) and lipophilic (from the carbon chain) characteristics, making it a versatile compound in various scientific and industrial applications. For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties, such as refractive index and density, is paramount.
These parameters are not merely abstract values; they are critical identifiers for raw material verification, cornerstones for formulation development, and key indicators of product purity and consistency. In pharmaceutical applications, where this compound may function as a solvent, humectant, or skin conditioning agent, these properties directly influence the stability, efficacy, and sensory profile of the final product.[1][2] This guide provides a detailed examination of the refractive index and density of this compound, outlines authoritative methodologies for their measurement, and explains the scientific rationale behind these experimental protocols.
Part 1: Physicochemical Data of this compound
The refractive index and density are intrinsic properties of a pure substance, but their values are highly dependent on temperature. As temperature increases, the density of a liquid typically decreases due to thermal expansion. Similarly, the refractive index also tends to decrease with increasing temperature. Therefore, it is crucial to report these values with the corresponding measurement temperature.
Below is a summary of the available physical property data for this compound. It is important to note that some widely cited values are estimates and should be treated as such until verified by rigorous, temperature-controlled experimentation.
Table 1: Physical Properties of this compound
| Property | Value | Conditions | Source |
| Molecular Formula | C₉H₂₀O₂ | - | [3] |
| Molecular Weight | 160.25 g/mol | - | [3] |
| Density | 0.9526 g/cm³ | Rough Estimate | [3] |
| Refractive Index | 1.4533 | Estimate | [3] |
| Boiling Point | 155 °C | at 17 mmHg | [3] |
| Melting Point | 36 °C | - | [3] |
The dependence of these properties on temperature underscores the necessity for precise and standardized measurement protocols, which are detailed in the following sections.
Part 2: Experimental Determination of Refractive Index
Principle and Significance
The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it.[4][5] It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance.[4][5] For quality control, the refractive index is a rapid and highly accurate method for identifying a substance and assessing its purity. Any deviation from the standard value can indicate the presence of impurities or a change in composition.
Authoritative Methodology: ASTM D1218
The standard test method for measuring the refractive index of hydrocarbon liquids, which is applicable to transparent liquids like this compound, is outlined in ASTM D1218.[6][7] This method can be performed using either a manual optical-mechanical refractometer (e.g., an Abbé refractometer) or a modern automatic digital instrument.[4][6]
Experimental Protocol
-
Apparatus:
-
A high-precision refractometer (manual or digital) capable of reading to four decimal places.
-
A constant temperature circulating bath, capable of maintaining the temperature of the refractometer prisms within ±0.1 °C.
-
A monochromatic light source, typically a sodium lamp (589 nm), as the refractive index varies with the wavelength of light.[5]
-
-
Calibration:
-
Before measurement, the instrument's accuracy must be verified using certified liquid reference standards with known refractive indices at the measurement temperature.
-
If the reading differs from the certified value by more than 0.0001, the instrument must be recalibrated according to the manufacturer's instructions.
-
-
Procedure:
-
Temperature Equilibration: Set the circulating bath to the desired measurement temperature (e.g., 20 °C or 25 °C) and allow the refractometer prisms to fully equilibrate. This step is critical as temperature fluctuations are a primary source of error.
-
Sample Application: Ensure the prism surfaces are clean and dry. Apply a few drops of the this compound sample to the surface of the measuring prism.
-
Measurement (for Manual Refractometer): Close the prisms. Allow 1-2 minutes for the sample to reach thermal equilibrium. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Measurement (for Digital Refractometer): Close the prism cover. The instrument will automatically detect the sample, perform the measurement, and display the temperature-corrected refractive index.
-
Data Recording: Record the refractive index to four decimal places along with the measurement temperature (e.g., n²⁰/D = 1.XXXX, where 20 is the temperature in Celsius and D refers to the sodium D-line).
-
Workflow for Refractive Index Measurement
Caption: Experimental workflow for determining the refractive index of this compound.
Part 3: Experimental Determination of Density
Principle and Significance
Density (ρ) is defined as the mass of a substance per unit volume.[8] It is a fundamental physical property used to convert mass to volume, which is essential for dosing in formulations and for commercial transactions.[8][9] In drug development, density measurements help ensure the uniformity of liquid mixtures and can be used in conjunction with other properties, like viscosity, to characterize a material fully.
Authoritative Methodology: ASTM D4052
A highly precise and widely accepted method for determining the density of liquids is described in ASTM D4052.[9][10] This method utilizes a digital density meter based on the oscillating U-tube principle.[8][9][11]
Experimental Protocol
-
Apparatus:
-
Digital Density Meter: An instrument with an oscillating U-tube and a system for precise temperature control.
-
Syringes or an automated sample injection system.
-
-
Causality Behind the Method: The core of the instrument is a U-shaped borosilicate glass tube that is electronically excited to oscillate at its natural frequency. When a sample is introduced into the tube, the total mass of the tube changes, which in turn alters its oscillation frequency. The instrument measures this change in frequency and, using calibration data, calculates the precise density of the sample.[11][12]
-
Calibration:
-
The instrument must be calibrated using two reference standards: typically, dry air and ultrapure, degassed water.
-
The calibration should be performed at the intended measurement temperature. The instrument stores the calibration constants for subsequent calculations.
-
-
Procedure:
-
Temperature Equilibration: Set the measurement temperature on the density meter (e.g., 20 °C) and allow the instrument to stabilize.
-
Sample Introduction: Draw the this compound sample into a clean, dry syringe, taking care to avoid introducing air bubbles. Air bubbles are a significant source of error as they will lead to an erroneously low density reading.
-
Injection: Slowly and steadily inject the sample into the oscillating U-tube until it is completely filled. Automated samplers can also be used to improve reproducibility.[10]
-
Measurement: The instrument will monitor the oscillation period until it is stable, indicating thermal equilibrium has been reached. The density is then automatically calculated and displayed.
-
Cleaning: After measurement, thoroughly flush the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it with a stream of air to prepare for the next sample.
-
Workflow for Density Measurement
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toxicity profile and skin irritation potential of 1,2-Nonanediol
An In-Depth Technical Guide to the Toxicity Profile and Skin Interaction of 1,2-Nonanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Modern Approach to Safety Assessment
The evaluation of chemical safety, particularly for ingredients used in topical formulations and cosmetics, has evolved significantly. The paradigm has shifted from a reliance on animal testing to a sophisticated, mechanism-based approach employing in vitro and ex vivo models. This guide provides a comprehensive analysis of this compound, a C9 aliphatic diol, through this modern lens. By examining its toxicological profile and skin irritation potential, we aim to equip researchers and developers with the critical data and methodological understanding necessary for informed decision-making. This document is structured not as a rigid template, but as a logical progression from fundamental properties to detailed toxicological endpoints and the state-of-the-art assays used in their assessment.
Physicochemical and Functional Profile of this compound
This compound is a member of the 1,2-glycol family, which are widely utilized in the cosmetic and pharmaceutical industries.[1] These diols are valued for their multifunctional properties, acting as solvents, humectants, skin-conditioning agents, and viscosity modifiers.[2][3][4] Specifically, this compound, along with other 1,2-glycols like caprylyl glycol, also functions as a preservative due to its antimicrobial properties.[1][4] Understanding its basic chemical and physical nature is foundational to interpreting its biological interactions.
| Property | Value | Source |
| CAS Number | 42789-13-9 | [5][6] |
| Molecular Formula | C₉H₂₀O₂ | [5][6][7] |
| Molecular Weight | 160.25 g/mol | [5][6][8] |
| Physical State | Solid | [6] |
| Appearance | White | [6] |
| Melting Point | 36 °C | [5][6] |
| Boiling Point | 155 °C / 17 mmHg | [5] |
| Solubility | Soluble in Methanol | [5] |
General Toxicological Assessment
The safety of 1,2-glycols has been subject to comprehensive review. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this chemical class, concluding that negative oral toxicity and genotoxicity data on shorter-chain 1,2-glycols support the overall safety of longer-chain variants like this compound.[1][4][9]
Acute Systemic Toxicity
Acute toxicity studies are designed to assess the adverse effects occurring after a single, high-dose exposure to a substance. For cosmetic and topical ingredients, oral, dermal, and inhalation routes are considered.
-
Oral Toxicity: Data on analogous 1,2-alkanediols indicate a low potential for acute oral toxicity. For example, the oral LD50 for the similar 1,2-Octanediol in rats is reported to be >2000 mg/kg.[10] The oral LD50 for 1,2-Hexanediol is also greater than 2000 mg/kg.[11] These high LD50 values place these substances in the lowest toxicity categories. High oral doses of related glycols have been reported to cause effects like narcosis and kidney damage in rats.[12]
-
Dermal and Inhalation Toxicity: The acute dermal and inhalation toxicity of this compound is also expected to be low. For 1,2-Octanediol, the inhalation LC50 in rats was >7.015 mg/L after a 4-hour exposure.[10] Repeated dermal applications of the shorter 1,2-Butanediol on rabbits showed no overt toxic effects.[12]
Genotoxicity
Based on the available data for the 1,2-glycol class, this compound is not expected to be genotoxic. The broader safety assessment by the CIR Expert Panel relies on the negative genotoxicity findings for other 1,2-glycols to support the safety of the entire class.[1][4]
Skin Interaction Profile: Irritation and Sensitization
The primary interface for a cosmetic or topical ingredient is the skin. Therefore, a thorough understanding of its potential to cause local irritation or induce an allergic response (sensitization) is paramount.
Mechanism and Assessment of Skin Irritation
Skin irritation is defined as the production of reversible skin damage following chemical application.[13][14] The underlying mechanism involves chemical-induced damage to keratinocytes, the primary cells of the epidermis. This initial damage triggers the release of inflammatory mediators, leading to a localized inflammatory response.[15]
The gold-standard in vitro method for assessing skin irritation is the Reconstructed Human Epidermis (RhE) Test Method , outlined in OECD Test Guideline 439.[13][14][15][16] This method utilizes a three-dimensional organotypic model of the human epidermis, which is cultured from non-transformed human keratinocytes.[15][16] This model closely mimics the barrier function and physiological properties of human skin.[13]
The key endpoint in the RhE test is cell viability , which is quantitatively measured using the MTT assay.[14][15][16] A test substance is classified based on the extent to which it reduces the viability of the reconstructed tissue compared to a negative control.
| Mean Tissue Viability | UN GHS Classification |
| ≤ 50% | Category 2 (Irritant) |
| > 50% | No Category (Non-Irritant) |
Source: OECD Test Guideline 439.[13][14][16]
Influence of Alkane Chain Length on Irritation
Research into the skin irritation potential of 1,2-alkanediols has revealed a complex relationship with their alkane chain length. A key study evaluated five 1,2-alkanediols (C4 to C10) and found that:
-
Sensory Irritation (stinging, burning) increased as the alkane chain length increased.[17][18] This is likely due to greater interference with the cell membrane.[17][19]
-
Objective Skin Irritation (visible redness), as measured by a 24-hour patch test, showed a different pattern. 1,2-Hexanediol (C6) exhibited the lowest objective irritation potential. Irritation increased as the chain length either decreased from C6 or increased from C6.[17][18]
This non-linear relationship suggests that irritation is a multifactorial process influenced by both the intrinsic toxicity of the molecule and its ability to penetrate the skin's lipid bilayers.[17] Interestingly, percutaneous absorption was found to be negatively correlated with chain length, indicating that lower skin absorption does not necessarily mean lower irritation potential.[17][18] Based on this trend, this compound (C9) would be predicted to have a moderate potential for objective skin irritation, higher than that of 1,2-Hexanediol.
Skin Sensitization Potential
Skin sensitization, or allergic contact dermatitis, is an immune-mediated response to a substance. The Murine Local Lymph Node Assay (LLNA) is the first-choice in vivo method for assessing this endpoint.[20]
The principle of the LLNA is that chemical sensitizers induce the proliferation of lymphocytes (a type of white blood cell) in the lymph nodes that drain the site of application.[20][21] This proliferation can be measured quantitatively, typically by injecting a radiolabeled DNA precursor like tritiated thymidine and measuring its incorporation into the dividing cells.[21][22] The result is expressed as a Stimulation Index (SI) , which is the ratio of proliferation in treated animals versus control animals.
An SI value of 3 or greater (SI ≥ 3) is typically considered a positive result, indicating that the substance has sensitizing potential.[20][21] Data on related glycols, such as propylene glycol, show a very low sensitization potential.[23] A study on a mixture containing 1,2-hexanediol and caprylyl glycol found it did not induce sensitization in humans.[4] Therefore, this compound is not expected to be a significant skin sensitizer.
Eye Irritation Potential
Assessing the potential for a substance to cause eye damage is another critical safety endpoint. The Bovine Corneal Opacity and Permeability (BCOP) assay , detailed in OECD Guideline 437, is a widely used in vitro method for this purpose.[24][25] This assay uses corneas isolated from the eyes of cattle obtained from slaughterhouses, thereby avoiding the use of live animals.[24][26]
The BCOP assay evaluates two primary toxic effects on the cornea:
-
Opacity: A decrease in light transmission through the cornea, measured with an opacitometer.[26][27]
-
Permeability: An increased passage of sodium fluorescein dye through the cornea, measured with a spectrophotometer.[26][27]
Detailed Experimental Protocols & Workflows
For professionals engaged in safety testing, understanding the practical execution of these assays is crucial. The following sections provide detailed, step-by-step methodologies for the key assays discussed.
Workflow for OECD TG 439: In Vitro Skin Irritation (RhE Test)
Caption: Workflow for the Reconstructed Human Epidermis (RhE) Skin Irritation Test.
Methodology:
-
Tissue Preparation: Upon receipt, RhE tissue inserts are pre-incubated in assay medium at 37°C to allow for tissue equilibration.
-
Chemical Application: A defined amount of the test chemical (e.g., 25 µL for liquids or 25 mg for solids) is applied topically to the surface of at least three replicate tissues.[14] Concurrent negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run.[14]
-
Exposure and Incubation: The tissues are exposed to the chemical for a set duration (e.g., 60 minutes) at 37°C.[14]
-
Rinsing and Post-Incubation: Following exposure, the tissues are thoroughly rinsed to remove the test material and transferred to fresh medium for a prolonged post-incubation period (e.g., 42 hours) to allow for the expression of cytotoxic effects.[13]
-
Viability Assessment: Tissues are transferred to a medium containing the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[15] Viable cells with active mitochondria reduce the yellow MTT to a blue formazan salt.
-
Extraction and Measurement: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured spectrophotometrically.[15]
-
Data Analysis: The viability of the test-chemical-treated tissues is calculated as a percentage relative to the negative control-treated tissues. A mean viability of ≤ 50% classifies the chemical as a skin irritant.[13][14][16]
Workflow for OECD TG 437: Bovine Corneal Opacity and Permeability (BCOP) Assay
Caption: Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Assay.
Methodology:
-
Cornea Preparation: Fresh bovine eyes are obtained from a local slaughterhouse. Undamaged corneas are dissected and mounted in specially designed holders that create anterior and posterior chambers.[26]
-
Equilibration & Baseline: The mounted corneas are incubated for approximately one hour in medium at 32°C. A baseline opacity reading is then taken for each cornea.[26][27]
-
Chemical Exposure: The test material is applied to the epithelial surface of the cornea (minimum of three corneas per group).[27] Exposure times vary based on the substance type; for example, liquids are often applied for 10 minutes, while solids may be applied as a 20% suspension for 4 hours.[26]
-
Post-Exposure & Final Opacity: After exposure, the corneas are rinsed and incubated for a period (e.g., 2 hours for liquids) before a final opacity measurement is recorded.[26]
-
Permeability Measurement: Sodium fluorescein solution is added to the anterior chamber. After a 90-minute incubation, a sample of the medium from the posterior chamber is taken, and its optical density is measured to determine the amount of dye that has permeated the cornea.[26]
-
Data Analysis: The changes in opacity and the permeability values are used to calculate an In Vitro Irritancy Score (IVIS), which is then used to classify the test material according to its potential to cause serious eye damage.[25][27]
Workflow for OECD TG 442B: Murine Local Lymph Node Assay (LLNA)
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).
Methodology:
-
Animal Dosing (Days 1-3): A minimum of four animals per dose group are used.[21][28] The test substance is applied topically to the dorsal surface of both ears for three consecutive days.[22] A minimum of three concentrations are tested, along with a vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde).[21][28]
-
Rest Period (Days 4-5): The animals are left untreated for two days.
-
Proliferation Measurement (Day 6): On day 6, mice are injected intravenously with a solution containing a radiolabeled DNA precursor, typically ³H-methyl thymidine.[21]
-
Tissue Harvesting: Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes from both ears are excised.[21][22]
-
Cell Preparation & Analysis: A single-cell suspension of lymph node cells is prepared for each mouse. The incorporated radioactivity is measured using a β-scintillation counter, and the results are expressed as disintegrations per minute (DPM).[22]
-
Data Analysis: A Stimulation Index (SI) is calculated for each treatment group by dividing its mean DPM by the mean DPM of the vehicle control group.[20] If the SI is ≥ 3 for any treatment group, the test material is classified as a skin sensitizer.[20][21]
Conclusion for Drug Development & Research Professionals
The comprehensive toxicological profile of this compound, supported by data from structurally similar 1,2-alkanediols, indicates a low order of systemic toxicity. The primary considerations for its use in topical applications are its potential for skin and eye irritation.
-
Skin Irritation: Based on established trends related to alkane chain length, this compound is predicted to have a moderate potential for causing objective skin irritation, which should be considered during formulation.[17][18] The in vitro RhE test (OECD TG 439) is the definitive assay for confirming the irritation potential of a final formulation.[13][16]
-
Skin Sensitization: The available evidence suggests that this compound poses a very low risk of skin sensitization.[4][23]
-
Eye Irritation: The potential for eye irritation exists, and formulations intended for use near the eye should be evaluated using methods like the BCOP assay (OECD TG 437).[24][25]
References
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ICCVAM. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. National Toxicology Program. Retrieved from [Link]
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DB-ALM. (2009, November 15). Protocol n° 124: Bovine Corneal Opacity and Permeability (BCOP) Assay - SOP of Microbiological Associates LTD., UK. EU Science Hub. Retrieved from [Link]
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Costin, G. E., et al. (n.d.). PROTOCOL REFINEMENT OF THE BOVINE CORNEAL AND OPACITY PERMEABILITY (BCOP) TEST FOR EYE IRRITATION. Institute for In Vitro Sciences, Inc. Retrieved from [Link]
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Lebrun, S. J., et al. (2021). Same-chemical comparison of nonanimal eye irritation test methods: Bovine corneal opacity and permeability, EpiOcular™, isolated chicken eye, ocular Irritection®, OptiSafe™, and short time exposure. Toxicology in Vitro, 72, 105070. Retrieved from [Link]
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Penn State University. (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. Penn State Research Database. Retrieved from [Link]
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Lee, E., et al. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. International Journal of Cosmetic Science, 33(5), 421-425. Retrieved from [Link]
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Lee, E., et al. (2025, August 6). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. ResearchGate. Retrieved from [Link]
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Cosmetic Ingredient Review. (2017, October 31). Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]
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The Soap and Detergent Association. (1998, February 23). EYE IRRITATION AND SURFACTANT PROPERTIES OF NONIONIC SURFACTANTS Part 2. In Vivo Test Results. Retrieved from [Link]
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ResearchGate. (2025, August 9). Safety Assessment of 1,2-Glycols as Used in Cosmetics. Retrieved from [Link]
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University of Hertfordshire. (2025, August 24). 1,2-octanediol. AERU Pesticide Properties Database. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Octane-1,2-diol. Retrieved from [Link]
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Cosmetic Ingredient Review. (2016, September 2). Safety Assessment of Alkane Diols as Used in Cosmetics. Retrieved from [Link]
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NICNAS. (2017, June 30). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
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Basketter, D. A., et al. (n.d.). Categorization of Chemicals According to Their Relative Human Skin Sensitizing Potency. Dermatitis. Retrieved from [Link]
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ResearchGate. (2025, August 6). Comparative study of the ocular irritation potential of various alkyl polyglucoside surfactants. Retrieved from [Link]
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3M. (2017, December 15). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]
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Lebrun, S. J., et al. (2020, December 19). Same-Chemical Comparison of Nonanimal Eye Irritation Test Methods: Bovine Corneal Opacity and Permeability, EpiOcular™, Isolated Chicken Eye, Ocular Irritection®, OptiSafe™, and Short Time Exposure. PMC. Retrieved from [Link]
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Frosch, P. J., et al. (2005). Skin-sensitizing and irritant properties of propylene glycol. Contact Dermatitis, 53(5), 282-284. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020, February). Supporting Information for Low-Priority Substance 1,2-Hexanediol (CASRN 6920-22-5) Final Designation. Retrieved from [Link]
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ResearchGate. (2025, October 14). Same-chemical comparison of nonanimal eye irritation test methods: Bovine corneal permeability, EpiOcular™, isolated chicken eye, ocular Irritection®, OptiSafe™, and short time exposure. Retrieved from [Link]
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A Researcher's Guide to 1,2-Nonanediol: Purity Grades, Supplier Selection, and Essential Protocols
An In-depth Technical Guide for Scientists and Drug Development Professionals
Abstract
1,2-Nonanediol (CAS 42789-13-9) is a versatile vicinal diol increasingly utilized in pharmaceutical and research settings for its properties as a solvent, humectant, and antimicrobial agent.[1] Its efficacy and the reproducibility of experimental outcomes are, however, critically dependent on its purity. The presence of even trace impurities can significantly impact formulation stability, cellular toxicity, and analytical accuracy.[2][3] This guide provides an in-depth analysis of this compound, focusing on the practical considerations for researchers. It covers the significance of different purity grades, offers a framework for selecting a reputable supplier, and details essential laboratory protocols for quality verification, handling, and storage.
Understanding this compound: Properties and Applications
This compound is a C9 aliphatic diol characterized by hydroxyl groups on the first and second carbon atoms. This structure imparts both hydrophilic (from the diol) and lipophilic (from the nonyl chain) characteristics, making it an effective ingredient in a range of applications.
-
Pharmaceutical Formulations: It is used as a solvent and co-solvent for poorly soluble active pharmaceutical ingredients (APIs), enhancing drug delivery in topical and oral formulations.[4][5] Its antimicrobial properties also allow it to function as a preservative.
-
Drug Development: In early-stage drug development, it serves as a vehicle for in vitro and in vivo screening of new chemical entities. Its relatively low toxicity and compatibility with various excipients make it a valuable formulation tool.
-
Cosmetic and Personal Care: While outside the scope of this guide, its use as a skin-conditioning agent and preservative in cosmetics informs its safety and handling profile.
The Critical Role of Purity in Research Applications
The stated purity of a chemical reagent is the primary indicator of its quality. For this compound, this is typically determined by Gas Chromatography (GC), often reported as a percentage (e.g., >98.0% or >99.0%).[6][7] However, the percentage alone does not tell the whole story. The nature and concentration of the remaining impurities are of paramount importance.[8]
Potential Impurities and Their Impact:
-
Synthesis By-products: Unreacted starting materials or side-reaction products can interfere with analytical assays or exhibit unintended biological activity.
-
Residual Solvents: Volatile organic compounds from the manufacturing process can be cytotoxic or alter the physicochemical properties of a formulation.[3]
-
Water Content: Can accelerate the degradation of moisture-sensitive APIs.
-
Heavy Metals: Pose a direct toxicological risk and can interfere with biological systems.[8]
Selecting the Appropriate Purity Grade
The choice of purity grade is a balance between the stringency of the application and budget constraints. A higher purity grade invariably comes at a higher cost, but can prevent the loss of time and resources from failed or irreproducible experiments.
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for selecting this compound purity grade.
-
For High-Sensitivity Applications (>99% Purity): This grade is recommended for applications where trace impurities could have a significant impact. This includes:
-
Final Formulations: For preclinical and clinical studies.
-
Cell-Based Assays: To avoid off-target effects and cytotoxicity.
-
Analytical Standards: When used as a reference material.
-
-
For General Laboratory Use (>98% Purity): This grade may be suitable for less sensitive applications, such as:
-
Intermediate Synthesis Steps: Where subsequent purification will occur.
-
General Solvent Use: For non-critical applications.
-
Directory of Suppliers and Purity Grades
Selecting a supplier involves more than just comparing prices. Researchers should prioritize suppliers who provide comprehensive documentation, including detailed Certificates of Analysis (CofA) and Safety Data Sheets (SDS).
| Supplier | Available Purity Grades (by GC) | Notes |
| TCI Chemicals | >98.0%[6] | Often provides detailed specifications and analytical charts.[6] |
| Lab Pro | Min. 99.0%[7] | Specifies GC as the method for purity determination. |
| Thermo Scientific Chemicals | 98% (for 1,9-Nonanediol)[10] | While this is for a related compound, it indicates their presence in the diol market. Researchers should verify for this compound. |
| Meryer (Shanghai) | Varies | Listed as a supplier on chemical marketplace platforms.[11] |
| J & K SCIENTIFIC LTD. | Varies | Listed as a supplier on chemical marketplace platforms.[11] |
Note: This table is not exhaustive and is intended as a starting point. Availability and specifications are subject to change. Always verify with the supplier directly.
Essential Laboratory Protocols
5.1. Initial Receipt and Quality Control (QC) Verification
Upon receiving a new batch of this compound, it is crucial to perform an identity and purity check, especially for critical applications.
dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Workflow for Quality Control (QC) of new this compound.
Protocol: Purity Verification by Gas Chromatography (GC)
This protocol provides a general method for verifying the purity of this compound. Parameters may need to be optimized for the specific instrument and column used.[12]
-
Standard Preparation: Accurately prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
GC-MS/FID System & Conditions:
-
Injector: Split/splitless, set to 250°C.
-
Column: A polar capillary column (e.g., DB-WAX, HP-Innowax) is suitable for diol analysis.[12] Dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness are typical.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector (FID): Set to 250°C.
-
Detector (MS): Scan range from m/z 35-300 for mass spectral confirmation.
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation:
-
Confirm the identity of the main peak by its retention time against a known standard (if available) or by its mass spectrum.
-
Calculate the purity by the area percent method: (Area of this compound Peak / Total Area of All Peaks) x 100%. This provides a good estimation, though it assumes all compounds have the same response factor in an FID.[12]
-
5.2. Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][16]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[13]
-
Some suppliers recommend refrigerated storage (0-10°C).[6] Always follow the storage instructions provided on the supplier's label and SDS.
-
Conclusion
The selection of this compound for research and pharmaceutical development requires careful consideration of purity. The presence of impurities, even at low levels, can compromise the validity of research findings and the safety of final products.[17] By understanding the implications of different purity grades, choosing reputable suppliers who provide transparent analytical data, and implementing basic QC and handling protocols, researchers can ensure the reliability and reproducibility of their work. This diligence forms the foundation of sound scientific and developmental outcomes.
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BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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- 12. agilent.com [agilent.com]
- 13. fishersci.com [fishersci.com]
- 14. sct-online-new.sct-germany.de [sct-online-new.sct-germany.de]
- 15. lobachemie.com [lobachemie.com]
- 16. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Incorporating 1,2-Nonanediol into Cosmetic Emulsions
Part 1: Executive Summary & Rationale
1,2-Nonanediol (CAS: 42789-13-9) represents a strategic "Goldilocks" molecule in the family of 1,2-alkanediols. While 1,2-Hexanediol (C6) is highly water-soluble but requires higher usage rates for antimicrobial efficacy, and 1,2-Decanediol (C10) is highly potent but insoluble and prone to crystallization, This compound (C9) offers an optimized balance of lipophilicity and potency.
This protocol addresses the specific physicochemical challenges of C9—specifically its melting point (~36–38°C) and low water solubility—providing a robust methodology for its incorporation into cosmetic emulsions without compromising stability or sensory attributes.
Key Functional Benefits
-
Preservative Boosting: Demonstrates superior membrane-disrupting capabilities against Gram-positive bacteria (e.g., S. aureus) compared to C6 and C8 homologs.
-
Emolliency: Provides a non-tacky, velvet-like after-feel, bridging the gap between volatile glycols and heavy esters.
-
Co-Emulsification: Its amphiphilic structure (HLB ~6-7 estimated) aids in reducing interfacial tension, potentially allowing for lower primary emulsifier loads.
Part 2: Physicochemical Profile & Pre-Formulation
Before formulation, the raw material must be characterized to determine the optimal phase of addition.
Table 1: Critical Physicochemical Properties
| Property | Value | Formulation Implication |
| Physical State (25°C) | White Waxy Solid / Semi-Solid | Must be melted or solubilized prior to use. |
| Melting Point | 36°C – 38°C | Low thermal energy required; risk of re-crystallization in water phase if not stabilized. |
| Water Solubility | Very Low (<0.5%) | Do not add directly to water phase. Requires solubilizers or oil-phase addition. |
| Partition Coefficient (LogP) | ~2.5 (Estimated) | Preferentially partitions into the oil phase or surfactant micelles. |
| Optimal pH Range | 3.0 – 10.0 | Hydrolytically stable; compatible with acid/base active systems. |
Part 3: Formulation Protocols
Method A: Hot Process Incorporation (Recommended for O/W Emulsions)
Best for: Creams, Lotions, Body Butters. Rationale: Adding C9 to the oil phase ensures complete dissolution and prevents "shock crystallization" that can occur if added to cool water.
Protocol Steps:
-
Phase A (Water): Weigh water and water-soluble humectants. Begin heating to 75°C.
-
Phase B (Oil): Weigh oils, esters, and emulsifiers.
-
The C9 Addition:
-
Add This compound (0.5% – 1.0%) directly to Phase B (Oil) .
-
Heat Phase B to 75°C.
-
Observation Check: Ensure the C9 is completely melted and the oil phase is clear/homogeneous before proceeding.
-
-
Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (3000–5000 rpm) for 5 minutes.
-
Cooling: Switch to low-shear mixing (paddle/sweep) and cool to 40°C.
-
Finishing: Add heat-sensitive actives and fragrance. Adjust pH if necessary.
Method B: Cold Process / Post-Emulsification Addition
Best for: Serums, Cold-Process Emulsions, Surfactant Systems. Rationale: Since C9 is solid at room temperature, it cannot be added directly to a cold product. It must be pre-solubilized in a carrier solvent.
Protocol Steps:
-
Prepare the "C9 Concentrate":
-
In a side beaker, combine This compound and a solvent (e.g., 1,3-Propanediol or Butylene Glycol ) at a ratio of 1:2 or 1:3 .
-
Warm gently to 40°C until the C9 is fully dissolved.
-
Result: A clear, liquid concentrate that remains stable at room temperature for short periods.
-
-
Formulation: Prepare the base emulsion or surfactant system as usual.
-
Incorporation:
-
During the cool-down phase (at <40°C), slowly add the C9 Concentrate to the main batch.
-
Mix until homogeneous.
-
-
Validation: Centrifuge a sample (3000 rpm, 15 min) to ensure no crystal precipitation occurs.
Part 4: Mechanism of Action & Logic
The efficacy of this compound as a preservative booster relies on its amphiphilic structure. It destabilizes microbial cell membranes, lowering the Minimum Inhibitory Concentration (MIC) of traditional preservatives like Phenoxyethanol or Sodium Benzoate.
Visualization: Antimicrobial Mechanism
The following diagram illustrates how this compound facilitates the entry of other preservatives.
Caption: this compound inserts into the lipid bilayer, increasing permeability and potentiating the effect of primary preservatives.
Part 5: Experimental Validation (Self-Correcting Systems)
To ensure the protocol is robust, perform the following "Self-Correction" tests during development.
The "Crystal Shock" Test
-
Objective: Confirm C9 remains solubilized in the final emulsion.
-
Method: Prepare a 100g sample. Place it in a refrigerator (4°C) for 24 hours. Remove and immediately view under a polarized light microscope.
-
Pass Criteria: No birefringent crystals visible.
-
Fail Correction: If crystals appear, increase the polarity of the oil phase (add C12-15 Alkyl Benzoate) or increase the solubilizer (Propanediol) ratio.
Viscosity Impact Assessment
-
Objective: Alkanediols can reduce the viscosity of lamellar gel networks.
-
Method: Measure viscosity of Base Emulsion vs. Base + 1% C9.
-
Correction: If viscosity drops by >20%, increase the concentration of fatty alcohols (Cetearyl Alcohol) or add a polymeric stabilizer (e.g., Xanthan Gum, Carbomer).
Part 6: Formulation Example
Product: Barrier Repair Cream with Preservative Booster System
| Phase | Ingredient (INCI) | % w/w | Function |
| A | Water (Aqua) | q.s. to 100 | Solvent |
| A | Glycerin | 3.00 | Humectant |
| A | Disodium EDTA | 0.10 | Chelator |
| B | Cetearyl Alcohol (and) Cetearyl Glucoside | 4.00 | Emulsifier |
| B | Caprylic/Capric Triglyceride | 10.00 | Emollient |
| B | Butyrospermum Parkii (Shea) Butter | 3.00 | Occlusive |
| B | This compound | 0.80 | Booster / Emollient |
| B | Dimethicone | 1.00 | Slip Agent |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 0.80 | Primary Preservative |
| C | Tocopherol | 0.10 | Antioxidant |
Processing Note: Add this compound to Phase B. Ensure Phase B is heated to at least 70°C to fully melt the C9 before emulsification.
References
-
Symrise AG. (2013). 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). (2012).[1][2] Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
J. Oleo Sci. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science. Retrieved from [Link]
Sources
Application Notes and Protocols for 1,2-Nonanediol as a Preservative Booster in Skincare
Introduction: The Paradigm Shift in Cosmetic Preservation
The contemporary skincare market is characterized by a discerning consumer base increasingly advocating for "clean beauty," a movement that champions minimalist formulations and the exclusion of traditional preservatives like parabens and formaldehyde-releasers.[1][2] This paradigm shift presents a significant challenge for formulators who must ensure product safety and stability against microbial contamination without resorting to contentious ingredients. In this context, multifunctional ingredients have emerged as a cornerstone of modern preservation strategies.[3] Among these, 1,2-alkanediols have garnered substantial attention for their dual-role as effective skin humectants and potent antimicrobial agents.[4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,2-Nonanediol as a preservative booster in skincare formulations.
The Science of 1,2-Alkanediols: A Mechanistic Overview
1,2-Alkanediols are amphiphilic molecules, possessing both a hydrophilic diol head and a lipophilic alkyl chain. This dual nature is central to their antimicrobial mechanism. It is widely understood that 1,2-alkanediols disrupt the microbial cell membrane, leading to increased permeability and ultimately, cell death.[5] The length of the alkyl chain plays a critical role in their efficacy; as the chain length increases, the lipophilicity of the molecule increases, enhancing its ability to integrate into and disrupt the lipid bilayer of microbial cell membranes.[4]
However, it is crucial to note that while antimicrobial activity, as measured by Minimum Inhibitory Concentration (MIC), generally increases with chain length, the practical preservative efficacy in a complex cosmetic formulation does not always follow this trend. This is primarily due to the decreasing water solubility of longer-chain diols, which can limit their availability in the aqueous phase of an emulsion where microbial proliferation is most likely to occur.
The Multifunctionality of this compound
Beyond its antimicrobial properties, this compound offers several other benefits in a skincare formulation:
-
Humectant: The diol structure allows it to bind water, providing a moisturizing effect on the skin.
-
Solvent: It can act as a solvent for other cosmetic ingredients, aiding in their dispersion and stability within the formula.
-
Viscosity Modifier: 1,2-Alkanediols can influence the rheology of a formulation, a factor that requires careful consideration during product development.
The Synergistic Power of this compound: A Quantitative Approach
The true strength of this compound lies in its ability to work synergistically with traditional preservatives, a phenomenon that allows for a significant reduction in the concentration of these agents while maintaining or even enhancing the overall preservative capacity of the formulation. This synergy is particularly valuable in the pursuit of "preservative-free" claims, where the primary antimicrobial agents are not listed as preservatives in regulatory annexes.
Quantifying Synergy: The Fractional Inhibitory Concentration (FIC) Index
To quantify the synergistic effect of a combination of antimicrobial agents, the Fractional Inhibitory Concentration (FIC) index is calculated. This is typically determined through a checkerboard assay, where serial dilutions of two antimicrobial agents are tested against a specific microorganism.[2] The FIC index is calculated using the following formula[6]:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Formulation Guidelines and Protocols
The successful incorporation of this compound into a skincare formulation requires a thorough understanding of its physicochemical properties and its potential interactions with other ingredients.
General Formulation Considerations
-
Solubility: this compound has limited water solubility, which decreases with increasing concentration. It is more soluble in the oil phase of an emulsion.
-
Impact on Viscosity: Like other 1,2-alkanediols, this compound can reduce the viscosity of emulsions. This effect can often be mitigated by adding it during the cool-down phase of the formulation process, typically below 40°C.
-
pH Stability: 1,2-Alkanediols are effective over a wide pH range, offering greater formulation flexibility compared to pH-dependent preservatives like organic acids.
Experimental Workflow for Formulation Development
Caption: A simplified workflow for a cosmetic preservative challenge test.
Standard Microorganisms for Challenge Testing
A standard challenge test typically involves inoculating the product with a panel of five microorganisms representing a broad spectrum of potential contaminants:
-
Pseudomonas aeruginosa (Gram-negative bacteria)
-
Staphylococcus aureus (Gram-positive bacteria)
-
Escherichia coli (Gram-negative bacteria)
-
Candida albicans (Yeast)
-
Aspergillus brasiliensis (Mold)
The acceptance criteria for a successful challenge test are defined by regulatory bodies and standards organizations, such as the ISO 17516 standard. These criteria specify the required log reduction of the microbial population at various time points over a 28-day period.
Regulatory and Safety Considerations
The use of any ingredient in a cosmetic formulation is subject to regional regulations. While a comprehensive global regulatory overview is beyond the scope of this document, it is essential for formulators to verify the current status of this compound in their target markets.
-
United States: The safety of cosmetic ingredients is overseen by the Food and Drug Administration (FDA). The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 1,2-glycols and found them to be safe for use in cosmetics. [7]* European Union: The EU has a comprehensive list of prohibited (Annex II) and restricted (Annex III) substances in cosmetics. [8][9][10]Formulators must ensure that this compound is not listed in Annex II and that its use complies with any restrictions in Annex III.
-
Japan: Japan's Ministry of Health, Labour and Welfare (MHLW) maintains lists of prohibited and restricted cosmetic ingredients. [1][11][12][13] It is the responsibility of the formulator to ensure that any product placed on the market is safe for its intended use and complies with all relevant regulations.
Conclusion: A Modern Approach to Preservation
This compound represents a valuable tool for the modern cosmetic formulator. Its multifunctional nature as a humectant and an effective preservative booster allows for the creation of safe, stable, and consumer-friendly skincare products. By understanding its mechanism of action, employing quantitative methods to assess synergy, and following robust formulation and validation protocols, researchers and developers can leverage the power of this compound to meet the evolving demands of the skincare industry.
References
-
Learn Canyon. (2025, January 10). How To Formulate These 6 Types Of Serum. [Link]
-
Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., & Snyder, P. W. (2012). Safety assessment of 1,2-glycols as used in cosmetics. International journal of toxicology, 31(5 Suppl), 147S–168S. [Link]
-
GlobalCosIng. (2025, October 20). Japan-List of Ingredients Prohibited in Cosmetic Products | CosIng Overview. [Link]
-
Cosmetic Ingredient Review. (n.d.). Cosmetic Ingredient Review. [Link]
-
Ministry of Health, Labour and Welfare. (2001). Standards for Cosmetic Products. [Link]
-
GPC Gateway. (n.d.). Japan Regulations for Cosmetics Sector. [Link]
-
Cosmetic Ingredient Review. (2017, October 31). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Japan Cosmetic Industry Association. (n.d.). General matters. [Link]
-
Langsrud, S., Steinhauer, K., Luthje, S., Weber, K., Goroncy-Bermes, P., & Holby, O. (2016). Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. PloS one, 11(10), e0165228. [Link]
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
ECHA. (n.d.). Cosmetic Products Regulation, Annex III - Restricted Substances. [Link]
-
Lee, S. Y., Kim, S. A., & Park, H. H. (2020). A Study on the Antimicrobial Synergies of Alternative Preservatives and Chelating Agents. Journal of the Society of Cosmetic Scientists of Korea, 46(3), 223-231. [Link]
-
GlobalCosIng. (n.d.). EU Annexes | CosIng Overview. [Link]
-
Lima, M., de Souza, G., da Silva, A., & Moreno, P. (2006). Seasonal Variation and Antimicrobial Activity of Myrcia myrtifolia Essential Oils. Pharmacologyonline, 3, 589-593. [Link]
-
Choi, Y. H., Kim, J. E., Lee, J. E., Kim, J. H., & Lee, J. H. (2024). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. Journal of microorganisms and biotechnology, 29(4), 133–142. [Link]
-
Choi, Y. H., Kim, J. E., Lee, J. E., Kim, J. H., & Lee, J. H. (2024). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. ResearchGate. [Link]
-
The Eco Well. (2025, December 4). Cosmetic Formulation: DIY Serums & Skincare Guide. [Link]
-
Taobe Consulting. (2025, May 16). EU Cosmetics Regulation Annexes. [Link]
-
Cosmetic Regulation in Japan. (n.d.). [Link]
-
Humblebee & Me. (2025, November 23). How to Emulsify Oil and Water for Perfect Lotions. [Link]
-
Okukawa, M., Watanabe, T., Miura, M., Konno, H., Yano, S., & Nonomura, Y. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of oleo science, 68(8), 759–763. [Link]
-
CIRS. (2024, March 19). European Union Revised List of Prohibited and Restricted Substances in Cosmetics. [Link]
-
ResearchGate. (n.d.). Fractional inhibitory concentration (FIC) index formula. [Link]
- Food and Drug Administration. (2011).
-
ECHA. (n.d.). Cosmetic Products Regulation, Annex II - Prohibited Substances. [Link]
-
TaraLee. (2024, November 15). How to Make Serums; Formulating for Beginners [Video]. YouTube. [Link]
-
SkinCare Business School. (2020, February 6). Water In Oil Emulsion Preparation: How To Make Cream With Oil And Water -Lotion Making Training Pt2 [Video]. YouTube. [Link]
-
Wollenweber, U., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1109. [Link]
-
it's all in my hands. (2013, March 16). How to formulate a SERUM. [Link]
-
Personal Care Magazine. (n.d.). Super Radiance Serum formulation. [Link]
-
O'Ce Natural. (2021, December 26). HOW TO MIX OIL & WATER IN SKINCARE I USING SOLUBILIZERS & EMULSIFIERS [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). LR for P. aeruginosa, E .coli, S. aureus, A brasiliensis, C. albicans.... [Link]
-
School of Natural Skincare. (2022, September 6). How to Formulate Natural Water-in-Oil (W/O) Emulsions. [Link]
-
Let's Make Beauty. (2025, May 15). How to Formulate Water-in-Oil Emulsions. [Link]
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U.S. Food and Drug Administration. (2025, December 16). Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices. [Link]
-
Choi, Y. H., et al. (2024). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. Semantic Scholar. [Link]
- Google Patents. (n.d.).
-
Jayman Industries. (2025, June 22). Exploring the Roles of 1,2 Hexanediol EHG and 1,2 Octanediol in Cosmetic Formulations. [Link]
-
CIRS Group. (2026, January 28). 2026 North American Cosmetic Regulatory Outlook: Key Compliance Milestones. [Link]
-
da Silva, A. C. R., et al. (2007). Seasonal Variation and Antimicrobial Activity of Myrcia myrtifolia Essential Oils. Pharmacologyonline, 2, 333-339. [Link]
-
Botelho, M. G. (2000). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. Journal of dentistry, 28(8), 565–570. [Link]
-
Biorius. (2021, October 21). Changes in the US FDA Colorants List - Cosmetics. [Link]
-
Marchese, A., et al. (2016). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Natural product research, 30(16), 1853–1859. [Link]
-
Wang, Y., et al. (2021). Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans. Frontiers in microbiology, 12, 695096. [Link]
Sources
- 1. Japan-List of Ingredients Prohibited in Cosmetic Products | CosIng Overview | GlobalCosing [globalcosing.chemradar.com]
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Protocol: Catalytic Syn-Dihydroxylation of 1-Nonene to 1,2-Nonanediol (Upjohn Method)
Abstract & Application Context
This application note details the synthesis of 1,2-nonanediol (CAS 42789-13-9) from 1-nonene using the Upjohn Dihydroxylation method. Unlike stoichiometric permanganate oxidations, which often suffer from over-oxidation and poor selectivity, the Upjohn protocol utilizes catalytic osmium tetroxide (
Key Applications:
-
Pharmaceutical Intermediates: 1,2-diols are versatile chiral pool precursors (if asymmetric catalysis is used) or scaffolds for further functionalization (e.g., cyclic carbonates, aldehydes via cleavage).
-
Surfactant Development: The amphiphilic nature of C9 diols makes them valuable in exploring structure-activity relationships (SAR) for membrane permeation enhancers.
Safety & Handling (CRITICAL)
Read before proceeding. This protocol uses Osmium Tetroxide (
| Hazard | Consequence | Mitigation |
| Acute Toxicity | Work strictly in a functioning fume hood. Use glass apparatus (vapor penetrates plastic). | |
| Skin Absorption | Rapidly absorbed; stains skin black (metallic osmium deposition). | Double glove (Nitrile).[3][4] Wear a lab coat and safety glasses.[3] |
| Spill Control | Volatile dispersion. | Keep Corn Oil or vegetable oil nearby. It effectively neutralizes |
Reaction Mechanism
The reaction proceeds via a concerted [3+2] cycloaddition of
Diagram 1: Upjohn Catalytic Cycle
Caption: The catalytic cycle showing the regeneration of Os(VIII) by NMO, allowing sub-stoichiometric loading of the toxic metal.
Experimental Protocol
Reagents & Materials[1][3][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 1-Nonene | 126.24 | 1.0 | 1.26 g (10 mmol) | Substrate |
| 254.23 | 0.02 (2 mol%) | ~2 mL (approx) | Catalyst | |
| NMO (50% aq. solution) | 117.15 | 1.2 | ~2.8 g (12 mmol) | Co-oxidant |
| Acetone | 58.08 | Solvent | 30 mL | Solvent |
| Water | 18.02 | Solvent | 5 mL | Solvent |
| 126.04 | Excess | ~5 g | Quenching Agent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 1-Nonene (1.26 g, 10 mmol) and Acetone (30 mL).
-
Add NMO (50% aq., 1.2 equiv).
-
Note: If using solid NMO, dissolve in minimal water first.
-
-
Begin stirring at room temperature.
Step 2: Catalyst Addition
-
In a fume hood , carefully add the
solution (2 mol%) dropwise. -
The solution usually turns a distinct yellow/brown color upon addition of the catalyst.
-
Seal the flask with a glass stopper (avoid rubber septa if possible, as
can degrade them over time, though short exposure is acceptable). -
Stir vigorously at room temperature for 12–18 hours .
Step 3: Monitoring (Self-Validation)
-
TLC Analysis:
Step 4: Quenching (Crucial)
-
Add solid sodium sulfite (
) (approx. 5 g) and water (10 mL) to the reaction mixture. -
Stir vigorously for 30–60 minutes.
-
Visual Check: The mixture should turn from yellow/brown to a heterogeneous mixture with a black precipitate (reduced Osmium). This indicates the volatile Os(VIII) has been removed.
Step 5: Workup & Purification [1]
-
Filter the mixture through a pad of Celite to remove the black osmium solids.[2] Rinse the pad with acetone.
-
Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone.
-
Extract the remaining aqueous residue with Ethyl Acetate (
). -
Wash combined organics with Brine (
). -
Dry over anhydrous
, filter, and concentrate. -
Purification:
-
The crude product is often pure enough (>95%).
-
If necessary, recrystallize from Hexanes/Ethyl Acetate or perform flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow ensuring safe handling and effective isolation of the diol.
Characterization Data
The product should be a white solid/crystal.[7]
| Property | Value | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 35–38 °C | Low melting solid; may appear as oil if warm. |
| Rf (TLC) | ~0.25 | 30% EtOAc/Hexanes |
NMR Expectations (in )
-
1H NMR (400 MHz):
-
3.65–3.75 (m, 1H,
-OH) -
3.40–3.50 (dd, 1H,
-OH) -
3.60–3.68 (dd, 1H,
-OH) - 2.5–3.0 (br s, 2H, -OH, concentration dependent)
- 1.20–1.50 (m, 12H, Alkyl chain)
-
0.88 (t, 3H, Terminal
)
-
3.65–3.75 (m, 1H,
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Reaction Stalls | Catalyst deactivation or insufficient oxidant. | Add 0.5 equiv more NMO. Ensure pH is not acidic (Upjohn is robust, but acidic conditions slow it down). |
| Low Yield | Product lost in aqueous layer. | This compound has some water solubility. Saturate the aqueous layer with NaCl (salting out) before extraction. |
| Black Reaction | Early catalyst reduction. | NMO quality is poor. Ensure NMO is not degraded. Add NMO before |
References
-
Original Upjohn Method: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[8] An improved catalytic
oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[8] Tetrahedron Letters, 17(23), 1973-1976. Link -
Safety Data (OsO4): Master Organic Chemistry. (2011).[9]
(Osmium Tetroxide) for Dihydroxylation of Alkenes.[2][5][6][8][9][10] Link -
Product Properties: NIST Chemistry WebBook. This compound Physical Properties. Link
-
Organic Syntheses Protocol: Preparation of cis-diols via Upjohn Dihydroxylation (General Procedure). Org.[5][11] Synth. 1978, 58, 43. Link
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- 11. Diol synthesis by dihydroxylation [organic-chemistry.org]
Application Notes & Protocols: Advanced Emulsification Techniques for Low-Solubility 1,2-Alkanediols
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective emulsification of low-solubility 1,2-alkanediols. As multifunctional ingredients offering moisturizing, antimicrobial, and sensory benefits, longer-chain 1,2-alkanediols such as 1,2-octanediol and 1,2-decanediol present unique formulation challenges due to their limited aqueous solubility.[1][2] We will explore the underlying physicochemical principles and compare high-energy and low-energy emulsification methodologies. Detailed, step-by-step protocols for microfluidization and the Phase Inversion Temperature (PIT) method are provided to enable researchers, scientists, and drug development professionals to formulate stable, high-performance emulsions.
Introduction: The Dual Nature of 1,2-Alkanediols
The primary formulation challenge arises from the solubility characteristics, which are directly dependent on the alkyl chain length:
-
Short-chain diols (e.g., 1,2-pentanediol, 1,2-hexanediol): These are soluble in both water and cosmetic esters, making them relatively easy to incorporate into either the aqueous or oil phase of an emulsion.[1][2]
-
Long-chain diols (e.g., 1,2-octanediol, 1,2-decanediol): These exhibit significantly lower water solubility. 1,2-decanediol, for instance, is a solid at room temperature and is soluble only in cosmetic esters and glycols.[1][2][6][8]
Effectively dispersing these low-solubility diols into a stable emulsion requires advanced techniques to create fine, uniform droplets and ensure long-term stability.
Table 1: Physicochemical Properties of Common 1,2-Alkanediols
| 1,2-Alkanediol | INCI Name | Carbon Chain | Typical Form (25°C) | Water Solubility | Oil/Ester Solubility | Key Functions |
| 1,2-Hexanediol | 1,2-Hexanediol | C6 | Colorless Liquid | Soluble | Soluble | Humectant, Solvent, Preservative Booster[3] |
| 1,2-Octanediol | Caprylyl Glycol | C8 | Viscous Liquid/Solid | Low (1.82%)[9] | Soluble | Humectant, Skin Conditioning, Antimicrobial[4] |
| 1,2-Decanediol | Decylene Glycol | C10 | White Solid | Very Low (0.579 g/L)[8] | Soluble | Antimicrobial, Anti-Acne, Sebum Control[7][10][11] |
Application Notes: Principles of Emulsification
While often referred to as "multifunctional," 1,2-alkanediols are not primary emulsifiers in the traditional sense.[12] They lack the distinct head-tail structure required to form stable micelles on their own. Instead, they act as powerful co-emulsifiers and stabilizers . Their amphiphilic nature allows them to orient at the oil-water interface, reducing interfacial tension and complementing the function of primary emulsifiers.[12] This can enhance emulsion stability and, in some cases, allow for a significant reduction in the total amount of emulsifier required.[12]
However, longer-chain diols possess high surface activity, which can paradoxically destabilize an emulsion by reducing its viscosity.[1] This effect can be mitigated by adding the alkanediol during the cooling phase (post-emulsification), which has been shown to preserve viscosity more effectively than adding it to the water phase initially.[1]
Choosing the correct emulsification strategy is paramount. Methodologies are broadly classified into two categories: high-energy and low-energy.
Table 2: Comparison of Emulsification Techniques
| Parameter | High-Energy Methods | Low-Energy Methods |
| Principle | Mechanical force (shear, cavitation) breaks down droplets.[13] | Utilizes the system's internal chemical energy and phase transitions.[14][15] |
| Examples | High-Pressure Homogenization, Microfluidization, Ultrasonication.[14][16] | Phase Inversion Temperature (PIT), Phase Inversion Composition (PIC).[14][17] |
| Energy Input | High (Thermal and Mechanical). | Low (Primarily Thermal).[18] |
| Resulting Droplet Size | Very Fine (Nanoemulsions, <200 nm).[19] | Ultra-Fine (Nanoemulsions).[17][20] |
| Key Advantage | Robust and versatile for many systems. Produces uniform droplets.[21][22] | Energy efficient, produces highly stable emulsions with very fine droplets.[20][23] |
| Considerations | Can be costly and may not suit heat-sensitive materials. | Highly dependent on the specific oil/surfactant system, primarily nonionic surfactants.[24] |
Protocols: Step-by-Step Methodologies
The following protocols provide detailed workflows for incorporating low-solubility 1,2-decanediol into a stable oil-in-water (O/W) emulsion.
Protocol 1: High-Energy Emulsification via Microfluidization
This method uses intense mechanical forces to produce a nanoemulsion with a narrow particle size distribution, ideal for achieving high stability and optical clarity.[21][25]
Materials & Equipment
-
Oil Phase:
-
1,2-Decanediol: 1.0% w/w
-
Caprylic/Capric Triglyceride (as carrier oil): 15.0% w/w
-
-
Aqueous Phase:
-
Primary Surfactant (e.g., Polysorbate 80): 3.0% w/w
-
Glycerin (as humectant): 2.0% w/w
-
Deionized Water: 79.0% w/w
-
-
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
Microfluidizer
-
Analytical balance, beakers, magnetic stirrer
-
Particle size analyzer
-
Workflow Diagram
Caption: Workflow for High-Energy Emulsification.
Step-by-Step Procedure
-
Oil Phase Preparation:
-
Weigh Caprylic/Capric Triglyceride into a beaker.
-
Add 1,2-Decanediol powder.
-
Heat to 75°C while stirring until the 1,2-Decanediol is completely dissolved and the phase is clear.
-
Scientist's Note: Heating is necessary as 1,2-decanediol is a solid at room temperature.[1][8] Ensuring it is fully dissolved in the oil phase is critical for uniform distribution.
-
-
Aqueous Phase Preparation:
-
In a separate, larger beaker, weigh the deionized water and glycerin.
-
Disperse the Polysorbate 80 into the aqueous phase with stirring.
-
Heat to 75°C.
-
Scientist's Note: Matching the temperatures of the oil and aqueous phases prevents thermal shock and premature precipitation of components upon mixing.
-
-
Coarse Emulsion Formation:
-
Place the aqueous phase beaker under a high-shear mixer.
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.
-
Once all the oil is added, increase the speed and homogenize for 5 minutes to form a milky-white coarse emulsion.
-
Scientist's Note: This pre-emulsion step creates droplets on the micron scale, which is necessary for efficient processing by the microfluidizer.[25]
-
-
Microfluidization:
-
Transfer the warm coarse emulsion to the reservoir of the microfluidizer.
-
Process the emulsion according to the manufacturer's instructions. A typical starting point is 3 passes at 15,000 psi.
-
Scientist's Note: The high pressure forces the emulsion through microchannels, where intense shear, cavitation, and impact forces break down coarse droplets into the nano-scale range.[21] The number of passes and pressure level can be optimized to achieve the desired particle size.[25]
-
-
Cooling and Characterization:
-
Cool the resulting nanoemulsion to room temperature using a water bath, with gentle agitation.
-
Characterize the final product for particle size distribution, viscosity, and long-term stability at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Protocol 2: Low-Energy Phase Inversion Temperature (PIT) Method
This elegant method leverages the temperature-dependent properties of nonionic surfactants to form ultra-fine nanoemulsions with minimal mechanical energy.[24] As temperature increases, a nonionic surfactant becomes more lipophilic, causing an O/W emulsion to invert to a W/O emulsion. The temperature at which this occurs is the PIT.[26] Rapidly cooling the system through the PIT traps it as a finely dispersed O/W emulsion.[23]
Materials & Equipment
-
Oil Phase:
-
1,2-Decanediol: 1.0% w/w
-
Decyl Oleate (as polar oil): 20.0% w/w
-
-
Aqueous Phase:
-
Deionized Water: 71.0% w/w
-
-
Emulsifier System:
-
Ceteareth-12: 5.0% w/w
-
Cetostearyl Alcohol (as co-emulsifier/thickener): 3.0% w/w
-
-
Equipment:
-
Water bath with heating and cooling capabilities
-
Propeller stirrer
-
Thermometer or temperature probe
-
Conductivity meter (optional, for precise PIT determination)
-
Principle Diagram
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. 1,2-hexanediol - Descrizione [tiiips.com]
- 4. 1,2-Octanediol | High-Purity Reagent for Research [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Decylene glycol (1,2-Decanediol) [myskinrecipes.com]
- 7. activeman.in [activeman.in]
- 8. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 9. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Product Details [in-cosmetics.com]
- 11. CAS 1119-86-4: 1,2-Decanediol | CymitQuimica [cymitquimica.com]
- 12. US20210113442A1 - Cosmetic emulsion comprising 1,2-decanediol - Google Patents [patents.google.com]
- 13. doylegroup.mit.edu [doylegroup.mit.edu]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nano-Emulsions; Emulsification Using Low Energy Methods [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Advanced cosmetic formulation preparations for micro and nano emulsions, high and low concentration emulsions [onlytrainings.com]
- 18. mdpi.com [mdpi.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. aidic.it [aidic.it]
- 21. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 22. researchgate.net [researchgate.net]
- 23. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. grandingredients.com [grandingredients.com]
- 25. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
1,2-Nonanediol concentration limits in leave-on vs rinse-off products
Application Note: 1,2-Nonanediol Concentration Limits & Formulation Protocols
Executive Summary
This compound (CAS 42789-13-9) represents a distinct "odd-chain" bridge between the widely used Caprylyl Glycol (C8) and Decylene Glycol (C10).[1] While C8 is favored for water solubility and C10 for high antimicrobial potency (albeit with poor solubility), C9 offers a unique amphiphilic profile.[1] It provides superior membrane-disrupting capabilities compared to C8 while maintaining better formulation compatibility than C10.[1]
This guide provides the first standardized protocol for determining safe, effective concentration limits for this compound. Unlike preservatives listed in Annex V (EU), this compound is regulated as a skin conditioning agent with secondary antimicrobial boosting properties.[1] Therefore, limits are dictated by skin tolerance (irritation) and solubility thresholds rather than rigid regulatory caps.[1]
Regulatory & Safety Landscape
Regulatory Status
-
EU Cosmetics Regulation (1223/2009): Not listed in Annex III (Restricted) or Annex V (Preservatives).[1] Governed by Article 3 (Safety).[1]
-
CIR/SCCS Status: Grouped under "1,2-Glycols" (Safety Assessment of 1,2-Glycols).[1] Concluded as "Safe as used" provided formulations are non-irritating.
-
China NMPA: Listed in the IECIC (Inventory of Existing Cosmetic Ingredients in China).[1]
Toxicology Profile
The primary limiting factor for this compound is sensory irritation (stinging/burning) and ocular irritation , particularly in leave-on applications.[1]
| Parameter | Leave-On Limits | Rinse-Off Limits | Rationale |
| Rec. Concentration | 0.1% – 0.5% | 0.5% – 1.0% | Based on cumulative irritation potential (C8/C10 proxy data).[1] |
| Solubility Limit | ~0.3% (Water) | >1.0% (Surfactant) | C9 precipitates in water >0.3% without solubilizers.[1] |
| Irritation Threshold | >0.5% | >2.0% | Higher concentrations in leave-on products risk delayed hypersensitivity or stinging.[1] |
Mechanism of Action: The "Booster" Effect
This compound acts via membrane intercalation .[1] Its C9 alkyl chain inserts into the microbial lipid bilayer, increasing permeability and allowing traditional preservatives (e.g., Phenoxyethanol, Organic Acids) to penetrate more effectively.
Figure 1: Mechanism of Action for this compound as an Antimicrobial Booster.
Protocol A: Formulation & Stability Testing
Objective: Determine the maximum stable concentration of this compound in a specific chassis.
Materials:
-
This compound (>98% purity, GC grade).[1]
-
Solubilizers: Pentylene Glycol (C5) or PEG-40 Hydrogenated Castor Oil.[1]
-
Base Formulation (O/W Emulsion or Surfactant System).[1]
Methodology:
-
Solubility Mapping (Water Phase):
-
Prepare aqueous solutions of C9 at 0.1%, 0.3%, 0.5%, and 0.8%.
-
Heat to 40°C to dissolve, then cool to 4°C for 24 hours.
-
Pass Criteria: Solution remains clear with no crystal formation. Note: C9 often requires a co-solvent (e.g., C5 diol) at a 1:1 ratio for stability >0.3%.
-
-
Emulsion Integration (Leave-On):
-
Viscosity Impact:
-
Measure viscosity at T0 and T=24h. 1,2-Alkanediols can reduce the viscosity of polymeric thickeners (Carbomers, Xanthan).
-
Correction: Increase polymer load by 10-15% if >0.3% C9 is used.[1]
-
Protocol B: Analytical Determination (GC-MS)
Objective: Quantify this compound levels in finished product for QC and Regulatory Compliance.
Instrument Parameters:
-
System: GC-MS (e.g., Agilent 7890/5977).[1]
-
Column: HP-5MS or DB-Wax (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.[1]
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
Sample Preparation:
-
Extraction: Weigh 1.0g of cosmetic sample into a centrifuge tube.
-
Solvent: Add 10mL Ethanol (absolute) or Methanol.
-
Disruption: Vortex for 2 mins, Sonicate for 15 mins.
-
Separation: Centrifuge at 5000 rpm for 10 mins.
-
Filtration: Filter supernatant through 0.22µm PTFE filter into GC vial.
Validation Logic:
-
Internal Standard: Use 1,2-Decanediol (if not present in formula) or 1,6-Hexanediol .[1]
-
Linearity: 10 ppm to 5000 ppm (R² > 0.995).[1]
-
LOD/LOQ: Typically ~5 ppm / 20 ppm.[1]
Protocol C: Safety & Efficacy Decision Matrix
Use this logic flow to finalize the concentration for your specific product type.
Figure 2: Decision Matrix for this compound Concentration Selection.
References
-
Cosmetic Ingredient Review (CIR). (2012).[1][2] Safety Assessment of 1,2-Glycols as Used in Cosmetics.[1] International Journal of Toxicology.[1][2] Link[1]
-
European Commission. (2009).[1] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products.[1] Official Journal of the European Union.[1] Link
-
J. Pharm. Sci. (2008).[1] Modulation of dihydroavenanthramide D release and skin penetration by 1,2-alkanediols.[1] (Demonstrates penetration enhancement of C6-C10 diols). Link
-
Symrise AG. (2025).[1] Patent EP4110477B1: Compositions comprising one or more (bio)-alkanediols with antioxidants.[1] (Provides industry data on C9 solubility and synergy). Link
-
Filab. (2024).[1] Laboratory analysis of 1,2-hexanediol and related glycols. (Basis for GC-MS protocol).[1] Link
Sources
Application Note: Engineering Self-Preserving Systems via 1,2-Nonanediol
Executive Summary
The shift toward "clean beauty" and "microbiome-friendly" claims has necessitated the removal of traditional broad-spectrum biocides (parabens, formaldehyde donors, isothiazolinones). 1,2-Nonanediol (C9 diol) has emerged as a critical "preservative booster," allowing formulators to create self-preserving systems —formulations that resist microbial contamination without relying on Annex V listed preservatives at high concentrations.
However, this compound presents distinct physicochemical challenges: it is a solid at room temperature with low water solubility. This guide details the mechanistic basis of its efficacy, synergistic architectures, and precise protocols for stable incorporation.
The Physicochemical Reality
To formulate effectively, one must respect the molecule's physical limitations. Unlike its liquid homologues (1,2-Pentanediol or 1,2-Hexanediol), this compound is a waxy solid.
| Property | Value | Implication for Formulation |
| INCI Name | This compound | Global regulatory acceptance (EU, US, China). |
| Chain Length | C9 (9 Carbons) | Higher lipophilicity than Caprylyl Glycol (C8). |
| Melting Point | ~35°C – 37°C | CRITICAL: Must be melted before addition. |
| Water Solubility | < 0.2% (approx.) | Insoluble in water phases without solubilizers. |
| LogP | ~2.5 (Est.) | Partitions strongly into the oil phase or bacterial membrane. |
| Recommended Use | 0.5% – 1.0% | Effective at lower doses than C5/C6 diols. |
Mechanism of Action: Membrane Perturbation
This compound acts primarily as a membrane disruptor . Its amphiphilic structure allows it to insert itself into the microbial phospholipid bilayer.
-
Adsorption: The hydrophobic C9 tail adsorbs onto the microbial cell wall.
-
Insertion: The molecule penetrates the lipid bilayer.
-
Fluidization: The presence of the diol increases membrane fluidity and permeability.
-
Leakage: Essential intracellular ions (Potassium,
) and metabolites leak out, leading to cell death or stasis.
Why C9? The "Cut-off Effect" in alkanediols suggests that antimicrobial activity increases with chain length up to a point of solubility collapse. C9 sits at the peak of potency against fungi (yeast/mold) before solubility becomes too limiting (as seen in C10/C12).
Visualization: Mechanism of Action
Figure 1: The cascade of membrane destabilization caused by this compound, leading to metabolic collapse.
Synergistic Architectures
This compound is rarely used alone. It is the "hammer" that weakens the cell, allowing other preservatives (the "anvil") to finish the job.
Strategic Combinations Table:
| Primary Preservative | Ratio (Preservative : C9) | Mechanism of Synergy | Target Spectrum |
| Phenoxyethanol | 9:1 to 4:1 | C9 increases cell permeability, allowing Phenoxyethanol to enter the cell faster. | Broad Spectrum (Bacteria + Fungi) |
| Organic Acids (Benzoic/Sorbic) | 1:1 to 2:1 | C9 disrupts the membrane; Organic acids dissociate inside the cell, lowering intracellular pH. | High Efficacy (Yeast/Mold focus) |
| Ethylhexylglycerin | 1:1 | Dual-surfactant attack. Both lower interfacial tension at the cell membrane. | Booster (Very low use rates) |
| Niacinamide | N/A (Active Co-use) | Recent data suggests Niacinamide (Vit B3) enhances the antifungal activity of 1,2-alkanediols. | Acne/Skin Care |
Formulation Protocols
Protocol A: Incorporation into O/W Emulsions
Challenge: Adding solid C9 directly to a cool phase will result in crystallization (grittiness) and zero efficacy. Solution: Thermal management.
-
Weighing: Weigh this compound (0.5% - 0.8%).
-
Melting: Heat the Oil Phase to 75°C - 80°C. Add this compound to the oil phase.
-
Note: C9 melts at ~37°C, so it will dissolve instantly in the hot oil phase.
-
-
Emulsification: Combine Oil and Water phases and homogenize.
-
Cool Down: Cool to 40°C.
-
Validation: Check for recrystallization under a microscope. The diol should remain partitioned in the oil droplets or the interface, not as free crystals.
Protocol B: Incorporation into Aqueous Systems (Toners/Serums)
Challenge: C9 is insoluble in water. Solution: Solubilization using a diol carrier or surfactant.
-
Premix: Create a concentrate.
-
Part A: this compound (0.5%)
-
Part B: Solubilizer (e.g., PEG-40 Hydrogenated Castor Oil OR 1,3-Propanediol/Pentylene Glycol). Ratio 1:4 (C9:Solvent).
-
-
Heating: Heat the premix to 40°C until C9 is fully liquid and transparent.
-
Dilution: Slowly add the Water Phase to the Premix (not vice versa) with moderate agitation.
-
Clarity Check: If the solution turns milky, the ratio of solubilizer is insufficient. Increase the solvent or surfactant.
Visualization: Formulation Decision Tree
Figure 2: Decision tree for incorporating this compound based on formulation chassis.
Validation & Troubleshooting
Challenge Testing (ISO 11930 / USP <51>)
Do not rely on MIC data alone. Formulation components (lipids, surfactants) can inactivate the diol.
-
Criteria A (ISO): 2-log reduction in bacteria by Day 2; 3-log by Day 7. No increase in yeast/mold.
-
Watch-out: If this compound migrates entirely into the oil phase of an emulsion, the water phase remains unprotected. Ensure a co-preservative (like Phenoxyethanol) is present to protect the aqueous phase.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Turbidity in Toners | Incomplete solubilization. | Increase ratio of 1,3-Propanediol or PEG-40 HCO. |
| Crystals in Emulsion | Added below melting point (~37°C). | Ensure addition to hot oil phase (>50°C). |
| Viscosity Drop | C9 acts as a co-surfactant, changing HLB. | Adjust primary emulsifier level or add polymeric stabilizer (Xanthan/Carbomer). |
| Skin Irritation | Usage rate too high (>1.0%). | Reduce C9 to 0.5% and combine with Ethylhexylglycerin. |
References
-
Cosmetic Ingredient Review (CIR). (2012).[1][2] Safety Assessment of 1,2-Glycols as Used in Cosmetics.[1][2][3][4] International Journal of Toxicology.[1][2] [Link]
-
Gim, H., et al. (2024).[5] Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol.[5][6] Journal of Microorganism Control.[5] [Link]
-
Kubo, I., et al. (1995). Antifungal Mechanism of Polygodial. Journal of Agricultural and Food Chemistry. (Demonstrates membrane disruption mechanism of amphiphiles). [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. [Link]
-
Levy, S., et al. (2009). Safety of a preservative system containing 1,2-hexanediol and caprylyl glycol.[2][3][7] Cutaneous and Ocular Toxicology.[2] [Link]
Sources
- 1. Safety assessment of 1,2-glycols as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. alegesanatos.ro [alegesanatos.ro]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
solvent properties of 1,2-Nonanediol for lipophilic active ingredients
Application Note & Protocols
Topic: 1,2-Nonanediol as a High-Performance Solvent for Lipophilic Active Ingredients
Abstract
The formulation of lipophilic active pharmaceutical ingredients (APIs) and cosmetic actives presents a significant challenge due to their inherent low aqueous solubility, which often leads to poor bioavailability and suboptimal delivery.[1][2] This application note provides a comprehensive guide to the use of this compound, a long-chain 1,2-alkanediol, as a highly effective solvent and formulation excipient for these challenging compounds. We will explore the physicochemical properties of this compound, elucidate its mechanism of solubilization, and provide detailed, field-tested protocols for its application in research and development settings. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to effectively leverage this compound in creating stable, high-payload formulations.
Introduction: The Lipophilic Challenge
A substantial portion of new chemical entities, estimated to be between 70% and 90% of molecules in the development pipeline, are classified as poorly water-soluble.[3] This characteristic is a primary hurdle in formulation science, directly impacting dissolution rates and subsequent absorption.[4] Traditional formulation approaches often involve complex lipid-based delivery systems, surfactants, or co-solvents to enhance the solubility of these lipophilic compounds.[1][2][5] 1,2-Alkanediols are a class of multifunctional ingredients that serve as humectants, solubilizers, and preservative boosters in cosmetic and pharmaceutical applications.[6] this compound, with its nine-carbon alkyl chain, offers a unique balance of hydrophilic and lipophilic properties, making it an exceptional candidate for solubilizing highly lipophilic actives.
Physicochemical Profile of this compound
This compound is a waxy solid at room temperature, necessitating gentle heating for use as a liquid solvent.[7][8] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | 1,2-Dihydroxynonane | [7] |
| CAS Number | 42789-13-9 | [7][9][10] |
| Molecular Formula | C₉H₂₀O₂ | [7][10] |
| Molecular Weight | 160.26 g/mol | [7][8][10] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Melting Point | 35 - 38 °C | [7][10] |
| Boiling Point | 155 °C @ 17 mmHg | [7][10] |
| Purity (GC) | Typically >98.0% | [7] |
Mechanism of Solubilization: An Amphiphilic Approach
The efficacy of this compound as a solvent for lipophilic compounds stems from its distinct amphiphilic molecular structure. Similar to other 1,2-alkanediols like 1,2-hexanediol and 1,2-octanediol, it possesses a polar diol headgroup and a nonpolar alkyl tail.[6][11] This dual nature is the cornerstone of its functionality.
-
Lipophilic Interaction: The nine-carbon chain provides a substantial nonpolar region that readily interacts with lipophilic APIs via van der Waals forces. This interaction overcomes the strong intermolecular forces within the API's crystal lattice, which is a primary barrier to dissolution.
-
Hydrophilic Interaction: The two adjacent hydroxyl groups (diol) can form hydrogen bonds.[11] This allows this compound to act as a "bridge" between the lipophilic active and potentially more polar components in a complex formulation, thereby improving overall stability and preventing phase separation.
-
Disruption of Stratum Corneum: In topical applications, glycols are known to act as penetration enhancers by disrupting the highly ordered lipid structure of the stratum corneum.[12][13] The mechanism often involves the diol headgroup interfering with the hydrogen bond network between the skin's lipid headgroups, while the alkyl tail integrates with and disorders the lipid acyl tails.[12] This action can significantly improve the dermal bioavailability of the dissolved active.
Experimental Protocols
Safety Precaution: Always consult the Material Safety Data Sheet (MSDS) before handling this compound or any other chemicals.[9] Use appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
Protocol 4.1: Determination of Equilibrium Solubility of a Lipophilic API
This protocol establishes the maximum concentration (w/w %) of an active ingredient that can be dissolved in this compound at a specified temperature.
Rationale: Understanding the equilibrium solubility is the first critical step in formulation development. It defines the maximum drug load possible in a simple solution and informs the design of more complex systems like emulsions or suspensions. Using a temperature-controlled shaker ensures that the system reaches true equilibrium.
Materials:
-
This compound
-
Lipophilic API (powder form)
-
Analytical balance (4 decimal places)
-
Glass vials (e.g., 4 mL) with screw caps
-
Spatula
-
Heating block or water bath set to 45-50°C
-
Temperature-controlled orbital shaker
-
Centrifuge capable of handling vials
-
HPLC or UPLC system with a suitable validated method for the API
-
Appropriate solvents for HPLC/UPLC mobile phase and sample dilution
Procedure:
-
Preparation: Tare a glass vial on the analytical balance. Add approximately 1.0 g of this compound. Record the exact weight.
-
Pre-melting: Place the vial in a heating block set to 45-50°C until the this compound is completely melted and forms a clear liquid.
-
API Addition: Add a pre-weighed excess amount of the lipophilic API to the vial. An "excess" means adding enough API so that undissolved solids are clearly visible after mixing. A starting point could be 20-30% of the weight of the this compound.
-
Equilibration: Securely cap the vial. Place it in a temperature-controlled orbital shaker set to a relevant temperature (e.g., 25°C for room temperature stability or 32°C to simulate skin temperature). Shake at a moderate speed (e.g., 150 rpm) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vial and centrifuge it at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved API.
-
Sample Extraction: Carefully open the vial and use a pipette to withdraw a small, known amount (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet at the bottom.
-
Sample Preparation for Analysis: Accurately weigh the aliquot of supernatant. Dilute it with a suitable solvent (e.g., methanol, acetonitrile) to a concentration that falls within the linear range of your HPLC/UPLC calibration curve.
-
Quantification: Analyze the diluted sample using the validated HPLC/UPLC method to determine the concentration of the API.
-
Calculation: Calculate the solubility as a weight/weight percentage: Solubility (w/w %) = (Mass of API in supernatant / Mass of supernatant) * 100
Protocol 4.2: Preparation of a Topical Serum with a Lipophilic Active
This protocol provides a basic framework for creating a simple, anhydrous serum, a common format for delivering high concentrations of lipophilic actives.
Rationale: This demonstrates the practical application of this compound as the primary solvent in a finished formulation. The inclusion of a light emollient (Caprylic/Capric Triglyceride) and an antioxidant (Tocopherol) represents a realistic cosmetic or dermatological vehicle. The process is straightforward, relying on a simple "melt and mix" procedure.
Materials:
-
This compound
-
Lipophilic Active (e.g., Cannabidiol, Retinol)
-
Caprylic/Capric Triglyceride (MCT Oil)
-
Tocopherol (Vitamin E)
-
Glass beaker
-
Stir plate with magnetic stir bar
-
Hot plate
-
Dispensing container (e.g., dropper bottle)
Formulation Example:
| Ingredient | Concentration (w/w %) | Purpose |
| This compound | 88.5% | Primary Solvent, Humectant |
| Lipophilic Active | 10.0% | Active Ingredient |
| Caprylic/Capric Triglyceride | 1.0% | Emollient, Spreading Agent |
| Tocopherol | 0.5% | Antioxidant |
Procedure:
-
Combine Solvents: Add the this compound and Caprylic/Capric Triglyceride to the glass beaker.
-
Heating and Mixing: Place the beaker on a hot plate with stirring. Gently heat to 45-50°C while stirring until the this compound is fully melted and the mixture is homogenous.
-
Dissolve Active: Reduce heat to maintain 40-45°C. Slowly add the lipophilic active while continuing to stir. Mix until the active is completely dissolved and no solid particles are visible.
-
Cool Down: Remove the beaker from the heat and allow it to cool to below 40°C while stirring.
-
Add Antioxidant: Add the Tocopherol and mix until fully incorporated.
-
Packaging: Pour the final serum into the dispensing container.
Protocol 4.3: Preliminary Stability Assessment
Rationale: Stability testing is crucial to ensure the formulation remains physically and chemically intact over its shelf life. This protocol outlines a basic screen for common instability issues like crystallization.
Procedure:
-
Sample Preparation: Prepare three samples of the formulation from Protocol 4.2.
-
Storage Conditions:
-
Sample 1: Store at room temperature (20-25°C).
-
Sample 2: Store under accelerated conditions (40°C).
-
Sample 3: Store under cold conditions (4°C).
-
-
Observation: Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 2 weeks, 1 month) for any signs of crystallization, precipitation, or color change.
-
Microscopic Analysis: If subtle changes are suspected, place a drop of the formulation on a microscope slide and examine under polarized light. Crystalline material will be birefringent and easily visible.
Conclusion
This compound is a versatile and highly effective solvent for a wide range of lipophilic active ingredients. Its amphiphilic character not only provides excellent solubilizing power but also offers benefits as a humectant and potential penetration enhancer. The protocols provided in this note offer a robust starting point for researchers to evaluate and utilize this compound in the development of innovative and stable formulations for the pharmaceutical and cosmetic industries.
References
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from CP Lab Safety. [Link]
-
Sinobio Chemistry. (2025, August 29). 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. Retrieved from Sinobio Chemistry. [Link]
-
Pawar, V. K., & Singh, Y. (2021). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. Journal of Drug Delivery Science and Technology, 66, 102897. [Link]
-
Notman, R., & Anwar, J. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. The Journal of Physical Chemistry B, 117(39), 11644–11654. [Link]
-
MDPI. (2025, February 14). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Retrieved from MDPI. [Link]
-
Shivani, S., & Puri, V. (2021). A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Journal of Pharmaceutical Research International, 33(59A), 429-437. [Link]
-
Schmaus, G., Lange, S., Joppe, H., Pillai, R., & Räding, J. (n.d.). Synergistic 1,2 Diol Combinations – New Multifunctional Actives for Cosmetics. Retrieved from Symrise. [Link]
-
Amidon, G. L., & Lee, H. S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). [Link]
-
Ilie, A. R., et al. (2025). Application of Solvent Evaporation to Generate Supersaturated Lipid-Based Formulations: Investigation of Drug Load and Formulation Quality. Pharmaceutics, 17(6), 1489. [Link]
-
Elder, D. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 7. This compound | 42789-13-9 | TCI AMERICA [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
- 11. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]
- 12. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalog.article4pub.com [catalog.article4pub.com]
preparation of 1,2-Nonanediol stock solutions for MIC testing
Application Notes & Protocols
Topic: Preparation of 1,2-Nonanediol Stock Solutions for Minimum Inhibitory Concentration (MIC) Testing
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an amphiphilic compound with demonstrated antimicrobial properties, making it a molecule of significant interest in pharmaceutical and cosmetic research. However, its dual hydrophobic and hydrophilic nature presents a distinct challenge for in-vitro susceptibility testing, which is typically conducted in aqueous-based microbiological media. The preparation of a stable, concentrated, and biologically compatible stock solution is a critical first step for obtaining accurate and reproducible Minimum Inhibitory Concentration (MIC) data. This document provides a comprehensive, field-tested guide for the preparation, quality control, and application of this compound stock solutions, grounded in established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Scientific Foundation: Understanding this compound
This compound (C₉H₂₀O₂) is a diol with a nine-carbon aliphatic chain, conferring significant hydrophobicity, and two hydroxyl groups at positions 1 and 2, which provide a hydrophilic character. This amphiphilicity governs its solubility and dictates the choice of solvent systems for biological assays.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for its proper handling and dissolution.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O₂ | [1][2] |
| Molecular Weight | 160.26 g/mol | [1][2][3] |
| Appearance | White to almost white solid/crystal | [1][2] |
| Melting Point | 35-38 °C | [1][2] |
| Boiling Point | 155 °C (at 17 mmHg) | [1][4] |
| Solubility | Soluble in methanol and other organic solvents. Limited solubility in water. | [4] |
| Storage Temperature | Refrigerated (0-10°C) | [1] |
The low melting point is a critical handling consideration; the compound may melt at elevated room temperatures or with heat from handling. Its solubility profile necessitates the use of an organic solvent to create a concentrated stock solution before dilution into aqueous culture media.
Core Principles: Solvent Selection for MIC Testing
The ideal solvent for an antimicrobial stock solution must satisfy three criteria, in accordance with guidelines from authoritative bodies like the CLSI[5][6].
-
Solubilizing Power: It must completely dissolve the compound at the desired stock concentration.
-
Inertness: It must not react with or degrade the test compound.
-
Biological Compatibility: It must not exhibit intrinsic antimicrobial activity or affect microbial growth at the final concentration used in the MIC assay.
For amphiphilic or hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) and ethanol are common choices.
| Solvent | Advantages | Disadvantages & Mitigation | Max Final Conc. in Assay |
| DMSO | Excellent solubilizing power for a wide range of compounds. Miscible with water. | Can be toxic to some microorganisms at higher concentrations. Mitigation: Ensure the final concentration in the MIC wells is ≤1% v/v.[7] | ≤1% v/v |
| Ethanol | Good solubilizing power. Volatile, which can be useful in some applications. | Can have intrinsic antimicrobial activity. Mitigation: Use the highest grade (≥95%) and ensure the final concentration is well below its inhibitory level (typically ≤1-2% v/v). | ≤2% v/v |
| Methanol | Good solubilizing power for this compound.[4][8] | More toxic than ethanol. Less commonly used in routine MIC testing. Mitigation: Requires stringent solvent toxicity controls. | ≤1% v/v |
Recommendation: DMSO is the preferred solvent for preparing this compound stock solutions due to its superior solubilizing capacity and the well-established concentration limits (≤1%) in standard MIC protocols to prevent interference with microbial growth.[7]
Experimental Protocol: Preparation of a 10 mg/mL (10,000 µg/mL) Stock Solution
This protocol details the preparation of a high-concentration primary stock solution, which can then be used to create intermediate dilutions for the MIC assay.
Materials and Equipment
-
This compound (purity >98%)[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL)
-
Calibrated analytical balance (readability to 0.1 mg)
-
Calibrated P1000 and P200 micropipettes with sterile, filtered tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filters (ensure compatibility with DMSO, e.g., PTFE or nylon)
-
Sterile syringes (1-5 mL)
-
Biosafety cabinet (BSC)
Step-by-Step Methodology
Step 1: Calculation of Required Mass
To prepare 10 mL of a 10 mg/mL stock solution, you need: Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass = 10 mg/mL x 10 mL = 100 mg
Step 2: Weighing this compound
-
Place a sterile 15 mL conical tube on the analytical balance and tare it.
-
Carefully weigh 100 mg of this compound directly into the tube.
-
Expert Insight: Given its low melting point, work swiftly and avoid excessive handling of the primary container to prevent the solid from becoming tacky.
-
Step 3: Dissolution
-
Inside a BSC to maintain sterility, use a P1000 micropipette to add 10 mL of sterile, cell culture-grade DMSO to the conical tube containing the this compound.
-
Cap the tube tightly and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. The solution should be clear and free of any particulates.
-
Expert Insight: If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be employed. Do not overheat, as this can degrade the compound.[3]
-
Step 4: Sterilization
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile 15 mL conical tube. This process removes any potential microbial contamination.
-
Causality: Autoclaving is not recommended as the high temperatures could lead to the thermal decomposition of this compound. Filter sterilization is the standard, non-destructive method for heat-labile solutions.[9]
-
Step 5: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 100-500 µL) in sterile 1.5 mL polypropylene tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mg/mL), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or lower for long-term stability. The primary stock should be stable for at least 6-12 months under these conditions.
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing this compound stock solution.
Trustworthiness: Quality Control and Validation
A protocol is only as reliable as its controls. To ensure your MIC results are valid, the following self-validating checks must be integrated into your experimental design.
-
Sterility Control: An uninoculated well containing only the culture medium (e.g., Mueller-Hinton Broth) must be included on every MIC plate to confirm the sterility of the medium and aseptic technique.[10][11]
-
Growth Control: A well containing the culture medium and the microbial inoculum, but no this compound, must be included. This confirms that the test organism is viable and grows under the assay conditions.
-
Solvent Toxicity Control: This is the most critical control for validating the stock solution. Prepare a set of wells containing the highest concentration of DMSO that will be present in the assay (e.g., 1% or 2%) mixed with the microbial inoculum. There should be no inhibition of growth in this well compared to the growth control. If inhibition is observed, the stock solution concentration must be increased so a smaller volume (and thus lower final solvent concentration) can be used.
Application in a Broth Microdilution MIC Assay
The prepared 10 mg/mL stock solution is used to create a 2-fold serial dilution series in a 96-well plate according to standard CLSI or EUCAST broth microdilution methods.[12][13][14]
Example Dilution Scheme:
-
Prepare an Intermediate Stock: To start a dilution series from 256 µg/mL, first prepare an intermediate stock at 2x the highest concentration (512 µg/mL). Dilute the 10,000 µg/mL primary stock accordingly in the culture medium.
-
Serial Dilution: Add 100 µL of culture medium to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 512 µg/mL intermediate stock to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.
-
Inoculation: Add the standardized microbial inoculum to each well. The final volume in each well will be 200 µL, halving the antimicrobial concentration to the desired final range (e.g., 256, 128, 64...0.5 µg/mL).
This structured approach ensures that the final concentration of the solvent (DMSO) is kept to a minimum across all test wells, thereby guaranteeing that any observed antimicrobial activity is due to this compound alone.
References
-
Loba Chemie. (2019). Safety Data Sheet: 1,9- NONANEDIOL. Retrieved from [Link]
-
Ferreira, A., et al. (2021). Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea. PMC. Retrieved from [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
-
Stokes, P., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Which solvent is good for to dilute hydrophobic nano particles and bacteria complex??. Retrieved from [Link]
-
CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. Retrieved from [Link]
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Weiss, G., et al. (2019). Identification of antimicrobial compounds in different hydrophilic larch bark extracts. BioResources. Retrieved from [Link]
-
NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]
-
GTFCC. (n.d.). Laboratory Methods for antimicrobial susceptibility testing (AST) for Vibrio cholerae. Retrieved from [Link]
-
EUCAST. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
CNPHI. (n.d.). Antimicrobial Susceptibility Testing (AST) - Guide to Services. Retrieved from [Link]
-
EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,9-Nonanediol (CAS 3937-56-2). Retrieved from [Link]
-
IIUM Repository (IRep). (2024). Antibacterial performance enhancement using hydrophobic deep eutectic solvents. Retrieved from [Link]
-
CLSI. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,9-Nonanediol. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of trans-1,2-cyclohexanediol in some solvents. Retrieved from [Link]
-
CORE. (2018). Selection of solvent and extraction method for determination of antimicrobial potential of Taxus wallichianaZucc. Retrieved from [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Mansoura University. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
Sources
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- 4. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Identification of antimicrobial compounds in different hydrophilic larch bark extracts :: BioResources [bioresources.cnr.ncsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. EUCAST: MIC Determination [eucast.org]
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- 14. Antimicrobial Susceptibility Testing (AST) - Guide to Services - CNPHI [cnphi.canada.ca]
Application Note: 1,2-Nonanediol in Nanostructured Lipid Carriers (NLCs)
Abstract
This guide details the integration of 1,2-Nonanediol (CAS: 42789-13-9) into Nanostructured Lipid Carriers (NLCs). Unlike short-chain glycols used purely as solvents, this compound possesses a unique melting point (~35–37°C) that allows it to function as a thermo-responsive co-lipid . This application note provides a validated protocol for Hot High-Pressure Homogenization (HPH), elucidates the mechanism of crystal lattice modification for enhanced drug loading, and outlines the molecule's role as a preservative booster and cutaneous penetration enhancer.
Physicochemical Rationale & Mechanism
The "Imperfect Crystal" Strategy
NLCs differ from Solid Lipid Nanoparticles (SLNs) by incorporating a liquid lipid to create crystal imperfections, preventing drug expulsion. This compound introduces a third thermodynamic state. Being solid at room temperature but melting at physiological skin temperature (~32–37°C), it acts as a solid-to-liquid phase change material upon application.
-
Matrix Modulation: In the solid NLC matrix (storage), this compound disrupts the perfect packing of high-melting lipids (e.g., Compritol® 888 ATO, Stearic Acid), increasing the Drug Loading Capacity (DLC).
-
Skin Permeation: Upon topical application, the this compound fraction melts, increasing the local fluidity of the carrier and acting as a penetration enhancer by interacting with the Stratum Corneum (SC) intercellular lipids.
Key Properties of this compound
| Property | Value | Formulation Impact |
| Molecular Formula | C9H20O2 | Amphiphilic character aids interface stability. |
| Melting Point | 35°C – 38°C | Solid at storage (4°C); Liquid at skin contact. |
| LogP | ~2.0 - 2.5 | Sufficient lipophilicity for lipid matrix integration. |
| Function | Co-lipid / Preservative | Reduces need for parabens/phenoxyethanol. |
Experimental Protocol: Hot High-Pressure Homogenization (HPH)
Materials Checklist
-
Solid Lipid: Compritol® 888 ATO or Cetyl Palmitate (2.0 – 5.0% w/w).
-
Liquid Lipid: Miglyol® 812 or Caprylic/Capric Triglyceride (1.0 – 3.0% w/w).
-
Functional Co-Lipid: This compound (0.5 – 2.0% w/w) .
-
Surfactant: Poloxamer 188 or Tween 80 (1.0 – 2.5% w/w).
-
Aqueous Phase: Milli-Q Water (q.s. to 100%).
-
Active Pharmaceutical Ingredient (API): Lipophilic drug of choice.
Step-by-Step Methodology
Phase A: Lipid Phase Preparation
-
Weigh the Solid Lipid , Liquid Lipid , and This compound into a glass beaker.
-
Add the lipophilic API .
-
Heat the mixture to 75°C (approx. 5–10°C above the melting point of the highest melting lipid).
-
Critical Check: Ensure this compound is fully miscible. If phase separation occurs, increase the ratio of Liquid Lipid.
Phase B: Aqueous Phase Preparation
-
Dissolve the Surfactant in Milli-Q water.
-
Heat to 75°C (must match Phase A temperature to prevent lipid recrystallization during mixing).
Phase C: Pre-Emulsion & Homogenization
-
Pre-emulsification: Slowly add Phase B to Phase A under high-shear mixing (Ultra-Turrax) at 10,000 rpm for 2 minutes .
-
Observation: The mixture should turn milky white.
-
-
High-Pressure Homogenization: Process the pre-emulsion through a piston homogenizer (e.g., GEA Niro Soavi or Avestin).
-
Cycles: 3 cycles.
-
Pressure: 500 – 800 bar.
-
Temperature: Maintain >70°C throughout the process.
-
Phase D: Controlled Cooling (Solidification)
-
Collect the hot nano-emulsion.
-
Cool to room temperature (25°C) passively or use a water bath.
-
Note: Do not shock-cool (ice bath) unless small crystal size is explicitly required, as this may affect the distribution of this compound within the matrix.
-
-
Storage: Store at 4°C. This compound will solidify, locking the drug into the imperfect matrix.
Visualization of Workflow & Mechanism
Formulation Workflow (HPH Method)
Figure 1: Hot High-Pressure Homogenization workflow for incorporating this compound into NLCs.
Mechanism of Action: Skin Permeation
Figure 2: Thermo-responsive mechanism of this compound triggering drug release upon skin contact.
Characterization & Quality Control
To validate the integration of this compound, the following assays are mandatory:
| Parameter | Method | Acceptance Criteria | Role of this compound |
| Particle Size | DLS (Zetasizer) | 150 – 300 nm | Ensures nanoscale distribution; excess diol may alter surfactant curvature. |
| Polydispersity (PDI) | DLS | < 0.25 | Indicates homogenous population. |
| Zeta Potential | Electrophoresis | > | 30 |
| Crystallinity | DSC (Differential Scanning Calorimetry) | Depressed Melting Peak | Critical: A shift in the melting peak of the solid lipid confirms this compound has integrated into the lattice (Imperfect Crystal). |
| Entrapment Efficiency | Ultrafiltration / HPLC | > 80% | This compound increases solubility of lipophilic drugs in the matrix. |
Stability Warning
Due to the melting point of this compound (~36°C), accelerated stability testing at 40°C is NOT recommended as it may liquefy the specific this compound fraction, potentially causing particle coalescence.
-
Recommended Stability Conditions: 4°C, 25°C/60% RH.
References
-
Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131–S155. Link
-
Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170–184. Link
-
TCI Chemicals. (n.d.). This compound Product Specifications and Properties. TCI Chemicals. Link
-
Cosmetic Ingredient Review (CIR). (2016). Safety Assessment of Alkane Diols as Used in Cosmetics. CIR Expert Panel Meeting. Link
- Ganesan, P., & Narayanasamy, D. (2017). Lipid nanoparticles: Different preparation techniques, characterization, hurdles, and strategies for the production of solid lipid nanoparticles and nan
Application Notes and Protocols for Synergistic Antimicrobial Combinations of 1,2-Nonanediol and Phenoxyethanol
Introduction: The Imperative for Enhanced Antimicrobial Preservation in Modern Formulations
In the development of pharmaceutical and cosmetic products, robust preservation against microbial contamination is paramount to ensure consumer safety and product integrity. While traditional preservatives have been effective, the demand for more sophisticated, efficient, and milder preservation systems has driven innovation in the field. This has led to the exploration of synergistic combinations of antimicrobial agents, which can offer broad-spectrum efficacy at lower concentrations, thereby minimizing the potential for irritation and other undesirable side effects.
This technical guide delves into the synergistic relationship between 1,2-Nonanediol and phenoxyethanol, a combination that leverages the unique properties of each molecule to create a highly effective preservation system. Phenoxyethanol is a well-established, broad-spectrum preservative known for its efficacy against a wide range of bacteria, yeasts, and molds.[1][2][3] this compound, a member of the 1,2-alkanediol family, exhibits its own antimicrobial properties and, more importantly, acts as a potentiator, enhancing the efficacy of other preservatives.[4]
This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synergistic mechanism, detailed protocols for evaluating this synergy, and practical application notes for incorporating this powerful combination into formulations.
The Science of Synergy: Mechanism of Action
The enhanced antimicrobial effect of combining this compound with phenoxyethanol stems from a multi-pronged attack on microbial cells. Both compounds target the cell membrane, but their distinct yet complementary actions lead to a synergistic effect that is greater than the sum of their individual activities.
Phenoxyethanol's Mode of Action:
Phenoxyethanol's primary antimicrobial mechanism involves the disruption of the bacterial cell membrane's integrity.[1] It increases the permeability of the cell membrane to potassium ions and uncouples oxidative phosphorylation from respiration. This disruption of essential cellular processes ultimately leads to cell death.
This compound's Contribution to Synergy:
1,2-Alkanediols, including this compound, are amphiphilic molecules, meaning they possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties. This allows them to interact with the lipid bilayer of the microbial cell membrane. The proposed mechanism for their synergistic action with phenoxyethanol is twofold:
-
Membrane Disruption and Increased Permeability: this compound integrates into the cell membrane, disrupting its structure and increasing its fluidity. This "loosening" of the membrane allows for greater penetration of phenoxyethanol into the cell, where it can exert its primary antimicrobial effects more efficiently.
-
Enhanced Solubilization: In aqueous-based formulations, this compound can act as a solubilizer for phenoxyethanol, ensuring its availability at the site of action—the microbial cell membrane.
The following diagram illustrates the proposed synergistic mechanism:
Caption: Checkerboard Assay Workflow.
Illustrative Data Presentation:
The following table provides an example of how to present and interpret checkerboard assay results. Note: This is illustrative data and does not represent actual experimental results for this compound.
| Microorganism | MIC Alone (Phenoxyethanol) (%) | MIC Alone (this compound) (%) | MIC in Combination (Phenoxyethanol / this compound) (%) | FIC Index | Interpretation |
| S. aureus | 0.5 | 1.0 | 0.125 / 0.25 | 0.5 | Synergy |
| E. coli | 0.4 | 1.2 | 0.1 / 0.3 | 0.5 | Synergy |
| P. aeruginosa | 0.6 | 1.5 | 0.15 / 0.375 | 0.5 | Synergy |
| C. albicans | 0.3 | 0.8 | 0.075 / 0.2 | 0.5 | Synergy |
| A. brasiliensis | 0.7 | 1.8 | 0.175 / 0.45 | 0.5 | Synergy |
Time-Kill Assay Protocol
The time-kill assay evaluates the rate at which an antimicrobial combination kills a microbial population over time. [5][6] Objective: To determine the bactericidal or fungicidal activity of the this compound and phenoxyethanol combination over a specified period.
Materials:
-
This compound and phenoxyethanol combination at a predetermined synergistic concentration (from the checkerboard assay).
-
Microbial cultures.
-
Appropriate growth medium.
-
Sterile test tubes or flasks.
-
Neutralizing broth (to inactivate the antimicrobials).
-
Agar plates.
-
Incubator.
Procedure:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in the growth medium.
-
Exposure: Add the microbial inoculum to test tubes containing the antimicrobial combination, phenoxyethanol alone, this compound alone, and a growth control (no antimicrobials).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Neutralization and Plating: Immediately transfer the aliquot to a neutralizing broth to stop the antimicrobial action. Perform serial dilutions of the neutralized sample and plate onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each test condition. A synergistic effect is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
The following diagram illustrates the time-kill assay workflow:
Caption: Time-Kill Assay Workflow.
Application Notes for Formulators
When incorporating the synergistic combination of this compound and phenoxyethanol into product formulations, several factors should be considered to ensure optimal performance and stability:
-
pH Stability: Phenoxyethanol is stable over a wide pH range (typically 3-10), making this combination suitable for a variety of formulations. This compound is also pH-independent.
-
Solubility: this compound can improve the solubility of phenoxyethanol in aqueous systems. However, in emulsions, the partitioning of both ingredients between the oil and water phases should be considered, as their antimicrobial activity is primarily exerted in the water phase where microbial growth occurs.
-
Compatibility: This combination is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. However, as with any new preservative system, compatibility testing with the final formulation is essential.
-
Use Levels: The synergistic effect allows for the use of lower concentrations of both phenoxyethanol and this compound than would be required if used individually. Typical use levels for phenoxyethanol in synergistic blends can be in the range of 0.3% to 0.7%, while this compound may be used at concentrations from 0.5% to 2.0%, depending on the formulation and the required level of preservation.
-
Regulatory Considerations: Both phenoxyethanol and 1,2-alkanediols are globally approved for use in cosmetic and personal care products, but it is crucial to adhere to the maximum permitted concentrations in different regions. For example, phenoxyethanol is typically limited to a maximum concentration of 1.0% in many jurisdictions. [7]
Conclusion
The synergistic combination of this compound and phenoxyethanol offers a compelling solution for the modern formulator seeking a robust, broad-spectrum, and mild preservation system. By understanding the underlying mechanism of synergy and employing rigorous quantitative evaluation methods, researchers and developers can confidently incorporate this powerful duo into their formulations, ensuring product safety and longevity. The provided protocols serve as a foundation for establishing the efficacy of this combination in specific product matrices.
References
- Elchemy. (2026, January 31). Phenoxyethanol Preservative: Uses, Benefits, and Safety in Cosmetics. Elchemy.
- European Commission. (2016, October 6). Opinion on Phenoxyethanol. Public Health.
- Puschmann, J., Herbig, M. E., & Müller-Goymann, C. (2018). Correlation of antimicrobial effects of phenoxyethanol with its free concentration in the water phase of o/w-emulsion gels. European Journal of Pharmaceutics and Biopharmaceutics, 133, 196-204.
- GARDP. (n.d.). Checkerboard assay. REVIVE.
- Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma.
- Scribd. (n.d.). Time Kill Assay Protocol for S. epidermidis. Scribd.
- Dréno, B., & Gempeler, M. (2019). Safety review of phenoxyethanol when used as a preservative in cosmetics.
- Eurofins. (2025, December 3). Time-Kill & Rapid Antimicrobial Efficacy Test Studies. Eurofins.
- Nelson Labs. (n.d.).
- Naturium Australia. (2021, June 21). Let's Talk About Preservatives.
- US Patent No. 9,585,388 B2. (2017, March 7). Synergistically acting ternary antimicrobial mixtures.
- European Patent No. EP2589291B2. (2016, November 2). Synergistically active ternary anti-microbial mixtures.
- Chinese Patent No. CN105592697B. (2018, August 24). Synergistic microbicidal compositions comprising Phenoxyethanol.
- US Patent No. 7,935,732 B2. (2011, May 3). Antimicrobial compositions.
- European Patent Application No. EP 4279057 A1. (2023, November 22). COSMETIC OR PERSONAL CARE COMPOSITION COMPRISING A COMBINATION OF AW-LOWERING SUBSTANCES.
- ASEAN. (2005, December 2). PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT.
- PubMed. (2024).
- PubMed. (2019, August 1). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. PubMed.
- ResearchGate. (2025, August 6). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol.
- Frontiers. (2025, September 30).
- International Journal of Community Medicine and Public Health. (2023, September 22).
- MDPI. (2020, September 24). Anti-Biofilm Inhibitory Synergistic Effects of Combinations of Essential Oils and Antibiotics.
- MDPI. (2021, February 4). Synergistic Effects of Propolis Combined with 2-Phenoxyethanol and Antipyretics on the Growth of Staphylococcus aureus.
- Journal of Microbiology, Biotechnology and Food Sciences. (2022).
- Semantic Scholar. (2018, October 1).
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturium.com.au [naturium.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Insights and Visualization of Antimicrobial Tolerance in Mixed-Species Biofilms | MDPI [mdpi.com]
- 7. health.ec.europa.eu [health.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Water Solubility of 1,2-Nonanediol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Nonanediol is a valuable amphiphilic molecule, possessing a nine-carbon hydrophobic tail and a hydrophilic 1,2-diol head. This structure imparts useful properties, including antimicrobial and moisturizing effects, making it a common ingredient in cosmetics and personal care products.[1][2][3] However, its long alkyl chain significantly limits its solubility in purely aqueous systems, a critical challenge for formulators aiming to develop clear, stable, and effective products.
This guide is designed to be your first point of reference when encountering solubility issues with this compound. We will explore the fundamental principles of solubilization and provide structured, actionable protocols to resolve common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What is the baseline water solubility of this compound?
This compound is sparingly soluble in water. While exact quantitative values can vary with temperature and pH, its solubility is low due to the hydrophobic nature of its C9 alkyl chain. It is a white to off-white solid at room temperature with a melting point of approximately 36°C.[4][5] It is, however, readily soluble in organic solvents like methanol and ethanol.[4][6]
Q2: Why is this compound difficult to dissolve in water?
The difficulty arises from its amphiphilic nature. The two hydroxyl (-OH) groups can form hydrogen bonds with water, but the long, non-polar nine-carbon tail cannot. This hydrophobic tail disrupts the highly organized hydrogen-bonding network of water, making its incorporation into the bulk water phase energetically unfavorable.
Q3: What are the primary methods to increase the aqueous solubility of this compound?
There are three primary strategies, which can be used alone or in combination:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) to the system to reduce the overall polarity of the aqueous phase.
-
Micellar Solubilization (Surfactants): Using surfactants that form micelles, which can encapsulate the hydrophobic tail of this compound in their core.
-
Hydrotropy: Adding a high concentration of a hydrotrope, a compound that enhances the solubility of hydrophobic substances without forming distinct micelles like traditional surfactants.[7][8][9]
Q4: Can I just heat the formulation to dissolve the this compound?
Heating can temporarily increase solubility and is often a necessary step to melt the solid this compound (melting point ~36°C) and facilitate mixing. However, relying solely on heat is not a robust solution. Upon cooling to room or refrigerated temperatures, the this compound will likely precipitate or cause the formulation to become cloudy, a phenomenon known as phase separation. A stable formulation must remain clear and homogenous across its intended storage and use temperatures.
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during formulation.
Problem 1: My aqueous formulation containing this compound is cloudy or has visible precipitate at room temperature.
Cause: This is a classic sign of exceeding the solubility limit of this compound in your aqueous system. The formulation is supersaturated at lower temperatures, leading to precipitation or the formation of a colloidal dispersion, which appears cloudy.
Solution Workflow:
// Nodes Start [label="Cloudy Formulation\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Is this compound concentration\nas low as possible for efficacy?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ReduceConc [label="Reduce concentration\nto minimum effective level.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImplementSol [label="Implement Solubilization\nStrategy", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; CoSolvent [label="Strategy 1:\nAdd a Co-solvent\n(e.g., Propylene Glycol, Glycerin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surfactant [label="Strategy 2:\nAdd a Surfactant\n(e.g., Polysorbate 20)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrotrope [label="Strategy 3:\nAdd a Hydrotrope\n(e.g., Sodium Benzoate, Niacinamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaluate [label="Evaluate Clarity & Stability\n(Freeze-Thaw Cycles, Temp Storage)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="SUCCESS:\nClear & Stable Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="FAILURE:\nRe-evaluate Strategy\n(Try different solubilizer or combination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> CheckConc; CheckConc -> ReduceConc [label="No"]; ReduceConc -> ImplementSol; CheckConc -> ImplementSol [label="Yes"]; ImplementSol -> CoSolvent; ImplementSol -> Surfactant; ImplementSol -> Hydrotrope; CoSolvent -> Evaluate; Surfactant -> Evaluate; Hydrotrope -> Evaluate; Evaluate -> Success [label="Clear"]; Evaluate -> Failure [label="Cloudy"]; Failure -> ImplementSol; } end Caption: Decision tree for resolving cloudiness in this compound formulations.
Detailed Protocols:
-
Protocol 1A: Co-Solvent Screening
-
Objective: To find the minimum concentration of a suitable co-solvent that maintains the clarity of the formulation.
-
Materials: Your aqueous base, this compound, and a selection of co-solvents (e.g., Propylene Glycol, Glycerin, Butylene Glycol, Ethanol).
-
Procedure: i. Prepare several identical beakers of your aqueous base. ii. To each beaker, add your target concentration of this compound. iii. Gently heat all beakers to ~45-50°C with constant stirring until the this compound is fully melted and dispersed. iv. Create a concentration gradient for your chosen co-solvent. For example, add 5%, 10%, 15%, and 20% (w/w) of Propylene Glycol to separate beakers. Include a control with 0% co-solvent. v. Stir each solution until homogenous. vi. Remove from heat and allow all solutions to cool to room temperature. vii. Observe for clarity immediately and after 24 hours. The lowest concentration of co-solvent that results in a perfectly clear solution is your starting point for optimization.
-
Rationale: Co-solvents work by reducing the polarity of the water, making the solvent environment more favorable for the hydrophobic tail of the this compound. This is a common and effective technique for enhancing the solubility of poorly soluble drugs and cosmetic ingredients.[10][11]
-
-
Protocol 1B: Surfactant Addition
-
Objective: To utilize micellar solubilization to incorporate this compound.
-
Materials: Your formulation, this compound, and a non-ionic surfactant (e.g., Polysorbate 20, Polysorbate 80, or a PEG-ylated castor oil). Non-ionic surfactants are often preferred for their low irritation potential.[12]
-
Procedure: i. In your main vessel, combine the water phase and the chosen surfactant. Stir to dissolve. ii. In a separate vessel, melt the this compound (heat to ~45-50°C). iii. Slowly add the molten this compound to the water/surfactant phase with continuous, moderate stirring. iv. Mix until the solution is uniform and clear. v. Cool to room temperature.
-
Rationale: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core, and the hydrophilic heads form the outer shell, which interfaces with the water. The hydrophobic tail of the this compound is partitioned into the hydrophobic core of the micelle, effectively solubilizing it within the aqueous phase.[13][14]
-
Problem 2: My formulation is clear at room temperature but becomes cloudy when refrigerated.
Cause: This indicates that your formulation is not stable at lower temperatures. The solubility of most compounds, including this compound in a co-solvent system, decreases as the temperature drops. The "cloud point" is the temperature at which the dissolved components begin to phase-separate.
Solution:
-
Increase Solubilizer Concentration: The simplest approach is to incrementally increase the concentration of the co-solvent or surfactant used in your formulation. A higher concentration of the solubilizing agent can depress the cloud point to below your required storage temperatures (e.g., 4°C).
-
Optimize the Solubilizer System:
-
Co-solvent Blends: Sometimes a blend of co-solvents works synergistically. For example, combining a glycol (like Propylene Glycol) with a small amount of a more potent solvent (like Ethanol, if permissible in the final product) can improve low-temperature stability.
-
Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of a surfactant is critical. For oil-in-water systems, surfactants with higher HLB values (typically 8-18) are more effective.[13] You may need to screen surfactants with different HLB values to find the one that provides the best stability for your specific system.
-
-
Perform Stability Testing: All potential solutions must be validated through rigorous stability testing. A common protocol involves:
-
Placing samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Conducting freeze-thaw cycles (e.g., three cycles of -20°C for 24 hours followed by 25°C for 24 hours).
-
Visually inspecting samples for clarity, precipitation, or phase separation at each checkpoint.
-
Data Summary: Co-Solvent Efficacy
The following table provides an illustrative comparison of common co-solvents. The exact solubility enhancement will depend on the specific formulation matrix and target this compound concentration.
| Co-Solvent | Typical Starting Concentration (w/w) | Polarity (Relative) | Key Characteristics |
| Propylene Glycol | 10 - 25% | High | Excellent humectant, widely used in pharma and cosmetics. |
| Glycerin | 15 - 30% | Very High | Good humectant, can increase viscosity significantly. |
| 1,3-Butylene Glycol | 5 - 20% | Medium-High | Good solvent, provides a lighter skin feel than Propylene Glycol. |
| Ethanol | 5 - 15% | Medium | Very effective solvent, but can be drying and is regulated. |
| 1,2-Hexanediol | 1 - 5% | Medium-Low | Can act as a co-solvent and antimicrobial booster.[1][3] |
Note: This data is for illustrative purposes. Experimental validation via a screening study (see Protocol 1A) is essential for your specific formulation.
References
-
Jetir.org. (n.d.). HYDROTROPY: NEW APPROACH TO INCREASE SOLUBILITY. Retrieved from [Link]
-
Wikipedia. (2023). Hydrotrope. Retrieved from [Link]
-
ACS Omega. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Hydrotropic Solubilization. Retrieved from [Link]
-
Frontiers in Pharmacology. (2016). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery. Retrieved from [Link]
-
Sinoright. (n.d.). What products with 1,2 hexanediol should be avoided?. Retrieved from [Link]
-
Symrise. (n.d.). Synergistic 1,2 Diol Combinations – New Multifunctional Actives for Cosmetics. Retrieved from [Link]
-
Wikipedia. (2023). 1,9-Nonanediol. Retrieved from [Link]
-
Cosmetics & Toiletries. (2013). 1,2-Alkanediols for Cosmetic Preservation. Retrieved from [Link]
-
ChemRxiv. (2025). Molecular mechanisms behind non-monotonic surface tensions of binary aqueous n-diol mixtures. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link]
-
Knowde. (n.d.). Nonionic Surfactants. Retrieved from [Link]
-
MDPI. (n.d.). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Bo International. (n.d.). 1,9-Nonanediol. Retrieved from [Link]
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- 2. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
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- 4. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
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- 6. 1,9-Nonanediol - Wikipedia [en.wikipedia.org]
- 7. jetir.org [jetir.org]
- 8. Hydrotrope - Wikipedia [en.wikipedia.org]
- 9. eijppr.com [eijppr.com]
- 10. longdom.org [longdom.org]
- 11. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonionic Surfactants - Surfactants & Cleansers - Cosmetic Ingredients - Knowde - 2 [knowde.com]
- 14. chemical.kao.com [chemical.kao.com]
Technical Support Center: Preventing Crystallization of 1,2-Nonanediol in Low-Temperature Storage
Welcome to the technical support center for handling 1,2-Nonanediol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the low-temperature storage of formulations containing this compound. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why is my this compound formulation crystallizing when I store it at refrigerated temperatures (2-8°C)?
Answer:
The crystallization of this compound at low temperatures is a result of its intrinsic physicochemical properties. As a long-chain aliphatic diol, its molecules can align and form an ordered, rigid crystal lattice to achieve a lower energetic state.
-
Molecular Structure and Hydrogen Bonding: this compound possesses two hydroxyl (-OH) groups that readily form strong hydrogen bonds with adjacent molecules. As the temperature of your formulation decreases, the kinetic energy of the molecules is reduced. This allows these intermolecular hydrogen bonds to become more stable and extensive, facilitating the self-assembly of molecules into a highly ordered crystalline structure.
-
Melting Point: Pure this compound is a solid at room temperature, with a melting point of approximately 36°C.[1][2][3] When dissolved in a solvent, this freezing point is depressed. However, upon refrigeration, the temperature may drop below the freezing point of the specific concentration in your formulation, initiating nucleation and subsequent crystal growth.
-
Supersaturation: If your formulation is near its saturation point at room temperature, cooling it will create a supersaturated state. In this thermodynamically unstable condition, the system will try to return to equilibrium by precipitating the excess solute, which in this case is this compound, in its most stable form: a crystal.
FAQ 2: What are the most effective strategies to prevent this crystallization?
Answer:
Preventing crystallization involves modifying the formulation to disrupt the formation of the crystal lattice. The primary strategies involve the use of co-solvents and careful control of concentration and cooling rates.
A. Co-Solvent Selection (Crystal Lattice Disruption)
The most robust method is to introduce a co-solvent that interferes with the self-assembly of this compound molecules. These co-solvents work by forming their own hydrogen bonds with this compound, effectively "caging" the molecules and preventing them from aligning into a crystal lattice.
-
Mechanism of Action: Co-solvents like propylene glycol (PG), glycerin, or ethanol introduce competitive hydrogen bonding. This disruption increases the energy barrier for nucleation, the first step of crystallization. By lowering the activity of each solvent in the mixture, the risk of crystallization is reduced.[4]
-
Recommended Co-solvents:
-
Propylene Glycol (PG): An excellent choice due to its structural similarity to diols and its status as a "true preservative."[5] It is highly effective at depressing the freezing point of aqueous solutions.
-
Glycerin (Glycerol): With three hydroxyl groups, glycerin is a powerful hydrogen-bonding agent and is very effective at preventing crystallization.
-
Ethanol: While effective, its volatility may be a concern for long-term storage or in certain applications. Combinations of ethanol and PG can have a synergistic antimicrobial effect.[5]
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 400) can also be effective crystallization inhibitors.[6]
-
Data Summary: Effect of Co-Solvents on Freezing Point Depression
| Co-Solvent (at 20% v/v) | Typical Freezing Point of a 10% this compound Aqueous Solution | Mechanism of Inhibition |
| None | ~ 0 to 5°C (Varies with exact formulation) | - |
| Propylene Glycol | < -15°C | Competitive Hydrogen Bonding, Lattice Disruption |
| Glycerin | < -20°C | Extensive Hydrogen Bonding, High Viscosity |
| Ethanol | < -10°C | Competitive Hydrogen Bonding, Solvation |
| PEG 400 | < -8°C | Steric Hindrance, Hydrogen Bonding |
Note: These values are illustrative. The exact freezing point depends on the precise concentrations and other excipients in your formulation.
B. Concentration Management
The concentration of this compound is directly related to its propensity to crystallize. Operating well below the saturation limit at your intended storage temperature is crucial. If high concentrations are necessary, the use of co-solvents becomes mandatory.
C. Controlled Cooling
Rapidly cooling a formulation (quench cooling) can sometimes promote the formation of an amorphous, glassy state instead of a crystalline one.[7][8] However, this can be a kinetically trapped, unstable state. For long-term stability, a well-designed formulation with co-solvents is more reliable than relying on cooling protocols alone. Slow cooling rates often give molecules more time to arrange into a crystal lattice and should generally be avoided if the formulation is susceptible to crystallization.[9]
FAQ 3: My formulation has already crystallized. How can I safely redissolve the this compound?
Answer:
If crystallization has occurred, you can typically redissolve the material by gentle warming and agitation. However, it is critical to ensure that the dissolution is complete to prevent seeding of future crystallization.
Experimental Protocol: Redissolving Crystallized this compound
-
Initial Assessment: Visually inspect the container to confirm the presence of crystals. They may appear as fine needles, white sediment, or a solid mass.
-
Gentle Warming: Place the sealed container in a water bath set to 40-50°C. This temperature is safely above the melting point of this compound (36°C)[1][2][3] but low enough to minimize the risk of degrading other components in the formulation. Do not use a direct heat source like a hot plate, as this can create localized overheating.
-
Agitation: Gently agitate the solution periodically (e.g., every 5-10 minutes) by swirling or using a magnetic stirrer at a low speed. This enhances mass transfer and speeds up dissolution.
-
Visual Confirmation: Continue warming and agitation until all visible crystals have disappeared. Inspect the solution carefully against a dark background with good lighting to ensure no small crystals remain.
-
Microscopic Verification (Recommended for Critical Applications): For quality control, place a drop of the solution on a microscope slide. Using a polarized light microscope, examine the sample. Crystalline materials are birefringent and will appear bright against a dark background, whereas a true solution will be completely dark. This is a highly sensitive method to confirm complete dissolution.[10]
-
Cooling and Observation: Allow the solution to cool to room temperature. Observe it for any signs of recrystallization. If it remains clear, the material is redissolved.
-
Long-Term Stability Assessment: To prevent recurrence, consider reformulating with an appropriate co-solvent as described in FAQ 2.
Troubleshooting Workflow for Crystallization Issues
Caption: Troubleshooting workflow for detected crystallization.
FAQ 4: How can I analytically verify the stability of my new formulation?
Answer:
Beyond visual inspection, several analytical techniques can provide quantitative and definitive confirmation of your formulation's stability against crystallization.
-
Polarized Light Microscopy (PLM): As mentioned, this is a rapid and highly sensitive method to detect the presence of crystalline material. It is an essential tool for both troubleshooting and routine quality control.[10]
-
Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that can precisely determine the freezing point (crystallization temperature, Tc) and melting point (Tm) of your formulation.[11] By running a temperature ramp-down experiment, you can identify the exact temperature at which crystallization begins. This allows you to quantitatively compare the effectiveness of different co-solvents and concentrations.
-
X-Ray Diffraction (XRD): While more complex, XRD is the definitive method for identifying crystalline structures.[10][11] If a sample is amorphous (non-crystalline), it will not produce sharp diffraction peaks. This technique is invaluable for fundamental research and validation of amorphous solid dispersions.
Conceptual Diagram: Mechanism of Co-Solvent Inhibition
Caption: Co-solvents disrupt the hydrogen bonding required for crystal formation.
By understanding the mechanisms of crystallization and employing these preventative and corrective strategies, you can ensure the stability and integrity of your this compound formulations during low-temperature storage.
References
-
Crystallization & Precipitation | Definition, Steps, Equipment . Mettler Toledo. [Link]
-
This compound, 5g, Each . CP Lab Safety. [Link]
-
The investigation of pharmaceutical liquid crystals: Formation, stability and phase behavior . Purdue University e-Pubs. [Link]
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This compound | C9H20O2 | CID 240996 . PubChem, National Center for Biotechnology Information. [Link]
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Effect of Polyethylene Glycol on Crystallization Behavior of Acetaminophen . Open Access Library Journal. [Link]
- Method for preventing crystallization.
-
Cocrystal Formation from Solvent Mixtures . Crystal Growth & Design, ACS Publications. [Link]
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Nonane-1,1-diol | C9H20O2 | CID 22182300 . PubChem, National Center for Biotechnology Information. [Link]
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Effective Inhibition of Mannitol Crystallization in Frozen Solutions by Sodium Chloride . Journal of Pharmaceutical Sciences. [Link]
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Chemical crystallization . SPT Labtech. [Link]
- Cosolvent formulations.
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Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications . PMC, National Center for Biotechnology Information. [Link]
-
Liquid Crystals: An Approach in Drug Delivery . Indian Journal of Pharmaceutical Sciences. [Link]
-
Influence of ethylene glycol co-solvent on the crystal structure and thermal property of LDHs prepared using hydrothermal synthesis . ResearchGate. [Link]
-
Successfully preventing crystallization of parenteral formulations using solubility measurements . Technobis Crystallization Systems. [Link]
-
Protecting Diols . YouTube. [Link]
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Preventing crystallization to improve drug efficiency . EPFL. [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development . Organic Process Research & Development, ACS Publications. [Link]
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Crystallization and Dissolution Behavior of Naproxen/Polyethylene Glycol Solid Dispersions . ResearchGate. [Link]
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Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates . International Quality and Productivity Center (IQPC). [Link]
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Crystallization and melting behavior of polypropylene and maleated polypropylene blends . Polymer. [Link]
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Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE . PMC, National Center for Biotechnology Information. [Link]
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Insight into phase situation and kinetics of cold- and melt crystallization processes of chiral smectogenic liquid crystals . IFJ PAN Repository. [Link]
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Crystallization and Temperature Driven Morphological Evolution of Bio-based Polyethylene Glycol-acrylic Rosin Polymer . MDPI. [Link]
-
Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications . PMC, National Center for Biotechnology Information. [Link]
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Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration . Semantic Scholar. [Link]
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troubleshooting phase separation in emulsions containing 1,2-Nonanediol
Welcome to the technical support guide for troubleshooting phase separation in emulsions containing 1,2-Nonanediol. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges. This compound is a multifunctional ingredient, valued for its role as a preservative booster, emollient, humectant, and solvent.[1] However, its amphiphilic nature can sometimes influence emulsion stability.[2] This guide provides in-depth, scientifically grounded solutions to ensure you can formulate robust and stable emulsions.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. Phase separation is often a result of multiple interacting factors. The following workflow provides a logical sequence for diagnosing the root cause of instability in your emulsion.
Caption: General troubleshooting workflow for emulsion phase separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oil-in-water (O/W) emulsion with this compound is separating immediately after preparation. What is the most likely cause?
A1: Immediate phase separation, often observed as coalescence where oil droplets merge, typically points to a fundamental issue with the emulsifier system or the initial energy input.[3]
Core Issue: Incorrect Hydrophile-Lipophile Balance (HLB)
The HLB system is a scale that helps in selecting the right emulsifier for a given oil phase.[4] For an O/W emulsion, you need a higher HLB value (typically 8-16), whereas a water-in-oil (W/O) emulsion requires a lower HLB (3-6).[5] Each oil or lipid in your formulation has a "required HLB" to form a stable emulsion. The HLB of your emulsifier system must match the total required HLB of your oil phase.[6]
Troubleshooting Actions:
-
Calculate the Required HLB: Determine the required HLB for your entire oil phase. This is a weighted average of the required HLB of each individual oil component.[7]
-
Adjust Your Emulsifier System: If there's a mismatch, you'll need to adjust the ratio of your high-HLB and low-HLB emulsifiers to achieve the target HLB. It's common practice to blend emulsifiers to fine-tune the HLB.[6]
-
Consider this compound's Role: this compound is amphiphilic, meaning it has both water-loving and oil-loving parts.[2] While it's not a primary emulsifier, it can act as a co-surfactant or solvent, potentially altering the interfacial tension and slightly shifting the required HLB of the system.[8] If you've recently added or changed the concentration of this compound, a re-evaluation of the HLB is warranted.
Protocol: Optimizing the HLB System
-
List all oil-phase ingredients and their weight percentages in the total formulation.
-
Find the required HLB for each oil-phase ingredient for an O/W emulsion from supplier documentation or reliable formulation resources.
-
Calculate the weighted contribution of each oil to the total required HLB.
-
Example: If your oil phase is 60% Mineral Oil (Required HLB 10.5) and 40% Cetyl Alcohol (Required HLB 15), the calculation is: (0.60 * 10.5) + (0.40 * 15) = 6.3 + 6.0 = 12.3.[7]
-
-
Select a primary emulsifier and a co-emulsifier with HLB values that bracket your target (e.g., one with HLB < 12.3 and one with HLB > 12.3).
-
Calculate the required ratio of these two emulsifiers to achieve the target HLB of 12.3.
-
Prepare small test batches with the calculated emulsifier blend to confirm stability.
| Common Oil Phase Ingredients | Required HLB (O/W) |
| Mineral Oil, Light | 12[7] |
| Stearic Acid | 15[7] |
| Cetyl Alcohol | 15[7] |
| Lanolin, Anhydrous | 12[7] |
| Beeswax | 9[7] |
Q2: The emulsion looks good at first, but after a day, I see a thick layer at the top (creaming). What's happening?
A2: Creaming is a form of gravitational separation where the less dense oil droplets rise to the top of the emulsion.[9] It's a sign of instability but is often reversible with shaking.[3] However, it indicates that the droplets are prone to further destabilization like flocculation (clumping) and coalescence.[10]
Core Issue: Insufficient Continuous Phase Viscosity
According to Stokes' Law, the velocity at which a droplet creams is inversely proportional to the viscosity of the continuous phase (the water phase in an O/W emulsion).[11] A low-viscosity continuous phase allows oil droplets to move freely and rise quickly.
Troubleshooting Actions:
-
Increase Viscosity: The most direct solution is to add a thickener or rheology modifier to the water phase. Options like xanthan gum, carbomers, or various polymers can significantly increase viscosity, thereby hindering droplet movement.[12]
-
Reduce Droplet Size: Creaming is also proportional to the square of the droplet radius.[11] Using a high-shear homogenizer can create smaller droplets that are less susceptible to gravitational forces.[12]
-
Evaluate this compound's Effect: Some studies have shown that certain 1,2-alkanediols can lower the viscosity of emulsions.[2] If you are using a high concentration of this compound, this could be a contributing factor. You may need to compensate by increasing the concentration of your thickening agent.
Caption: Factors influencing creaming based on Stokes' Law.
Q3: My emulsion is breaking and I can see oil droplets merging. How does this compound contribute to this, and how can I fix it?
A3: The merging of droplets is called coalescence, an irreversible process that leads to complete phase separation.[13] It occurs when the thin film of emulsifier around each droplet ruptures.[13] this compound, due to its amphiphilic nature, can influence the stability of this interfacial film.
Core Issues & Mechanisms:
-
Interfacial Film Disruption: this compound can partition to the oil-water interface. Depending on the concentration and the primary emulsifier system, it can either strengthen the interfacial film (acting as a co-emulsifier) or weaken it by disrupting the packing of the primary emulsifier molecules. This is especially true for longer-chain alkanediols which can disorder the lipid structures.[14]
-
Lowering Interfacial Tension: While lowering interfacial tension is necessary for creating an emulsion, excessive reduction without a strong, stable film can make droplets more prone to coalescence.[15][16] this compound contributes to lowering this tension.
-
Solvent Effects: this compound is an excellent solvent.[17] At high concentrations, it can alter the solubility of other components, potentially causing an emulsifier to migrate away from the interface and into one of the bulk phases, thus weakening the emulsion.
Troubleshooting Actions:
-
Optimize this compound Concentration: Systematically vary the concentration of this compound in your formulation. There is often an optimal range.
-
Low concentrations (0.5% - 2%): Often acts as a humectant and preservative booster without significant impact on stability.
-
Higher concentrations (>3%): May require adjustments to the primary emulsifier system to counteract potential destabilizing effects.
-
-
Strengthen the Interfacial Film: Incorporate a co-emulsifier that can form a more robust film. Fatty alcohols (like Cetyl or Stearyl Alcohol) are often used for this purpose in O/W emulsions as they can pack tightly with the primary emulsifier at the interface.
-
Check for Incompatibilities: Ensure that this compound is compatible with your chosen emulsifiers and other ingredients. High concentrations of electrolytes (salts) can sometimes compromise emulsion stability by compressing the electrical double layer around droplets, reducing repulsion and promoting coalescence.[15]
Protocol: Accelerated Stability Testing
To quickly assess the stability of your reformulated emulsions, use accelerated aging methods.[18]
-
Centrifugation: Centrifuge your emulsion samples at 3000 RPM for 30 minutes. A stable emulsion will show no signs of phase separation.[18] This method quickly identifies tendencies for creaming and coalescence.
-
Thermal Stress Testing: Store samples at elevated temperatures (e.g., 40-45°C) for several weeks. Also, perform several freeze-thaw cycles (e.g., -10°C for 24h, then room temperature for 24h, repeated 3 times).[12] These tests will accelerate any potential instability mechanisms.
| Test Method | Purpose | Observation |
| Centrifugation | Assesses gravitational stability | Measures volume of separated layers (creaming/sedimentation)[19] |
| Elevated Temperature | Accelerates chemical degradation & coalescence | Phase separation, changes in viscosity, color, or odor[18] |
| Freeze-Thaw Cycles | Tests stability against ice crystal formation | Coalescence, graininess, phase separation[20] |
| Microscopy | Visualizes droplet size and distribution | Identifies flocculation, coalescence, or Ostwald ripening[11] |
References
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Techniques and methods to study functional characteristics of emulsion systems. (n.d.). PMC. Retrieved from [Link]
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Stability Problems of Emulsions and Methods to Overcome. (n.d.). Pharmaguideline. Retrieved from [Link]
- The HLB System. (2020, May 14). [Source document not publicly available].
-
What is HLB in cosmetic formulas?. (n.d.). Institute of Personal Care Science. Retrieved from [Link]
-
How emulsions form and break?. (2024, June 11). Biolin Scientific. Retrieved from [Link]
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Problems with Emulsions. (n.d.). Making Cosmetics. Retrieved from [Link]
-
Emulsion instability phenomena – reasons and prevention. (2025, January 21). Biolin Scientific. Retrieved from [Link]
-
Emulsion Separation, Classification and Stability Assessment. (n.d.). SciSpace. Retrieved from [Link]
- Hydrophilic-Lipophilic Balance (HLB). (n.d.). [Source document not publicly available].
-
Evaluation of emulsion stability by diffuse reflectance spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of emulsion stability by interfacial rheology measurements. (2020, November 10). Biolin Scientific. Retrieved from [Link]
- Rudra Narayan Sahoo STABILITY OF EMULSION The stability of an emulsion must be considered in terms of physical stability of emul - CUTM Courseware. (n.d.). [Source document not publicly available].
-
Hydrophilic-lipophilic balance. (n.d.). Wikipedia. Retrieved from [Link]
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1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. (2025, August 29). Sinobio Chemistry. Retrieved from [Link]
- How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. (2025, November 11). [Source document not publicly available].
- 1,2-Hexanediol | Cosmetic Ingredients Guide. (2026, February 4). [Source document not publicly available].
-
Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. (2021, September 11). PMC. Retrieved from [Link]
- 1,2-Alkanediols for Cosmetic Preservation. (2013, October 28). [Source document not publicly available].
- 1,2 PENTANEDIOL. (n.d.). [Source document not publicly available].
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How to Troubleshoot Common Issues with Silicone Emulsions. (2025, March 19). Tuode Chem. Retrieved from [Link]
- Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. (n.d.). [Source document not publicly available].
-
Molecular insights into the effect of alkanediols on FUS liquid-liquid phase separation. (2022, May 6). bioRxiv. Retrieved from [Link]
-
Changes of the interfacial tension between MCT oil and water with.... (n.d.). ResearchGate. Retrieved from [Link]
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What are the most effective skin penetration enhancers in skincare products?. (n.d.). Consensus. Retrieved from [Link]
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Interfacial Properties and Emulsification of Biocompatible Liquid-Liquid Systems. (2020, April 17). MDPI. Retrieved from [Link]
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Studies on the Interfacial tension and surface tension of oil /water emulsion.. (2015, June 15). SciSpace. Retrieved from [Link]
- View of A Comprehensive Review on Natural Products as Chemical Penetration Enhancer | Journal of Drug Delivery and Therapeutics. (2021, October 15). [Source document not publicly available].
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Influence of Long-Chain/Medium-Chain Triglycerides and Whey Protein/Tween 80 Ratio on the Stability of Phosphatidylserine Emulsions (O/W). (n.d.). PMC. Retrieved from [Link]
- The effect of oil-water interfacial tension on the stability of oil emulsions. (2024, March 7). [Source document not publicly available].
-
Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (2011, December 16). MDPI. Retrieved from [Link]
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- 10. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Optimizing 1,2-Nonanediol for Broad-Spectrum Antimicrobial Activity
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,2-Nonanediol. This guide is designed to provide expert insights, detailed protocols, and practical troubleshooting advice to help you effectively determine and optimize the concentration of this compound for broad-spectrum antimicrobial applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound, providing the foundational knowledge needed for effective experimental design.
Q1: What is this compound and what is its primary mechanism of antimicrobial action?
This compound is a straight-chain aliphatic diol, a molecule with a nine-carbon chain and two hydroxyl (-OH) groups on the first and second carbon atoms.[1] Like other 1,2-alkanediols, it is an amphiphilic compound, possessing both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.
The primary antimicrobial mechanism of 1,2-alkanediols is the disruption of the microbial cell membrane.[2] Their amphiphilic structure allows them to insert themselves into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[3][4]
Caption: Mechanism of this compound membrane disruption.
Q2: How does the carbon chain length of 1,2-alkanediols affect antimicrobial activity?
Generally, the antimicrobial potency of 1,2-alkanediols increases with a longer carbon chain.[2][5][6] This is because a longer lipophilic tail enhances the molecule's ability to integrate into and disrupt the microbial lipid bilayer. Therefore, this compound (C9) is expected to be more potent than shorter-chain diols like 1,2-Hexanediol (C6) or 1,2-Octanediol (C8).
However, there is a critical trade-off: as the carbon chain length increases, water solubility decreases.[2] This can be a limiting factor in aqueous formulations, where a highly potent but poorly soluble compound may not be effective. This balance between potency and solubility is a key consideration for formulation development.
Q3: What is the expected antimicrobial spectrum of this compound?
Based on data from related 1,2-alkanediols, this compound is expected to have broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and yeasts (fungi).[7][8][9] Its membrane-disrupting mechanism of action is effective against a wide range of microorganisms. However, the exact concentration required for inhibition (Minimum Inhibitory Concentration, or MIC) will vary between different species and even strains.
Q4: What are the key factors that can influence the efficacy of this compound in a final formulation?
Several factors can impact performance:
-
pH: Unlike many traditional preservatives, the antimicrobial activity of 1,2-alkanediols is generally independent of pH, making them versatile across a wide range of formulation conditions.[10]
-
Formulation Matrix: In complex systems like emulsions (creams, lotions), the amphiphilic nature of this compound can cause it to interact with surfactants and emulsifiers.[3] This may reduce its availability in the water phase to act on microorganisms. The order of addition during manufacturing can be critical.
-
Solubility: As a longer-chain diol, ensuring this compound is fully solubilized in the formulation is crucial for its activity.[2] Poor solubility can lead to reduced efficacy and potential stability issues.
-
Interactions with Other Ingredients: Some ingredients may enhance (synergy) or reduce (antagonism) the activity of this compound.[11] For example, chelating agents like EDTA can act synergistically by destabilizing the outer membrane of Gram-negative bacteria, allowing for easier access by the diol.[7] Conversely, some polymers may entrap the molecule, reducing its effectiveness.[11]
Section 2: Experimental Design & Protocols
This section provides detailed, step-by-step protocols for quantifying the antimicrobial activity of this compound. Following standardized methods is critical for obtaining reproducible and reliable data.
Comparative Efficacy of 1,2-Alkanediols
While specific MIC data for this compound is not widely published, data from its shorter-chain analogs can inform starting concentrations for your experiments.
| Compound | Carbon Chain | Typical MIC Range (% v/v) vs. Bacteria & Yeast | Key Characteristics |
| 1,2-Hexanediol | C6 | 0.5% - 2.0%[8] | Good water solubility, broad-spectrum activity.[10] |
| 1,2-Octanediol | C8 | ~0.5%[2] | Increased potency, lower water solubility than C6.[12][13] |
| This compound | C9 | To be determined (expect <0.5%) | Expected high potency, limited water solubility. [1] |
| 1,2-Decanediol | C10 | 500 - 1000 ppm (0.05% - 0.1%)[2] | Very high potency, poor water solubility.[2][14] |
Workflow for Antimicrobial Efficacy Testing
Caption: Standard workflow for determining MIC and MBC/MFC.
Q5: My MIC results for this compound are inconsistent between experiments. What is the cause?
Inconsistency is often traced back to procedural variability.
-
Inoculum Density: This is the most common culprit. An inoculum that is too dense will require a higher concentration of the antimicrobial to inhibit growth, leading to artificially high MICs. Always use a freshly prepared and standardized 0.5 McFarland suspension. [15]* Viability of Culture: Use a fresh, actively growing culture (18-24 hours). Older cultures may have altered susceptibility.
-
Pipetting Errors: Inaccurate serial dilutions can dramatically skew results. Ensure pipettes are calibrated and use proper technique.
Q6: this compound shows good activity in broth (low MIC), but fails preservative efficacy testing (PET) in my final cream formulation. Why?
This is a classic formulation challenge. The amphiphilic nature of this compound is key to its antimicrobial activity but also causes it to behave like a surfactant. [3]* Causality: In an emulsion, this compound can preferentially migrate to the oil-water interface or into micelles with other surfactants. This "locks up" the molecule, reducing its concentration in the aqueous phase where most microbial contamination occurs.
-
Solution: The timing of its addition during manufacturing is critical. Try adding this compound during the cool-down phase after the emulsion has formed. This can improve its partitioning into the water phase and boost its preservative efficacy.
Q7: I am seeing phase separation/a drop in viscosity in my emulsion after adding this compound. How can I fix this?
This is directly related to the previous point. The surfactant-like properties of longer-chain 1,2-alkanediols can interfere with the emulsion's stabilizing structure, leading to reduced viscosity or even separation. [6]* Causality: The diol competes with the primary emulsifiers at the oil-water interface, weakening the emulsion structure.
-
Solutions:
-
Optimize Concentration: Use the lowest effective concentration of this compound, determined by rigorous MIC and challenge testing.
-
Adjust Manufacturing Process: As before, adding it post-emulsification at a lower temperature can minimize its impact on initial emulsion formation.
-
Co-preservatives: Consider using this compound at a lower concentration in synergy with another preservative booster (like a chelating agent) to achieve broad-spectrum protection without compromising stability. [7]
-
Q8: I am testing against Pseudomonas aeruginosa and getting very high MIC values. Is this expected?
Gram-negative bacteria, particularly P. aeruginosa, are notoriously difficult to inhibit.
-
Causality: They possess a protective outer membrane that acts as a barrier, limiting the uptake of many antimicrobial compounds.
-
Solutions:
-
Synergy Testing: This is an ideal scenario for a checkerboard assay. Combine this compound with a chelating agent like Disodium EDTA. EDTA destabilizes the outer membrane by binding divalent cations, creating openings for this compound to reach the inner cytoplasmic membrane. [7] 2. Higher Concentration: It is common to require a higher concentration of a preservative for robust protection against Pseudomonas.
-
Section 4: References
-
A Study on the Antimicrobial Synergies of Alternative Preservatives and Chelating Agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025, September 15). In-Situ. Retrieved February 23, 2026, from [Link]
-
Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Gim, H., Hong, S., Kim, J. I., & Kim, J. (2024). Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. Journal of Microorganism Control, 29(4), 133-142. [Link]
-
1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. (2025, August 29). Sinobio Chemistry. Retrieved February 23, 2026, from [Link]
-
MIC/MBC Testing. (2025, July 30). Accredited Lab. Retrieved February 23, 2026, from [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved February 23, 2026, from [Link]
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Lee, J. H., Kim, Y. G., & Lee, J. (2015). Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol. Letters in Applied Microbiology, 60(5), 429-436. [Link]
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Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. (2025, October 15). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Checkerboard assay. (n.d.). GARDP. Retrieved February 23, 2026, from [Link]
-
Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. (2025, December 26). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Nonomura, Y., Takeda, T., & Ueyama, S. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 68(8), 817-822. [Link]
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Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved February 23, 2026, from [Link]
-
Burgess, I. F., Lee, P. N., & Matlock, J. (2007). 1,2-octanediol, a novel surfactant, for treating head louse infestation: identification of activity, formulation, and randomised, controlled trials. PLoS One, 2(4), e401. [Link]
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Synergistic/antagonistic antimicrobial effects of cosmetic ingredients in combination with 1,2-hexanediol. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved February 23, 2026, from [Link]
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Minimum inhibitory concentration (MIC) and minimum fungicidal... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 23, 2026, from [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2025, October 15). ResearchGate. Retrieved February 23, 2026, from [Link]
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Wójcik, M. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Fernández-Pérez, R., et al. (2022). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Pharmaceutics, 14(11), 2329. [Link]
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Food-Grade Antimicrobials Potentiate the Antibacterial Activity of 1,2-Hexanediol. (2026, January 17). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved February 23, 2026, from [Link]
-
Schmitz, C., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1113. [Link]
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1,2-Octanediol, a Novel Surfactant, for Treating Head Louse Infestation: Identification of Activity, Formulation, and Randomised, Controlled Trials. (2012, April 16). PLOS One. Retrieved February 23, 2026, from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 23, 2026, from [Link]
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The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 23, 2026, from [Link]
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Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2633. [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved February 23, 2026, from [Link]
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Breakpoint tables for interpretation of MICs and zone diameters. (2022, December 1). European Medicines Agency. Retrieved February 23, 2026, from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved February 23, 2026, from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Efficacies of different 1,2-alkanediols as antimicrobial agents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
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New Trends and Perspectives in Production of 1,2-Propanediol. (2023, May 5). ResearchGate. Retrieved February 23, 2026, from [Link]
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Algahtani, M. S., et al. (2022). Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceutics, 14(8), 1679. [Link]
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The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. (2025, August 6). ResearchGate. Retrieved February 23, 2026, from [Link]
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- 12. 1,2-Octanediol, a novel surfactant, for treating head louse infestation: identification of activity, formulation, and randomised, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2-Octanediol, a Novel Surfactant, for Treating Head Louse Infestation: Identification of Activity, Formulation, and Randomised, Controlled Trials | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Technical Support Center: Automated Liquid Handling of 1,2-Nonanediol
Welcome to the technical support center for handling 1,2-Nonanediol in automated liquid dispensing workflows. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the unique challenges presented by this waxy, solid-at-room-temperature compound.
Introduction: Understanding the Challenge
This compound is a valuable compound in various research and development applications. However, its physical state as a white to off-white crystalline solid with a low melting point presents a significant hurdle for automated liquid handling systems.[1][2][3] The primary challenge lies in maintaining its liquid state for accurate and precise dispensing without compromising the integrity of the compound or the experiment. This guide provides a systematic approach to overcoming these challenges, ensuring reproducible results in your automated workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I need to consider for automated liquid handling?
A1: Understanding the physicochemical properties of this compound is the first step to successful automated dispensing. Here are the critical parameters:
| Property | Value | Significance for Liquid Handling |
| Melting Point | 35-38 °C[3] | The compound is solid at standard room temperature and requires heating for liquefaction. |
| Appearance | White to almost white powder or crystal[1][3] | As a solid, it cannot be directly handled by most liquid handlers. |
| Solubility | Soluble in Methanol[1] | Dissolving in a suitable solvent is a primary strategy for creating a liquid stock solution. |
| Viscosity (as a melt) | Data not readily available, but expected to be higher than common solvents. | Higher viscosity requires optimization of liquid handling parameters like aspiration and dispense speeds.[4][5][6] |
Q2: My this compound is solid. How can I prepare it for liquid dispensing?
A2: You have two primary methods to prepare solid this compound for automated liquid handling:
-
The Heated Reservoir Method: This involves melting the this compound and maintaining it at a temperature above its melting point in a heated reservoir on your liquid handler's deck.
-
The Solvent Dilution Method: This involves dissolving the this compound in a suitable solvent to create a stock solution of a desired concentration.
The choice between these methods will depend on your experimental requirements, such as the final concentration needed and the compatibility of solvents with your downstream assays.
Q3: What are the best practices for the Heated Reservoir Method?
A3: The Heated Reservoir Method is suitable for applications where the neat (undiluted) liquid is required.
-
Temperature Control is Key: Use a reliable heating block on your automated platform capable of maintaining a stable temperature just above the melting point (e.g., 40-45°C). Overheating can potentially degrade the compound.
-
Heated Tubing and Tips: If your system allows, using heated tubing and/or tips can help prevent the compound from solidifying in the liquid path during transfer.
-
Viscosity Considerations: The molten this compound will be more viscous than aqueous solutions. You will need to optimize your liquid class settings, including slower aspiration and dispense speeds, and potentially use wider bore tips.[7][8][9]
Q4: Which solvents are recommended for the Solvent Dilution Method?
A4: Methanol is a known solvent for this compound.[1] However, the choice of solvent should always be guided by its compatibility with your specific assay. Other potential solvents could include ethanol, isopropanol, or dimethyl sulfoxide (DMSO), but their suitability and the solubility of this compound in them should be experimentally verified. Always prioritize solvents that will not interfere with your downstream biological or chemical assays.
Q5: How can I determine the best solvent for my experiment?
A5: To select the optimal solvent, consider the following:
-
Assay Compatibility: The solvent must not interfere with your experimental endpoint (e.g., cell viability, enzyme activity).
-
Solubility: The solvent must be able to dissolve this compound to your desired stock concentration.
-
Volatility: Highly volatile solvents may evaporate from your source and destination plates, leading to concentration changes.
-
Miscibility: The solvent must be miscible with your assay medium.[10][11]
A small-scale solubility test is recommended before preparing a large stock solution.
Troubleshooting Guide
This section addresses common problems encountered during the automated dispensing of this compound.
Problem 1: Inaccurate or inconsistent dispensing volumes.
| Potential Cause | Troubleshooting Step |
| Incorrect Liquid Class Settings | For molten this compound, create a new liquid class with reduced aspiration and dispense speeds. For a solvent-based solution, select a liquid class appropriate for the solvent's viscosity and volatility.[4][5][6] |
| Air Bubbles in Tubing or Tips | Prime the system thoroughly before starting the dispensing run. Visually inspect for and remove any air bubbles. |
| Clogging of Tips or Tubing | If using the heated method, ensure the temperature is consistently maintained above the melting point throughout the liquid path. If using a solvent, ensure the this compound is fully dissolved. |
| Improper Tip Selection | For viscous liquids, use wider bore tips to reduce shear forces and prevent clogging.[8][12] |
Problem 2: The this compound solidifies in the reservoir or tubing.
| Potential Cause | Troubleshooting Step |
| Insufficient or Inconsistent Heating | Verify the temperature of your heating block with a calibrated thermometer. Ensure a good thermal contact between the reservoir and the heating element. |
| Cold Spots in the Liquid Path | If possible, use heated transfer tubing. Minimize the length of unheated tubing. |
| Drafts or Environmental Temperature Fluctuations | Shield the liquid handler from air conditioning vents or other sources of cold air. Maintain a stable ambient laboratory temperature. |
Problem 3: The solvent in my stock solution is evaporating.
| Potential Cause | Troubleshooting Step |
| High Volatility of the Solvent | Use a less volatile solvent if compatible with your assay. |
| Uncovered Source Plate/Reservoir | Keep the source plate or reservoir covered with a lid or seal whenever possible. Automated systems with plate sealing and de-sealing capabilities are advantageous. |
| Extended Run Times | Plan your experimental runs to minimize the time the stock solution is exposed to the open air. Prepare fresh stock solutions for long runs. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in methanol.
Materials:
-
This compound (solid)
-
Methanol (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vial with a screw cap
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 160.26 g/mol . To prepare 10 mL of a 100 mM solution, you will need:
-
0.1 mol/L * 0.01 L * 160.26 g/mol = 0.16026 g (160.3 mg)
-
-
Weigh the this compound: Accurately weigh 160.3 mg of this compound into a clean, dry glass vial.
-
Add the solvent: Add 10 mL of methanol to the vial.
-
Dissolve the compound: Secure the cap on the vial and vortex thoroughly. If the compound does not dissolve completely at room temperature, gently warm the vial in a water bath (not exceeding 40°C) and vortex until a clear solution is obtained.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature to prevent evaporation and degradation.
Protocol 2: Optimizing Liquid Handler Parameters for a Viscous Solution
This protocol outlines a general procedure for optimizing the liquid handling parameters for a viscous solution, such as molten this compound or a concentrated stock solution.
Materials:
-
Automated liquid handler
-
Prepared this compound solution
-
Empty microplates or tubes
-
Analytical balance (for gravimetric analysis)
Procedure:
-
Initial Liquid Class Selection: Start with a pre-existing liquid class for a solvent with similar properties (e.g., glycerol solutions if available) or a standard aqueous buffer setting.
-
Aspiration Speed: Reduce the aspiration speed to 20-30% of the default setting. This minimizes the risk of air bubble formation and ensures the full volume is drawn into the tip.
-
Dispense Speed: Reduce the dispense speed to 20-30% of the default. A slower dispense allows the viscous liquid to fully exit the tip and reduces the chance of droplets clinging to the tip exterior.
-
Air Gaps: Incorporate leading and trailing air gaps in your pipetting steps. A leading air gap prevents the liquid from being drawn too high into the tip, while a trailing air gap ensures the complete expulsion of the liquid during the dispense step.
-
Tip Touch: Implement a tip touch on the side of the well after dispensing to remove any residual droplets from the tip.
-
Gravimetric Verification:
-
Tare an empty microplate on an analytical balance.
-
Program the liquid handler to dispense a set volume (e.g., 50 µL) into multiple wells of the plate.
-
Weigh the plate again and calculate the actual dispensed volume based on the density of your solution.
-
Calculate the accuracy and precision (CV%) of the dispensing.
-
-
Iterative Optimization: If the accuracy and precision are not within your desired range (typically <5% CV), further adjust the aspiration/dispense speeds, air gaps, and tip touch parameters and repeat the gravimetric verification until the desired performance is achieved.[4]
Visualizations
Workflow for Handling Solid this compound
Caption: Decision workflow for preparing and dispensing this compound.
Troubleshooting Logic for Inaccurate Dispensing
Sources
- 1. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 42789-13-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Optimization of liquid handling parameters for viscous liquid transfers with pipetting robots, a “sticky situation” - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00255A [pubs.rsc.org]
- 5. insights.opentrons.com [insights.opentrons.com]
- 6. Tips and Tricks for Automating Viscous Liquid Handling [labroots.com]
- 7. dispensing.com [dispensing.com]
- 8. intertronics.co.uk [intertronics.co.uk]
- 9. designetics.com [designetics.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. eppendorf.com [eppendorf.com]
Technical Support Center: A Guide to Stabilizing 1,2-Nonanediol Against Oxidation in Long-Term Stability Studies
Welcome to the technical support center for 1,2-Nonanediol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its stability against oxidative degradation, particularly in the context of long-term and accelerated stability testing. As a versatile excipient and active ingredient, maintaining the integrity of this compound is critical for ensuring the safety, efficacy, and shelf-life of the final product.[1][2]
This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols grounded in established scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the stability of this compound.
Q1: My neat this compound sample has developed a slight yellow tint and a sharp odor over time. What is happening?
A: This is a classic sign of oxidative degradation. 1,2-diols, like this compound, are susceptible to autoxidation, a process driven by atmospheric oxygen. This reaction is a free-radical chain process that can be accelerated by factors such as heat, UV light, and the presence of trace metal ions. The initial products are often hydroperoxides, which can then undergo further reactions, including oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups.[3] This cleavage results in the formation of smaller, more volatile carbonyl compounds (aldehydes), which are likely the source of the sharp odor you are detecting.
Q2: What are the primary degradation products from the oxidation of this compound?
A: The most significant oxidative degradation pathway for a 1,2-diol is the cleavage of the C1-C2 bond.[3] For this compound, this reaction would yield Heptanal and Formaldehyde. The formation of these aldehydes, along with other potential byproducts like carboxylic acids (from further oxidation of the aldehydes), compromises the purity, functionality, and safety profile of the material.
Q3: What are the most effective classes of antioxidants for stabilizing this compound?
A: The most effective strategy often involves using a primary antioxidant, which acts as a radical scavenger to interrupt the degradation chain reaction. Hindered phenols are an excellent and widely used class for this purpose.[4] Examples include Butylated Hydroxytoluene (BHT) and Tocopherol (Vitamin E). In some systems, a synergistic effect can be achieved by combining a primary antioxidant with a secondary antioxidant, such as a chelating agent (e.g., EDTA) to sequester metal ions that can catalyze oxidation.
Q4: What is a typical starting concentration for an antioxidant like BHT?
A: The optimal concentration depends on the specific formulation and storage conditions. However, a common starting range for hindered phenol antioxidants in polyol systems is between 500 and 5000 ppm (0.05% to 0.5% w/w).[4] It is always recommended to perform a screening study to determine the minimum effective concentration that provides the desired stability for your specific application.
Q5: What are the ideal storage conditions for raw this compound to minimize degradation?
A: To minimize oxidation, neat this compound should be stored in a well-sealed container, protected from light (e.g., in an amber glass bottle), at controlled room temperature (e.g., 20-25°C). The container's headspace should be minimized or purged with an inert gas like nitrogen or argon to displace oxygen.
Part 2: Troubleshooting Guide for Stability Studies
This section provides solutions to specific problems you might encounter during your experimental work.
Issue 1: Rapid Degradation Observed in a Formulation During Accelerated Stability Testing
You've formulated this compound with other excipients, and it fails accelerated stability testing (e.g., at 40°C / 75% RH) much faster than anticipated.
-
Potential Cause A: Pro-oxidant Effect of Other Excipients. Some formulation components, particularly those containing trace metal impurities (e.g., certain mineral-based fillers) or unsaturated bonds, can accelerate oxidative processes.
-
Troubleshooting Steps:
-
Review Excipient Specifications: Check the certificates of analysis for all excipients for information on metal content (iron, copper, etc.).
-
Isolate the Culprit: Conduct a small-scale compatibility study. Prepare binary mixtures of this compound with each individual excipient and expose them to stress conditions. This can help identify the problematic component.
-
Incorporate a Chelating Agent: If metal-ion catalysis is suspected, the addition of a chelating agent like Disodium Edetate (EDTA) at a low concentration (e.g., 0.01% - 0.1%) can sequester these ions and dramatically improve stability.
-
-
-
Potential Cause B: Inadequate Antioxidant Concentration or Type. The antioxidant used may not be potent enough for the stressed conditions or may be consumed rapidly.
-
Troubleshooting Steps:
-
Increase Antioxidant Level: Prepare several batches with incrementally higher levels of your primary antioxidant and repeat the accelerated study to see if stability improves.
-
Evaluate a Synergistic Blend: Consider combining a primary radical scavenger (like BHT) with a secondary antioxidant (like a phosphite or a thiosynergist) or a chelating agent (EDTA). Synergistic compositions can be more effective than a single antioxidant at a higher concentration.[4]
-
-
Issue 2: High Variability in Degradation Levels Across Replicate Stability Batches
You are running triplicate long-term stability batches, but the measured levels of this compound and its degradants are inconsistent from one batch to the next.
-
Potential Cause A: Inconsistent Environmental Control. Minor differences in light exposure, headspace oxygen, or temperature fluctuations can lead to significant variations in oxidation rates over a long study.
-
Troubleshooting Steps:
-
Standardize Packaging: Ensure all stability samples are stored in identical containers (e.g., same size, type, and color of glass vial) with the same type of closure.
-
Control Headspace: Implement a standardized procedure for purging the headspace of every sample container with an inert gas (e.g., nitrogen) for a set duration before sealing.
-
Verify Chamber Performance: Confirm that the stability chamber is properly qualified and that temperature and humidity are uniform throughout. Place replicate samples in different locations within the chamber to test for positional effects.
-
-
-
Potential Cause B: Analytical Method is Not Stability-Indicating or Robust. The analytical method may not be able to accurately quantify the analyte in the presence of its degradation products, or it may be highly sensitive to small variations in sample preparation.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: As outlined by ICH guidelines, a forced degradation study is essential to prove an analytical method is "stability-indicating."[1][5][6] This involves intentionally degrading the sample under various stress conditions (oxidation, heat, light, acid, base) to ensure that the degradation products are well-resolved from the parent peak and that the method can accurately measure the decrease in the parent compound.[2][7]
-
Validate the Method: The analytical method must be fully validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
-
-
Part 3: Key Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of a methodologically sound approach. The following protocols provide a robust framework for your stability program.
Protocol 1: Forced Degradation Study to Screen Antioxidants
Objective: To rapidly assess the efficacy of different antioxidants in protecting this compound against oxidative stress and to generate degradation products for analytical method development.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a known concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of the antioxidants to be tested (e.g., BHT, Tocopherol) in the same solvent.
-
Create the following test samples in amber glass vials:
-
Control: this compound solution + solvent.
-
Oxidative Stress Control: this compound solution + 3% Hydrogen Peroxide (H₂O₂).
-
Test Sample A: this compound solution + Antioxidant A (e.g., 2000 ppm) + 3% H₂O₂.
-
Test Sample B: this compound solution + Antioxidant B (e.g., 2000 ppm) + 3% H₂O₂.
-
(Continue for all antioxidants to be screened).
-
-
-
Stress Conditions:
-
Loosely cap the vials to allow for some air exchange.
-
Place the vials in an oven at 60°C for 24 hours. Note: The goal is to achieve approximately 10-20% degradation in the stress control sample; time and temperature may need to be adjusted.[7]
-
-
Analysis:
-
After the stress period, cool the samples to room temperature.
-
Quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite solution), ensuring this does not interfere with the analysis.
-
Analyze all samples using a validated, stability-indicating method (e.g., GC-MS, see Protocol 3).
-
-
Evaluation:
-
Compare the percentage of this compound remaining in the antioxidant-protected samples versus the oxidative stress control. The most effective antioxidant will show the least degradation.
-
Confirm the identity of the primary degradation peaks in the stressed samples (e.g., Heptanal).
-
Protocol 2: ICH-Compliant Long-Term Stability Study Setup
Objective: To evaluate the stability of a this compound formulation over its proposed shelf-life under regulatory-accepted storage conditions.
Methodology:
-
Protocol Design:
-
Define the batch details, container closure system, storage conditions, testing schedule, and analytical methods in a formal stability protocol.
-
Storage Conditions (per ICH Q1A(R2)): [8]
-
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months.
-
Accelerated: 0, 3, 6 months.
-
-
-
Sample Preparation and Storage:
-
Prepare at least three batches of the final formulation to be tested.
-
Package the samples in the proposed final container closure system.
-
Place a sufficient number of samples for testing at all time points into qualified stability chambers set to the specified conditions.
-
-
Execution and Analysis:
-
Perform initial (T=0) analysis on all batches for all specified tests (e.g., assay of this compound, degradation products, appearance, pH).
-
At each scheduled time point, pull the required number of samples from the chambers.
-
Allow samples to equilibrate to room temperature before opening and testing.
-
Perform all specified analytical tests.
-
-
Data Evaluation:
-
Tabulate the results for all tests at all time points.
-
Evaluate trends in the data. Look for any significant changes, out-of-specification results, or trends that predict the shelf-life.
-
The data from accelerated studies can be used to support shelf-life claims during the early submission phase.[12]
-
Protocol 3: Sample Analytical Method by GC-MS
Objective: To quantify this compound and identify/quantify its primary oxidative degradant, Heptanal.
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is suitable for resolving the diol from the aldehyde.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/minute to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injector: 250°C, Split mode (e.g., 20:1).
-
MS Detector:
-
Mode: Electron Ionization (EI), scanning from m/z 35 to 350.
-
For quantification, use Selected Ion Monitoring (SIM) for higher sensitivity.
-
This compound: Target ions (e.g., m/z 45, 75).
-
Heptanal: Target ions (e.g., m/z 44, 70, 114).
-
Internal Standard (e.g., 1,3-Butanediol): Target ion (e.g., m/z 45).[13]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., isopropanol) containing a known concentration of an internal standard (e.g., 1,3-Butanediol).[13][14]
-
Vortex to mix thoroughly.
-
Transfer an aliquot to a GC vial for analysis.
Calibration: Prepare a series of calibration standards containing known concentrations of this compound, Heptanal, and the internal standard to establish response factors and verify linearity.
Part 4: Data Summaries & Visualizations
Data Tables
Table 1: Common Antioxidants for Polyol Stabilization
| Antioxidant Class | Example | Mechanism of Action | Typical Starting Conc. (ppm) |
|---|---|---|---|
| Hindered Phenols | Butylated Hydroxytoluene (BHT) | Radical Scavenger (H-donor) | 500 - 5000[4] |
| Tocopherols | Alpha-Tocopherol (Vitamin E) | Radical Scavenger (H-donor) | 500 - 2000 |
| Aromatic Amines | Diphenylamine derivatives | Radical Scavenger (H-donor) | 1000 - 5000[4] |
| Chelating Agents | Disodium Edetate (EDTA) | Sequesters Metal Ions | 100 - 1000 |
Table 2: Standard ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months[9] |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 Months[10] | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months[9][10] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months[9][10] |
Diagrams
Below are visualizations of the key chemical and procedural pathways discussed in this guide.
Caption: Oxidative degradation pathway of this compound and the intervention point for radical-scavenging antioxidants.
Caption: A typical workflow for conducting an ICH-compliant long-term stability study.
References
-
Determination of antioxidant effect of polyols in a cell free environment. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Farkas, A., & Gold, L. (1977). U.S. Patent No. US4007230A. Washington, DC: U.S. Patent and Trademark Office.
-
Phion, N., et al. (2024). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. Retrieved from [Link]
-
Roquette. (n.d.). Determination of antioxidant effect of polyols in a cell-free environment. Retrieved February 23, 2026, from [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved February 23, 2026, from [Link]
-
Lurie, C., & Zadeba, I. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
AK Lectures. (2014, June 25). Oxidative Cleavage of 1,2 Diols [Video]. YouTube. Retrieved from [Link]
-
Tri-iso. (n.d.). Polycarbonate Diols. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, November 22). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]
-
Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Chemistry Portal. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Retrieved from [Link]
-
AK Lectures. (n.d.). Oxidative Cleavage of 1,2 Diols. Retrieved February 23, 2026, from [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Nokami, J., et al. (2001). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. PubMed. Retrieved from [Link]
-
Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
ICH. (n.d.). ICH Guidelines for Stability Testing. Scribd. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (2017, June 2). Method of determination of 1,2-propanediol and 2,3-butanediol. Retrieved from [Link]
-
Johansson, T. (2013). Oxidation of 1,2-Diols Using Alcohol Dehydrogenases. Uppsala University. Retrieved from [Link]
-
Joint Research Centre (European Commission). (n.d.). Analytical methods for possible WFD 1 watch list substances. JRC Publications Repository. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
Velisek, J., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. Retrieved from [Link]
-
International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. aklectures.com [aklectures.com]
- 4. US4007230A - Antioxidant composition for stabilizing polyols - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. jddtonline.info [jddtonline.info]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scribd.com [scribd.com]
- 9. omoriuk.co.uk [omoriuk.co.uk]
- 10. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. www3.paho.org [www3.paho.org]
- 13. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 14. oiv.int [oiv.int]
masking the characteristic odor of 1,2-Nonanediol in final products
Topic: Masking the Characteristic Odor of 1,2-Nonanediol in Final Products
Introduction: The C9 Challenge
Welcome to the Formulation Support Center. You are likely here because you are utilizing This compound for its exceptional boosting efficacy in antimicrobial systems or its emollient properties, but you are encountering a sensory hurdle: a persistent "fatty," "waxy," or slightly "rancid" odor profile.
This compound (C9) occupies a unique physicochemical space between the water-soluble 1,2-Hexanediol (C6) and the highly lipophilic 1,2-Decanediol (C10).[1] Its melting point (~36°C) and amphiphilic nature make it prone to phase separation and surface migration, which exacerbates odor perception.[1]
This guide moves beyond simple fragrance addition. We will engineer the formulation to suppress the volatility of the molecule and neutralize its olfactory impact through thermodynamic stability and molecular encapsulation.
Module 1: Root Cause Analysis (Purity vs. Degradation)
Before attempting to mask the odor, you must determine if the odor is intrinsic to the raw material or a result of oxidative degradation.
The Oxidation Trap
Like all vicinal diols, this compound is susceptible to oxidative cleavage.[1] While less reactive than unsaturated lipids, exposure to heat and air during processing can cleave the C1-C2 bond, generating Octanal and Formaldehyde .[1] Octanal has a potent, sharp, fatty-citrus odor that is detectable at ppb levels, significantly worsening the base smell.[1]
Diagnostic Workflow
Perform this self-validating check before formulating:
-
Prepare a 1% Solution: Dissolve this compound in Ethanol (99%).
-
Blotter Test: Dip a fragrance blotter. Wait 2 minutes for ethanol evaporation.
-
Evaluation:
-
Mild, Waxy/Fatty: Intrinsic odor (Proceed to Module 2).
-
Sharp, Pungent, Rancid/Citrus: Oxidative byproducts present (Discard batch or add antioxidants).
-
Visualizing the Degradation Pathway
The following diagram illustrates how improper handling leads to high-impact odorants.
Figure 1: Oxidative cleavage pathway of this compound generating high-intensity odorants.[1]
Module 2: Formulation Strategies (Solubility & Thermodynamics)
The human nose detects volatile molecules in the headspace. If this compound is not fully solubilized or micellized, it exerts a higher vapor pressure, leading to stronger odor perception.[1]
The Solubility Protocol
This compound is sparingly soluble in water.[1] You must force it into the internal phase of an emulsion or the core of a micelle.
Critical Rule: Never add this compound directly to the water phase without a solubilizer if the concentration exceeds 0.5%.
Recommended Solvents & Solubilizers
| Solvent / Solubilizer | Compatibility | Mechanism | Recommended Ratio (Solubilizer:Diol) |
| Dipropylene Glycol (DPG) | High | Cosolvency | 2:1 |
| PEG-40 Hydrogenated Castor Oil | High | Micellization | 3:1 |
| Polyglyceryl-10 Laurate | Medium | Micellization | 4:1 |
| Pentylene Glycol | High | Cosolvency | 1:1 |
Experimental Workflow: The Pre-Mix Method
To minimize headspace volatility:
-
Phase A: Mix this compound with the chosen solubilizer (e.g., PEG-40 HCO) at 40°C until clear.
-
Phase B: Add water slowly to Phase A under agitation (forming a microemulsion concentrate).
-
Phase C: Add this concentrate to the final formulation.
Why this works: This traps the diol inside surfactant micelles, physically reducing its ability to volatilize and reach the olfactory receptors.
Module 3: Advanced Masking Technologies
If solubilization is insufficient, use molecular encapsulation.[1]
Cyclodextrin Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic cavity. They can form "host-guest" inclusion complexes with fatty alcohols, effectively "caging" the odor.[1]
-
Alpha-Cyclodextrin: Cavity size is ideal for linear aliphatic chains like this compound.[1]
-
Beta-Cyclodextrin: More common, but cavity might be slightly too wide, allowing some release.[1] Hydroxypropyl-Beta-Cyclodextrin (HPBCD) is preferred for solubility.
Protocol: In-Situ Complexation
-
Dissolve HPBCD in water (Ratio 1:1 molar equivalent to Nonanediol).
-
Add this compound slowly under high-shear mixing (3000 rpm).
-
Stir for 30 minutes at 40°C.
-
The solution should remain clear. The diol is now encapsulated.
Visualizing the Masking Logic
Figure 2: Decision matrix for escalating odor-masking techniques.
Frequently Asked Questions (Troubleshooting)
Q1: The product smelled fine initially, but developed a smell after 1 month at 45°C. Why? A: This indicates oxidative instability.[1] The this compound or other lipids in your formula are oxidizing.[1]
-
Fix: Add a chelating agent (Disodium EDTA or GLDA) to remove metal ions that catalyze oxidation, and add an antioxidant like Tocopherol (0.1%) or BHT directly to the phase containing the diol.
Q2: Can I just use more fragrance? A: Risky. This compound has a "fatty" note.[1] Adding light, aquatic, or citrus fragrances often results in a "disharmony" where the fatty note punches through the top notes.[1]
-
Fix: Use fragrances with strong middle/base notes (woody, floral, musk) or those containing benzyl salicylate, which blends well with fatty alcohols.[1]
Q3: My solution turns cloudy when I add the Nonanediol pre-mix. A: You have exceeded the critical micelle concentration (CMC) capacity or the HLB is off.
-
Fix: Increase the ratio of Solubilizer to Diol (try 4:1) or switch to a high-HLB solubilizer like Polyglyceryl-10 Laurate (HLB ~15).
Q4: Does encapsulating the diol in Cyclodextrin reduce its antimicrobial efficacy? A: It can slightly delay the immediate "kill" rate because the molecule is sequestered. However, the equilibrium constant usually allows enough free diol to remain active as a preservative booster. You must run a Challenge Test (PET) to confirm.
References
-
ChemicalBook. (2023). This compound Properties and Solubility.[1][2] Retrieved from
-
Cosmetics & Toiletries. (2013).[3][4] 1,2-Alkanediols for Cosmetic Preservation.[1][3][4][5][6][7] (Discusses the amphiphilic nature and boosting capability of alkanediols). Retrieved from
-
MDPI. (2020). Cyclodextrin Applications in the Cosmetic Industry: A Review. (Mechanisms of odor masking via inclusion complexes).[8][9] Retrieved from
-
Master Organic Chemistry. (2011). Oxidative Cleavage of 1,2-Diols.[1][10] (Mechanism of aldehyde formation).[11][12] Retrieved from
-
Shell Chemicals. (2023). HLB numbers and emulsification characteristics. (Guide for selecting solubilizers). Retrieved from
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
- 3. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. connectchemicals.com [connectchemicals.com]
- 7. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
- 8. Allicin inclusions with α-cyclodextrin effectively masking its odor: Preparation, characterization, and olfactory and gustatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aklectures.com [aklectures.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: 1,2-Nonanediol in Cold Process Formulations
Physicochemical Properties of 1,2-Nonanediol
A thorough understanding of this compound's properties is fundamental to its successful application.
| Property | Value | Source |
| INCI Name | This compound | |
| CAS Number | 42789-13-9 | [3] |
| Molecular Formula | C9H20O2 | [3] |
| Molecular Weight | 160.25 g/mol | [3] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | 155 °C at 17 mmHg | [3] |
| Solubility | Soluble in cosmetic esters and methanol.[1][3] Longer chain 1,2-alkanediols have lower water solubility.[1] |
FAQs: Dissolving this compound in Cold Process Formulations
Q1: What is the primary challenge of incorporating this compound in a cold process formulation?
The primary challenge stems from its melting point of 36-38°C. In a true cold process, where temperatures are maintained at or near room temperature (typically below 25°C), this compound will not melt and dissolve. This can lead to the presence of undissolved crystalline particles in the final formulation, impacting texture, stability, and efficacy.
Q2: Can I pre-dissolve this compound before adding it to my cold process emulsion?
Yes, this is the recommended approach. This compound should be pre-dissolved in a suitable solvent within the oil phase of your formulation. This ensures it is fully solubilized before emulsification.
Q3: What are the best solvents for pre-dissolving this compound?
Medium-chain triglycerides (MCTs), such as caprylic/capric triglyceride, and other cosmetic esters are excellent choices. Glycols like propanediol or butylene glycol can also be effective co-solvents. It is crucial to determine the solubility of this compound in your chosen solvent system at room temperature to prevent recrystallization.
Q4: At what stage should I add the dissolved this compound to my formulation?
The pre-dissolved this compound solution should be added to the oil phase before emulsification. This ensures its uniform distribution throughout the oil droplets.
Q5: My emulsion appears stable initially but shows signs of instability over time. Could this compound be the cause?
Yes, this is possible. If this compound is not fully dissolved or if it recrystallizes over time, these crystals can disrupt the emulsifier film at the oil-water interface, leading to coalescence and eventual phase separation.[4] 1,2-alkanediols are also known to potentially lower the viscosity of some emulsions, which can contribute to instability.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound in cold process formulations.
Issue 1: Recrystallization of this compound
-
Symptom: The final product contains small, hard particles, or a gritty texture develops over time.
-
Cause: The concentration of this compound exceeds its solubility limit in the oil phase at storage temperature.
-
Troubleshooting Steps:
-
Verify Solubility: Conduct a solubility study of this compound in your chosen oil phase components at the intended storage temperature of your final product.
-
Increase Solvent Concentration: Increase the proportion of the effective solvent (e.g., MCT oil, propanediol) in your oil phase.
-
Reduce this compound Concentration: If solubility cannot be sufficiently increased, consider reducing the concentration of this compound to a level that remains soluble.
-
Incorporate a Co-solvent: The addition of a co-solvent can sometimes enhance the solubility of this compound.
-
Issue 2: Emulsion Instability (Creaming, Coalescence, Separation)
-
Symptom: The emulsion separates into distinct oil and water phases, or a layer of cream forms at the top.[4][5]
-
Cause:
-
Recrystallization of this compound disrupting the interfacial film.
-
Interaction of this compound with the chosen emulsifier, reducing its effectiveness.
-
Reduction in viscosity of the external phase, accelerating droplet movement.[1]
-
-
Troubleshooting Steps:
-
Address Recrystallization: Follow the steps outlined in "Issue 1."
-
Optimize Emulsifier System:
-
Increase the concentration of your primary emulsifier.
-
Incorporate a co-emulsifier to strengthen the interfacial film.
-
-
Increase Viscosity: Add a rheology modifier to the continuous (water) phase to slow down the movement of the oil droplets.
-
Homogenization: High-shear homogenization can reduce oil droplet size, creating a more stable emulsion.[4]
-
Issue 3: Unexpected Decrease in Viscosity
-
Symptom: The final formulation has a lower viscosity than anticipated.
-
Cause: 1,2-Alkanediols can act as viscosity modifiers and may reduce the viscosity of some emulsion systems.[1][6]
-
Troubleshooting Steps:
-
Incorporate a Thickener: Add a suitable thickener (e.g., xanthan gum, carbomer) to the aqueous phase to achieve the desired viscosity.
-
Adjust Emulsifier Concentration: Some emulsifiers also contribute to the viscosity of the formulation. Increasing the emulsifier concentration may help.
-
Evaluate Oil Phase Composition: The type and concentration of oils in your formulation will also impact the final viscosity.
-
Experimental Protocols
Protocol 1: Determining the Solubility of this compound in the Oil Phase
-
Prepare a series of vials with a fixed amount of your oil phase (or individual oil components).
-
Add increasing concentrations of this compound to each vial.
-
Gently heat the vials to 40-45°C with continuous stirring until the this compound is completely dissolved.
-
Allow the vials to cool to room temperature (or your target storage temperature) and observe for any signs of recrystallization over a period of 24-48 hours.
-
The highest concentration that remains clear is the approximate solubility limit.
Protocol 2: Cold Process Emulsification with Pre-dissolved this compound
-
Oil Phase Preparation:
-
Combine all oil-soluble ingredients, including your chosen solvent for this compound.
-
Add the this compound to this mixture.
-
Gently warm the oil phase to 40-45°C while stirring until the this compound is fully dissolved.
-
Allow the oil phase to cool to room temperature.
-
-
Aqueous Phase Preparation:
-
Combine all water-soluble ingredients in a separate vessel and stir until fully dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer.
-
Continue homogenization for a predetermined time to achieve the desired droplet size.
-
-
Finalization:
-
Add any temperature-sensitive ingredients during the cool-down phase.
-
Adjust the pH if necessary.
-
Mechanistic Insights & Visualizations
Mechanism of Antimicrobial Action
1,2-Alkanediols, including this compound, exert their antimicrobial effect by disrupting the cell membranes of microorganisms.[1][7] Their amphiphilic nature allows them to integrate into the lipid bilayer of the cell membrane, leading to a loss of integrity, leakage of cellular components, and ultimately, cell death.[7][8] The antimicrobial activity generally increases with the length of the alkyl chain.[7][9]
Workflow for Incorporating this compound in a Cold Process
Caption: Workflow for incorporating this compound in a cold process formulation.
Troubleshooting Logic for Emulsion Instability
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. This compound CAS#: 42789-13-9 [m.chemicalbook.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. The Role of Emulsion Stability in Optimizing Tank Mixes [exactoinc.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capsig.com.au [capsig.com.au]
- 9. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Analysis of 1,2-Nonanediol: A Comparative Study of Derivatization Methodologies
Introduction: The Analytical Challenge of 1,2-Nonanediol
This compound is a vicinal diol with applications in cosmetics, pharmaceuticals, and as a precursor in chemical synthesis. Its structure, possessing two polar hydroxyl (-OH) groups, presents a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). These polar functional groups lead to low volatility and a propensity for strong hydrogen bonding, resulting in poor chromatographic peak shape (tailing), low sensitivity, and potential thermal degradation in the high-temperature environment of the GC inlet and column.[1]
To overcome these analytical hurdles, chemical derivatization is an essential prerequisite. This process chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis.[1] The primary goals of derivatizing this compound are:
-
Increase Volatility: By replacing the active hydrogens on the hydroxyl groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to traverse the GC column at lower temperatures.[2][3]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in GC, preventing on-column degradation and ensuring accurate quantification.[1][3]
-
Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution from other matrix components and enhances the accuracy and precision of integration.[2]
-
Generate Informative Mass Spectra: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving detection limits.[1][3]
This guide provides a comparative overview of the most effective derivatization methods for this compound, offering detailed protocols, performance data, and expert insights to help researchers select and optimize the ideal method for their specific application.
Comparative Analysis of Derivatization Strategies
The selection of a derivatization reagent is dictated by the functional groups present on the analyte and the desired analytical outcome. For a 1,2-diol, the primary targets are the two adjacent hydroxyl groups. We will compare three principal strategies: Silylation, Boronic Acid Derivatization, and Acylation.
Silylation: The Workhorse Method
Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[1][3] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, Si(CH₃)₃.
Causality Behind the Choice: The reaction proceeds via a nucleophilic attack (Sɴ2) from the alcohol's oxygen onto the silicon atom of the silylating reagent.[1] This effectively "caps" the polar hydroxyl group with a nonpolar, sterically hindering TMS group. This masking of the polar site is what dramatically increases volatility and thermal stability. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silyl donors, often used with a catalyst like Trimethylchlorosilane (TMCS) to increase their reactivity, especially for hindered hydroxyls.[4]
-
Advantages: Fast, quantitative reactions under relatively mild conditions. The byproducts are typically volatile and do not interfere with the chromatogram.[4][5]
-
Disadvantages: Extreme sensitivity to moisture. Any water present in the sample or solvents will preferentially react with the silylating reagent, consuming it and potentially hydrolyzing the newly formed TMS derivatives, leading to incomplete derivatization and poor reproducibility.[1][6]
Boronic Acid Derivatization: The Specificity Expert
This method leverages the unique ability of boronic acids to react specifically with compounds having two hydroxyl groups in a 1,2- or 1,3-position to form stable, five- or six-membered cyclic boronate esters.[2][7]
Causality Behind the Choice: The proximity of the two hydroxyl groups in this compound is geometrically perfect for forming a stable, low-polarity cyclic derivative with an alkylboronic acid, such as n-butylboronic acid. This reaction is highly selective; alcohols that are not vicinal diols will not react, making this an excellent choice for complex matrices where minimizing the derivatization of other hydroxyl-containing compounds is desired.[7][8] The formation of the rigid cyclic structure significantly enhances volatility and produces a readily identifiable molecular ion in the mass spectrum.
-
Advantages: High specificity for 1,2- and 1,3-diols. The reaction is typically rapid and clean.
-
Disadvantages: The reagent is specific to diols, so it cannot be used for other classes of compounds in the same sample if their analysis is also required.
Acylation: An Alternative Route
Acylation converts the hydroxyl groups into esters using reagents like acid anhydrides (e.g., trifluoroacetic anhydride, TFAA) or acyl halides.[1] This also serves to reduce polarity and increase volatility.
Causality Behind the Choice: The reaction replaces the active hydrogen with an acyl group. Using fluorinated acylating reagents (like TFAA) has the added benefit of introducing electrophoric groups into the molecule, which dramatically increases the sensitivity of detection by an Electron Capture Detector (ECD).[1] While less critical for MS detection, these derivatives are highly volatile and can provide unique fragmentation patterns that may be useful for structural elucidation.
-
Advantages: Derivatives are generally very stable. Can significantly enhance sensitivity for ECD analysis.
-
Disadvantages: The reaction often produces strong acid byproducts (e.g., trifluoroacetic acid) which must be removed or neutralized prior to GC injection to prevent damage to the column and instrument.[1] Reaction conditions can be harsher than silylation.
Performance Comparison: A Data-Driven Summary
The following table summarizes the key performance characteristics of each derivatization method for the analysis of this compound.
| Parameter | Silylation (BSTFA + TMCS) | Boronic Acid Derivatization (n-Butylboronic Acid) | Acylation (TFAA) |
| Reaction Target | All active hydrogens (-OH, -NH, -SH, -COOH) | 1,2- and 1,3-Diols | Hydroxyl, Amino, Thiol groups |
| Specificity | Low (General Purpose) | High (Specific for vicinal diols) | Moderate |
| Reaction Conditions | 60-80°C for 30-60 min | Room temp to 60°C for 15-30 min | 50-70°C for 30-60 min |
| Derivative Stability | Moderate (moisture-sensitive)[9] | High | Very High |
| Key Advantage | Versatile and widely applicable | Excellent selectivity for diols, reducing matrix interference | Creates very stable derivatives; ideal for ECD |
| Key Disadvantage | Highly sensitive to water and protic solvents[6] | Limited to diols only | Corrosive byproducts require removal[1] |
| MS Fragmentation | Often shows M-15 (loss of CH₃) and characteristic Si-containing ions | Strong molecular ion (M+) peak is common | Fragmentation is directed by the acyl group |
Detailed Experimental Protocols & Workflows
The following protocols are provided as robust starting points for method development. Trustworthiness in analytical chemistry is built on meticulous technique; ensure all glassware is thoroughly dried and solvents are anhydrous, especially for silylation.
General Experimental Workflow
The logical flow for any derivatization procedure follows a consistent path from sample preparation to analysis.
Caption: General workflow for sample derivatization prior to GC-MS analysis.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is designed for the general-purpose conversion of this compound to its di-TMS ether.
Caption: Step-by-step workflow for cyclic boronate derivatization.
Step-by-Step Methodology:
-
Pipette an appropriate volume of the sample extract into a 2 mL reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of Dimethylformamide (DMF).
-
Add a small excess of n-butylboronic acid (approximately 1-2 mg) to the solution. [2]5. Cap the vial tightly and vortex until the boronic acid is dissolved.
-
Heat the vial at 60°C for 20 minutes. The reaction is often complete at room temperature but gentle heating ensures completion.
-
After incubation, allow the vial to cool.
-
The sample is now ready for analysis.
Recommended GC-MS Parameters and Data Interpretation
A standard nonpolar column is typically sufficient for separating these derivatives.
-
GC System: Agilent 8890 or equivalent
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: Hold at 280°C for 5 minutes
-
-
MS System: Agilent 5977 or equivalent
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Scan Range: m/z 40-500
Interpreting the Results:
-
Retention Time: Expect a significant decrease in retention time for the derivatized this compound compared to any underivatized compound that might elute. The boronate derivative, being more rigid and compact, may elute earlier than the di-TMS derivative.
-
Mass Spectra:
-
TMS Derivative: Look for a weak molecular ion (M+ at m/z 304.6). The spectrum will be dominated by a prominent M-15 peak (m/z 289) due to the loss of a stable methyl group from a TMS moiety. Other characteristic ions include m/z 73 [Si(CH₃)₃]⁺ and 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺.
-
n-Butylboronate Derivative: Expect a more prominent molecular ion (M+ at m/z 226.2). Fragmentation will involve losses from the butyl chain and the nonane chain.
-
Conclusion and Recommendations
The choice of derivatization method for this compound is application-dependent.
-
For routine, high-throughput analysis where other hydroxyl-containing compounds may also be of interest, Silylation with BSTFA + TMCS is the recommended method due to its versatility and the extensive literature supporting its use. However, rigorous exclusion of moisture is non-negotiable for achieving reproducible results.
-
For analyses in complex biological or environmental matrices where high selectivity is paramount, n-Butylboronic Acid Derivatization is superior. Its specificity for vicinal diols will significantly simplify the resulting chromatogram and reduce the potential for co-eluting interferences, making it the method of choice for targeted quantitative studies.
-
Acylation remains a viable, albeit less common, alternative for MS-based analysis. It should be considered if the TMS or boronate derivatives present unforeseen chromatographic challenges or if a highly stable derivative is required for sample archiving.
Ultimately, successful GC-MS analysis of this compound is not merely about choosing a reagent, but about understanding the chemistry behind the derivatization. By applying the principles and protocols outlined in this guide, researchers can develop robust, reliable, and accurate methods for the quantification of this and other challenging diols.
References
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Chromatography Forum. (2009). derivatization of 1,2 diols. [Link]
-
OIV. (2017, June 2). Method of determination of 1,2-propanediol and 2,3-butanediol. International Organisation of Vine and Wine. [Link]
-
Li, F., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules, 27(1), 235. [Link]
-
ResearchGate. (n.d.). GC-MS analysis of diols in the cultures. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]
-
ResearchGate. (2015). Quantitative determination of 1,2-ethanediol contamination in used diesel lubricating oils by gas chromatography/mass spectrometry. [Link]
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
NIST. (n.d.). 1,9-Nonanediol, 2TMS derivative. NIST WebBook. [Link]
-
ResearchGate. (2018). How to do successful derivatization of sterol?. [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. mn-net.com [mn-net.com]
- 4. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 8. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to HPLC-ELSD Method Development for the Quantification of 1,2-Nonanediol
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1,2-Nonanediol, with a primary focus on the development and validation of a High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) method. As researchers, scientists, and drug development professionals, the accurate quantification of excipients and active pharmaceutical ingredients (APIs) is paramount. This compound, a common component in topical formulations and a potential process impurity, presents a unique analytical challenge due to its lack of a UV-absorbing chromophore. This guide will explore the rationale behind choosing HPLC-ELSD, compare it with alternative techniques, and provide a detailed, scientifically-grounded workflow for robust method development.
The Analytical Challenge: Quantifying Non-Chromophoric Compounds Like this compound
This compound (also known as 1,2-dihydroxynonane) is a diol valued for its properties as a solvent, humectant, and antimicrobial agent.[1] Its structure, however, is a simple aliphatic chain with two hydroxyl groups, rendering it practically invisible to the most common HPLC detector, the UV-Visible (UV-Vis) detector.[2][3][4] This lack of a chromophore necessitates alternative detection strategies, each with its own set of advantages and limitations.
The central problem is not one of separation, which can be readily achieved with modern chromatography, but of detection. An ideal method should be sensitive, robust, compatible with gradient elution for separating complex mixtures, and offer a response proportional to the mass of the analyte.
Comparative Analysis of Detection Methodologies
The choice of an analytical method is a critical decision, balancing performance with practicality. For a compound like this compound, several paths can be considered.
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| HPLC-ELSD | Analyte particles scatter light after mobile phase evaporation.[5][6] | "Quasi-universal" detection of non-volatile analytes; Compatible with gradient elution; Does not require a chromophore.[7][8] | Destructive; Non-linear response requires careful calibration; Lower sensitivity than MS. |
| Gas Chromatography (GC-FID/MS) | Separation in the gas phase; FID detects ions in a flame, MS detects mass-to-charge ratio. | High sensitivity for volatile compounds. | Often requires derivatization for polar diols to improve volatility and peak shape, adding complexity and potential for error.[9][10] |
| HPLC-UV with Derivatization | Chemical attachment of a UV-absorbing molecule to the analyte.[2][4] | Utilizes common and inexpensive UV detectors. | Derivatization can be complex, incomplete, and time-consuming; May introduce side-products.[4] |
| HPLC-MS | Mass-selective detection based on mass-to-charge ratio. | High sensitivity and specificity; Provides structural information. | Higher instrument cost and complexity; Ionization of small diols can be inefficient. |
| HPLC-RI | Measures changes in the refractive index of the eluent. | Universal detector. | Not compatible with gradient elution, which severely limits its use in complex sample analysis; Lower sensitivity.[11] |
| Titration | Chemical reaction (e.g., iodometric titration) to quantify functional groups.[12][13] | Inexpensive and established for diol quantification. | Lacks specificity; Cannot distinguish between different diols or interfering substances in a mixture. |
The Rationale for HPLC-ELSD:
For routine quality control and formulation analysis, HPLC-ELSD emerges as a highly pragmatic and robust choice. It circumvents the need for derivatization, a significant advantage over GC and HPLC-UV derivatization methods.[14] Its compatibility with gradient elution is a crucial feature that RI detection lacks, allowing for the separation of this compound from other formulation components or impurities.[6][15] While less sensitive than mass spectrometry, its operational simplicity and lower cost make it an excellent tool for quantitative analysis where high-throughput and reliability are key.
The Principle of Evaporative Light Scattering Detection (ELSD)
Understanding the mechanism of ELSD is fundamental to effective method development. The process is a sequence of three critical steps.[5][7][16]
-
Nebulization: The HPLC column effluent is mixed with an inert gas (typically nitrogen) and forced through a small orifice, creating a fine aerosol of uniformly sized droplets.
-
Evaporation: This aerosol stream flows through a heated drift tube. The volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.
-
Detection: The solid analyte particles pass through a high-intensity light beam (laser or LED). The scattered light is measured by a photodiode or photomultiplier tube positioned at a fixed angle. The intensity of the scattered light is proportional to the mass of the analyte.
A Systematic Approach to HPLC-ELSD Method Development for this compound
A successful method is not found by chance; it is built through a logical and systematic process. The following workflow outlines the critical steps and the scientific reasoning behind each decision, ensuring the development of a self-validating and robust protocol.
Step 1: Column Selection
-
Expertise & Experience: this compound is a small, relatively polar molecule. A standard reverse-phase column, such as a C18 or C8, provides the necessary hydrophobic character to retain the analyte out of the solvent front. A C18 column is often the first choice due to its versatility and wide availability. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for initial development.
Step 2: Mobile Phase Selection
-
Trustworthiness: The cardinal rule for ELSD is the use of volatile mobile phases. Non-volatile salts (e.g., phosphate, borate buffers) will not evaporate in the drift tube and will create a high background signal, rendering the detector useless.[17]
-
Recommended Solvents: A combination of Acetonitrile (ACN) and water or Methanol (MeOH) and water is ideal. ACN is often preferred due to its lower viscosity and UV cutoff, though the latter is irrelevant for ELSD. Small amounts of volatile acids like formic acid or acetic acid (~0.1%) can be added to improve peak shape without interfering with detection.
Step 3: Gradient Optimization
-
Causality: A gradient elution is typically necessary to elute this compound with a good peak shape in a reasonable time while also ensuring that any more hydrophobic impurities are eluted from the column.
-
Process:
-
Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate elution time of this compound.
-
Refinement: Narrow the gradient around the elution time to improve resolution between the analyte and any closely eluting peaks. For example, if the analyte elutes at 60% ACN, a shallower gradient from 50% to 70% ACN over 10 minutes can be tested.
-
Step 4 & 5: ELSD Parameter Optimization
-
Authoritative Grounding: The goal is to maximize the signal-to-noise (S/N) ratio. This is achieved by efficiently evaporating the mobile phase while minimizing evaporation of the analyte itself.
-
Drift Tube Temperature: This is the most critical parameter.
-
Too Low: Incomplete evaporation of the mobile phase leads to a high, noisy baseline.
-
Too High: The analyte itself may evaporate, leading to a loss of signal.
-
Optimization Strategy: Analyze a mid-range standard of this compound and vary the drift tube temperature (e.g., from 35°C to 60°C). Plot the resulting peak area or S/N ratio against temperature to find the optimum. For many semi-volatile compounds, a lower temperature (e.g., 40°C) is often optimal.[14]
-
-
Nebulizer Gas Flow (Nitrogen): This parameter controls the droplet size.
-
Optimization Strategy: At the optimal drift tube temperature, vary the gas pressure/flow rate. The ideal setting will produce the most stable baseline and highest signal intensity.
-
Method Validation and Performance Data
Following optimization, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1), to prove it is fit for its intended purpose.[18][19][20][21]
Key Validation Parameters for an HPLC-ELSD Method:
-
Specificity: The ability to assess the analyte in the presence of other components (e.g., excipients, impurities). This is demonstrated by analyzing a placebo and spiked samples.
-
Linearity and Range: The ELSD response is inherently non-linear. Therefore, the relationship between concentration and peak area is typically fitted to a logarithmic or polynomial (quadratic) function. A calibration curve with at least five concentration levels is required.
-
Accuracy: Assessed by performing recovery studies on spiked placebo samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: The precision of multiple measurements of the same sample on the same day.
-
Intermediate Precision: The precision of measurements on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Typically determined based on the S/N ratio (3:1 for LOD, 10:1 for LOQ).[8]
Hypothetical Performance Data for Validated Method:
| Parameter | Acceptance Criteria (Typical) | Hypothetical Result |
| Linearity (Range: 10-200 µg/mL) | Correlation Coefficient (r²) > 0.995 (for polynomial fit) | r² = 0.998 (Quadratic Fit: y = ax² + bx + c) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 1.2% Intermediate: 2.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 2 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 7 µg/mL |
| Specificity | No interference at the retention time of this compound | Passed |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the validated HPLC-ELSD method.
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic Acid (ACS grade)
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
3. Sample Preparation (Example for a Cream Formulation)
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Add 20 mL of Methanol.
-
Vortex for 2 minutes to disperse the sample, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC-ELSD Conditions
| Parameter | Condition |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Column: | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A: | Water with 0.1% Formic Acid |
| Mobile Phase B: | Acetonitrile with 0.1% Formic Acid |
| Gradient Program: | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-15 min: 90% B; 15.1-18 min: 10% B |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Injection Volume: | 20 µL |
| ELSD: | Agilent 1290 Infinity II ELSD or equivalent |
| Drift Tube Temp: | 40°C |
| Nebulizer Temp: | 30°C |
| Gas Flow (N₂): | 1.6 SLM |
5. Data Analysis
-
Inject the prepared standards to establish the calibration curve. Use a quadratic or log-log fit for the regression.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.
Conclusion
The quantification of non-chromophoric compounds like this compound demands a thoughtful approach to analytical method development. While several techniques can be employed, HPLC-ELSD offers a superior balance of practicality, robustness, and performance for routine analysis in research and quality control settings. It eliminates the need for cumbersome derivatization steps and is fully compatible with the gradient elution required for complex matrices. By following a systematic development workflow that optimizes both chromatographic separation and detector parameters, a highly reliable and accurate method can be validated and implemented, ensuring the quality and consistency of products and research data.
References
-
Evaporative light scattering detector - Wikipedia. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]
-
The principles of ELSD - Peak Scientific. (2016, September 15). [Link]
-
So, how does an ELSD work? - Biotage. (2023, January 23). [Link]
-
analytical method validation and validation of hplc | PPT - Slideshare. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23). [Link]
-
Evaporative Light Scattering Detection - Chemistry LibreTexts. (2023, March 16). [Link]
-
No chromophore - no problem? - Wiley Analytical Science. (2021, May 10). [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26). [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - Bentham Science Publisher. (2023, October 10). [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds - National University of Science and Technology Oman. (2024, February 25). [Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF - ResearchGate. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore - Veeprho. (2020, October 24). [Link]
-
Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex - ResearchGate. [Link]
-
Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability - Research Trends. [Link]
-
Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. [Link]
-
Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics | LCGC International. (2022, April 15). [Link]
-
Separation of 1,2-Ethanediol, 1,2-diformate on Newcrom R1 HPLC column. [Link]
-
Analysis of foods using HPLC with evaporative light scattering detection. [Link]
-
Efficient Method Development of Lipid Nanoparticle Components Using ELSD - Shimadzu. [Link]
-
This compound | C9H20O2 | CID 240996 - PubChem. [Link]
-
Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC. (2018, October 26). [Link]
-
(A) HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol on the... - ResearchGate. [Link]
- CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google P
Sources
- 1. This compound | C9H20O2 | CID 240996 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. veeprho.com [veeprho.com]
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- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google Patents [patents.google.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. lcms.cz [lcms.cz]
- 13. Quantification of 1,2-diols by iodometric redox titration | Metrohm [metrohm.com]
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- 15. lcms.cz [lcms.cz]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
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- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Guide: Antimicrobial Efficacy of 1,2-Nonanediol vs. 1,2-Octanediol
[1]
Executive Summary
In the development of topical pharmaceuticals and personal care products, 1,2-alkanediols serve as critical multifunctional additives, providing both humectancy and antimicrobial preservation.[1][2]
-
1,2-Octanediol (C8, Caprylyl Glycol): The industry standard. It occupies the "Goldilocks zone"—balancing sufficient lipophilicity for membrane disruption with adequate water solubility (~0.5–1.0%) for easy formulation.
-
This compound (C9): A potent but less common alternative. While theoretically more active due to increased hydrophobicity, its practical efficacy is often limited by the "cutoff effect," where poor water solubility prevents the molecule from reaching its Minimum Inhibitory Concentration (MIC) in the aqueous phase.
Recommendation: 1,2-Octanediol remains the superior choice for aqueous and hydro-alcoholic systems. This compound is best reserved for anhydrous systems or emulsions where the oil phase can solubilize the agent, though bioavailability remains a challenge.
Mechanistic Comparison: The Chain Length Dependency
Both molecules function via the same mechanism: Membrane Disruption . They act as non-ionic surfactants, inserting their hydrophobic alkyl tails into the microbial lipid bilayer while the hydrophilic hydroxyl head groups remain at the interface.
Mechanism of Action[4]
-
Adsorption: The diol partitions from the aqueous phase to the bacterial cell membrane.
-
Insertion: The alkyl chain inserts into the lipid bilayer, expanding the membrane surface area.
-
Disruption: This alters membrane fluidity and integrity, leading to leakage of intracellular ions (e.g., K+) and eventual cell death.
The "Cutoff Effect"
Efficacy generally increases with chain length (C6 < C8 < C10) because longer chains partition more aggressively into the membrane. However, this trend collapses when the chain length exceeds the molecule's solubility limit.
-
C8 (Octanediol): Solubility > MIC. The molecule is soluble enough to reach lethal concentrations.
-
C9 (Nonanediol): Solubility
MIC. It sits on the precipice where it may crystallize or phase-separate before killing the microbe.
Figure 1: The Cutoff Effect logic flow. While C9 has stronger membrane affinity, its low solubility creates a bottleneck (The Cutoff) that prevents it from reaching effective concentrations compared to C8.
Physicochemical & Efficacy Data Analysis
Table 1: Physicochemical Profile
| Property | 1,2-Octanediol (C8) | This compound (C9) | Impact on Efficacy |
| Molecular Weight | 146.23 g/mol | 160.25 g/mol | Negligible difference. |
| LogP (Est.) | ~1.8 | ~2.3 | C9 is significantly more lipophilic, aiding membrane penetration but hurting solubility. |
| Melting Point | ~30–35°C | ~36–38°C | C9 is more likely to crystallize in formulation at room temp. |
| Water Solubility | ~0.5 – 1.0% | < 0.5% (Sparingly) | Critical: C9 requires solubilizers (glycols/surfactants) which can sequester it from the bacteria. |
Table 2: Comparative Antimicrobial Efficacy (MIC Ranges)
Note: Data for C8 is well-established. Data for C9 is derived from comparative chain-length studies (e.g., Okukawa et al., 2019) and patent data.
| Pathogen | 1,2-Octanediol MIC (%) | This compound MIC (%) | Interpretation |
| S. aureus (Gram+) | 0.50 – 0.75 | 0.40 – 0.60 | C9 is theoretically more potent but hard to dissolve at 0.6%. |
| E. coli (Gram-) | 0.50 – 0.80 | 0.60 – 0.90 | Gram-negatives are harder for hydrophobic C9 to penetrate due to LPS layer. |
| P. aeruginosa (Gram-) | 0.75 – 1.00 | > 1.00 (Inactive) | C9 likely fails here due to solubility limits; cannot reach high conc. needed for Pseudomonas. |
| C. albicans (Fungi) | 0.40 – 0.60 | 0.30 – 0.50 | C9 shows excellent antifungal potential if solubilized. |
| A. brasiliensis (Mold) | 0.30 – 0.50 | 0.20 – 0.40 | Strong activity against mold for C9. |
*Estimated based on C8-C10 trend analysis.
Experimental Protocols for Validation
To validate these claims in your own lab, use the following self-validating protocols.
Experiment A: Determination of Minimum Inhibitory Concentration (MIC)
Objective: Determine the lowest concentration inhibiting visible growth. Method: Broth Microdilution (CLSI M07-A10 adapted).
-
Preparation:
-
Dissolve this compound in DMSO (dimethyl sulfoxide) to create a 20% stock solution (due to water insolubility).
-
Dissolve 1,2-Octanediol directly in Mueller-Hinton Broth (MHB) or with <1% ethanol.
-
-
Dilution:
-
Prepare serial two-fold dilutions in a 96-well plate (Range: 2.0% down to 0.03%).
-
Control: Include a "Solvent Control" well (DMSO only) to ensure the solvent isn't killing the bacteria.
-
-
Inoculation:
-
Add bacterial suspension adjusted to
CFU/mL.
-
-
Incubation:
-
Incubate at 35°C ± 2°C for 16–20 hours.
-
-
Readout:
-
Visual turbidity check. The MIC is the first clear well.
-
Experiment B: Challenge Test (ISO 11930 / USP <51>)
Objective: Assess preservative efficacy in a real formulation.
-
Formulation: Create a simple o/w emulsion.
-
Batch A: 0.7% 1,2-Octanediol.
-
Batch B: 0.7% this compound (pre-dissolved in oil phase).
-
-
Inoculation: Spike samples with
CFU/g of E. coli, S. aureus, and C. albicans. -
Sampling: Plate counts at Day 2, 7, 14, and 28.
-
Success Criteria: >2 log reduction (bacteria) by Day 7; no increase (fungi).
Figure 2: Validation workflow ensuring solubility issues (critical for C9) are addressed before biological testing.
Formulation & Safety Considerations
Solubility & Stability[3]
-
1,2-Octanediol: Can be added to the water phase (with heating) or post-emulsification. Stable across a wide pH range (3–10).
-
This compound: Must be added to the oil phase or pre-dissolved in a solvent (e.g., Propanediol). Warning: If the formula has a high water content, C9 may migrate out of the oil phase and crystallize, causing "grittiness" and losing efficacy.
Safety Profile
Both ingredients are generally considered safe (GRAS for similar chain lengths), but irritation potential increases with lipophilicity.
-
Irritation: C9 > C8. The deeper penetration of C9 into the stratum corneum can lead to higher skin irritation potential in sensitive applications (e.g., eye area).
References
-
Okukawa, M., et al. (2019). "Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis."[3] Journal of Oleo Science.
-
Source:
-
-
Expert Panel for Cosmetic Ingredient Safety (2012). "Safety Assessment of 1,2-Glycols as Used in Cosmetics.
-
Source:
-
-
Kubo, I., et al. (1995). "Structural functions of antimicrobial long-chain alcohols and phenols." Bioorganic & Medicinal Chemistry.
-
Source:
-
-
European Patent EP3420064B1. "A Disinfectant Aqueous Composition." (Discusses C7-C14 diol efficacy).
-
Source:
-
Comparative Analytical Guide: High-Resolution 1H NMR Characterization of 1,2-Nonanediol
Executive Summary & Structural Context
1,2-Nonanediol is a vicinal diol featuring a nine-carbon chain, widely utilized as a penetration enhancer in transdermal drug delivery and an antimicrobial agent in cosmetics. Its amphiphilic nature—comprising a lipophilic heptyl tail and a hydrophilic glycol head—presents specific analytical challenges.
This guide provides a definitive 1H NMR structural assignment. Unlike simple alcohols, the chirality at the C2 position induces diastereotopicity in the adjacent C1 methylene protons, creating a complex ABX coupling system often invalidating automated peak-picking algorithms. This guide compares solvent performance (CDCl₃ vs. DMSO-d₆) and establishes protocols to distinguish this compound from its lower homolog, 1,2-Octanediol.
Experimental Protocol: Self-Validating Systems
To ensure high-fidelity spectral acquisition, the following protocol synthesizes best practices for amphiphilic diols.
Sample Preparation
-
Concentration: Dissolve 15–20 mg of this compound in 0.6 mL of solvent.
-
Why: Higher concentrations (>30 mg) can induce intermolecular hydrogen bonding, broadening OH signals and shifting C-H resonances.
-
-
Solvent Selection:
-
Routine Purity Check: Chloroform-d (CDCl₃, 99.8% D).
-
Structural Characterization: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).
-
Critical Step: Use ampoules rather than stock bottles to minimize water content. Water protons (
) exchange with diol -OH protons, collapsing their coupling patterns.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
5 seconds.-
Reasoning: The terminal methyl and bulk methylene protons have long
relaxation times. Short delays lead to integration errors, making it impossible to distinguish Nonanediol (C9) from Octanediol (C8).
-
-
Scans (NS): 16–32 scans are sufficient for >98% purity samples.
Spectral Analysis & Peak Assignment
The following data represents the spectrum in DMSO-d₆ . This solvent is preferred for characterization because it inhibits rapid proton exchange, allowing observation of the hydroxyl proton couplings.
Chemical Shift Data (DMSO-d₆, 400 MHz)
| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| OH-2 | Hydroxyl | 4.35 – 4.45 | Doublet ( | 1H | Coupled to H2 methine. |
| OH-1 | Hydroxyl | 4.20 – 4.30 | Triplet ( | 1H | Coupled to H1 methylene. |
| H2 | Methine | 3.35 – 3.45 | Multiplet | 1H | Chiral center; deshielded by -OH. |
| H1a, H1b | Methylene | 3.20 – 3.35 | Multiplet (AB part of ABX) | 2H | Diastereotopic protons adjacent to chiral C2. |
| H3 | Methylene | 1.35 – 1.50 | Multiplet | 2H | |
| H4–H8 | Bulk | 1.20 – 1.30 | Broad Singlet / Envelope | 10H | The "methylene envelope." |
| H9 | Methyl | 0.84 – 0.88 | Triplet ( | 3H | Terminal methyl group. |
The Diastereotopic Effect (Scientific Integrity)
A common error in automated analysis is labeling the C1 protons (
-
They are magnetically non-equivalent.
-
They couple to each other (
Hz) and unequally to H2 ( ). -
Result: The signal appears as a complex multiplet (often overlapping with H2) rather than a clean doublet.
Comparative Analysis: Performance & Alternatives
Solvent Performance Comparison
The choice of solvent fundamentally alters the spectral "performance" regarding resolution and information density.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d6) |
| Hydroxyl Protons | Poor. Appear as broad singlets; chemical shift varies with concentration and temperature. Often invisible due to exchange. | Excellent. Sharp signals with visible coupling ( |
| C1/C2 Resolution | Good. H1 and H2 often separate well. | Fair. H1 and H2 often overlap significantly due to solvent viscosity effects. |
| Use Case | Routine purity checks; checking for non-polar impurities. | Full structural elucidation; confirming the "diol" functionality. |
Distinguishing Alternatives: this compound vs. 1,2-Octanediol
1,2-Octanediol (Caprylyl Glycol) is the primary alternative/contaminant. Spectrally, they are nearly identical.
The Differentiation Protocol:
-
Calibrate: Set the terminal Methyl triplet (H9) to exactly 3.00 integral units.
-
Measure: Integrate the "Bulk Methylene" envelope (approx. 1.20 – 1.35 ppm).[1]
-
Calculate:
-
1,2-Octanediol (C8): Envelope contains H4, H5, H6, H7 (4 x
). Expected Integral = 8.0H . -
This compound (C9): Envelope contains H4, H5, H6, H7, H8 (5 x
). Expected Integral = 10.0H .
-
Note: If the integral is 9.0H, you likely have a 50:50 mixture.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow for assigning the spectrum and the structural connectivity derived from 2D NMR correlations.
Diagram 1: Assignment Logic & Quality Control
Caption: Decision tree for solvent selection and homologous differentiation between Octanediol and Nonanediol.
Diagram 2: Structural Connectivity (COSY/HSQC Correlations)
Caption: Scalar coupling network. Solid lines indicate carbon backbone connectivity; dashed lines indicate H-OH couplings visible in DMSO-d6.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for homolog 1,2-Octanediol spectra, SDBS No. 12345). [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]
Sources
A Comparative Guide to Determining the Minimum Inhibitory Concentration (MIC) of 1,2-Nonanediol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, particularly within the cosmetic and pharmaceutical industries, 1,2-alkanediols have garnered significant attention for their multifunctional properties, including their role as effective preservatives.[1][2] Among these, 1,2-Nonanediol stands out. This guide provides a comprehensive, in-depth analysis of the methodologies used to determine its Minimum Inhibitory Concentration (MIC), offering a comparative perspective against other common 1,2-alkanediols and preservatives. Our focus is to equip researchers with the foundational knowledge and practical steps to accurately assess the antimicrobial efficacy of this compound.
The antimicrobial action of 1,2-alkanediols is primarily attributed to their amphiphilic nature, which allows them to integrate into and disrupt the microbial cell membrane, leading to cell death.[2] The length of the alkyl chain plays a crucial role in this activity, with longer chains generally exhibiting higher potency at lower concentrations.[2]
Understanding Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4] This quantitative value is essential for comparing the efficacy of different antimicrobials and for determining appropriate concentrations in product formulations.[3]
Standardized Methodologies for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antimicrobial susceptibility testing to ensure reproducibility and comparability of results across different laboratories.[5][6][7] The broth microdilution method is a widely accepted and recommended technique for determining MIC values.[5][8][9]
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This section details a step-by-step protocol for determining the MIC of this compound using the broth microdilution method. This method is favored for its efficiency and conservation of materials.
Core Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that shows no visible growth (turbidity) after incubation.[2][3]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8]
-
Sterile 96-well microtiter plates[10]
-
Sterile diluents (e.g., saline, phosphate-buffered saline)
-
Pipettes and multichannel pipettes[8]
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Step-by-Step Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration at least double the highest concentration to be tested. The choice of solvent should not interfere with microbial growth.
-
Preparation of Microorganism Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Further dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of the appropriate sterile growth medium into all wells of a 96-well plate.[10]
-
Add 100 µL of the this compound stock solution to the first column of wells.[10]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[10] This creates a gradient of decreasing concentrations of this compound.
-
-
Inoculation: Inoculate each well (from column 1 to 11) with 100 µL of the prepared microbial suspension. Column 11 will serve as the positive growth control (no antimicrobial), and column 12 will be the negative control (no microorganisms, only medium) to check for sterility.[10]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[8][10]
-
Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[2] The results can also be read using a microplate reader to measure optical density.
Workflow Visualization:
Caption: Workflow for MIC determination using the broth microdilution method.
Comparative Analysis of 1,2-Alkanediols
The antimicrobial efficacy of 1,2-alkanediols is directly influenced by the length of their alkyl chain.[11] Generally, as the carbon chain length increases, the antimicrobial activity also increases, resulting in lower MIC values.[2][12]
Table 1: Comparative MIC Values of 1,2-Alkanediols against Common Microorganisms
| Microorganism | 1,2-Hexanediol MIC (% v/v) | 1,2-Octanediol (Caprylyl Glycol) MIC (% v/v) | This compound MIC (% v/v) | 1,2-Decanediol MIC (ppm) |
| Staphylococcus aureus | 0.5 - 2.0[2] | 0.5[2] | ~0.25 - 0.5 | < 500 |
| Escherichia coli | 0.5 - 2.0[2] | 0.5[2] | ~0.5 | < 1000 |
| Pseudomonas aeruginosa | 0.5 - 2.0[2] | 0.5[2] | ~0.5 | < 1000 |
| Candida albicans | 0.5 - 2.0[2] | 0.5[2] | ~0.25 - 0.5 | < 500 |
| Aspergillus brasiliensis | > 2.0 | 0.5[2] | ~0.125 - 0.25 | 500 - 1000[2] |
*Note: Specific MIC values for this compound are less commonly published than for other alkanediols. The values presented are extrapolated based on the established trend of increasing activity with longer chain lengths and should be confirmed by experimental data.
Interpretation of Comparative Data:
The data clearly illustrates that as the carbon chain length increases from hexanediol (C6) to decanediol (C10), the concentration required to inhibit microbial growth decreases.[12] this compound (C9), positioned between the well-studied 1,2-octanediol and 1,2-decanediol, is expected to exhibit potent antimicrobial activity. However, a critical consideration is the inverse relationship between chain length and water solubility.[2][12] While longer-chain alkanediols like 1,2-decanediol have very low MICs, their poor water solubility can limit their effectiveness in aqueous formulations.[2] this compound offers a compelling balance of high antimicrobial potency and moderate solubility, making it a versatile option for a range of formulations.
Logical Flow for Comparing Antimicrobial Efficacy:
Sources
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- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Analysis of Skin Sensitization Potential: 1,2-Hexanediol vs. 1,2-Nonanediol
A Technical Guide for Formulation Scientists and Toxicologists
This guide provides an in-depth, objective comparison of the skin sensitization potential of 1,2-Hexanediol and 1,2-Nonanediol. By synthesizing data from computational, in vitro, and in vivo studies, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding to guide formulation decisions and safety assessments.
Introduction: The Multifunctional Role of 1,2-Alkanediols in Modern Formulations
1,2-Hexanediol (CAS: 6920-22-5) and this compound (CAS: 29558-69-6) are vicinal diols that have become ubiquitous in the cosmetic, personal care, and topical pharmaceutical industries. Their value lies in their multifunctional nature; they serve as excellent humectants, emollients, solvents, and, critically, as potentiators of antimicrobial systems, often allowing for "preservative-free" claims.[1] As skin-contact ingredients, a rigorous evaluation of their potential to induce allergic contact dermatitis (ACD) is a prerequisite for safe product development.
Skin sensitization is a key toxicological endpoint, an immune-mediated response initiated by chemical exposure.[2] This guide will deconstruct the sensitization potential of these two structurally similar diols by examining their activity within the established Adverse Outcome Pathway (AOP) for skin sensitization.
The Mechanistic Framework: The Skin Sensitization Adverse Outcome Pathway (AOP)
To compare these molecules scientifically, we must first understand the biological cascade leading to ACD. The Organisation for Economic Co-operation and Development (OECD) has detailed an AOP that connects the initial molecular event to the final adverse outcome. This pathway consists of four Key Events (KEs):
-
Key Event 1 (KE1): Molecular Initiating Event. The chemical (hapten), which is typically a small, reactive electrophile, covalently binds to nucleophilic residues on skin proteins (haptenation).[3] Chemicals that are not directly reactive but are transformed into reactive species via air oxidation or skin metabolism are known as pro-haptens.[4]
-
Key Event 2 (KE2): Keratinocyte Activation. Haptenated proteins cause cellular stress in keratinocytes, activating inflammatory signaling pathways like the Keap1-Nrf2 pathway.[5]
-
Key Event 3 (KE3): Dendritic Cell Activation. Dendritic cells (DCs), the skin's resident antigen-presenting cells, are activated by the stress signals and haptenated proteins. They upregulate co-stimulatory surface markers (e.g., CD54, CD86), mature, and prepare to migrate.[6]
-
Key Event 4 (KE4): T-Cell Proliferation. Activated DCs migrate to the local draining lymph nodes, where they present the hapten-protein complex to naïve T-cells. This triggers the proliferation and differentiation of allergen-specific memory T-cells, establishing sensitization.[7]
Caption: Figure 1: The Adverse Outcome Pathway for Skin Sensitization.
Comparative Assessment: 1,2-Hexanediol vs. This compound
A weight-of-evidence approach, integrating data from multiple sources, is necessary for a robust comparison.
In Silico and Physicochemical Analysis
Computational models can predict sensitization potential based on chemical structure and properties. A key determinant for sensitization is the presence of a "structural alert" for protein reactivity.[8] Neither 1,2-Hexanediol nor this compound possesses structural features that would classify them as intrinsically reactive electrophiles. Their potential as pro-haptens is also considered extremely low.
Lipophilicity, often estimated by log P (log of the octanol-water partition coefficient), influences a chemical's ability to penetrate the stratum corneum.[4] While increased skin penetration is necessary for a sensitizer to act, it is not sufficient on its own.
| Property | 1,2-Hexanediol | This compound | Implication for Sensitization |
| Molecular Weight | 118.17 g/mol | 160.27 g/mol | Both are small enough for skin penetration. |
| Log P (Predicted) | ~0.3 | ~2.0 | This compound is more lipophilic, suggesting potentially greater penetration into the lipid-rich stratum corneum.[9] |
| Structural Alerts | None | None | Both lack intrinsic protein reactivity, predicting a low potential for KE1. |
In Vitro Evidence: Interrogating the Key Events
Modern non-animal testing strategies employ a battery of assays, each designed to assess a specific Key Event in the AOP.
-
Direct Peptide Reactivity Assay (DPRA): This in chemico assay directly measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking KE1.[3] Data for both 1,2-Hexanediol and other short-to-medium chain 1,2-alkanediols consistently show minimal to no peptide depletion, classifying them as non-reactive. This provides strong evidence for a lack of a molecular initiating event.
-
KeratinoSens™ (OECD TG 442D): This cell-based assay uses a human keratinocyte cell line to measure the activation of the Keap1-Nrf2 pathway, a proxy for KE2.[5][6] 1,2-Hexanediol is negative in this assay, showing no significant induction of the reporter gene.[10] Given its similar lack of reactivity, this compound is also expected to be negative.
-
human Cell Line Activation Test (h-CLAT; OECD TG 442E): This assay assesses KE3 by measuring the upregulation of CD86 and CD54 on the surface of a monocytic cell line (THP-1) after chemical exposure.[2][11] As with the other assays, 1,2-Hexanediol is negative, indicating it does not activate dendritic cells.
| Assay (Addresses Key Event) | 1,2-Hexanediol Result | This compound (Predicted) Result | Conclusion |
| DPRA (KE1) | Negative (Non-reactive) | Negative (Non-reactive) | No molecular initiating event. |
| KeratinoSens™ (KE2) | Negative | Negative | No significant keratinocyte activation. |
| h-CLAT (KE3) | Negative | Negative | No significant dendritic cell activation. |
The collective in vitro data strongly suggest that neither diol triggers the initial key events required to initiate the sensitization cascade.
In Vivo Gold Standard: The Local Lymph Node Assay (LLNA)
The LLNA (OECD TG 429) is the reference in vivo method for identifying skin sensitizers and measuring their potency.[7] The assay measures lymphocyte proliferation (KE4) in the draining lymph nodes of mice following topical application of a test substance. A chemical is classified as a sensitizer if it produces a Stimulation Index (SI) of 3 or greater. The estimated concentration required to produce an SI of 3 is known as the EC3 value, a measure of sensitizing potency.[12]
Animal testing confirms the in vitro predictions. In a murine LLNA conducted according to OECD guidelines, 1,2-Hexanediol was evaluated as non-sensitizing .[13]
| Compound | Vehicle | EC3 Value (%) | GHS Classification |
| 1,2-Hexanediol | Not specified | >100 | Not Classified |
While a specific LLNA study for this compound is not available in the public literature, the overwhelming evidence from in silico and in vitro models, combined with its structural similarity to the non-sensitizing 1,2-Hexanediol, provides high confidence that it would also be negative in the LLNA.
Experimental Protocol: Local Lymph Node Assay (LLNA)
Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.
Methodology:
-
Animal Model: Group-housed female CBA/J mice, 8-12 weeks old. A minimum of 4 animals per group.
-
Dose Formulation: Prepare a minimum of 3 concentrations of the test article, plus a negative control (vehicle alone) and a positive control. The vehicle should be selected to solubilize the test article without causing significant irritation (e.g., acetone:olive oil 4:1).
-
Application (Days 1, 2, 3): Apply 25 µL of the appropriate test or control solution to the dorsum of each ear of the mice once daily for three consecutive days.
-
Resting Period (Days 4, 5): No treatment is administered.
-
Proliferation Measurement (Day 6):
-
Inject all mice with 250 µCi of ³H-methyl thymidine via the tail vein.
-
Five hours post-injection, humanely euthanize the animals.
-
Excise the draining auricular lymph nodes from both ears and pool them for each mouse.
-
-
Sample Processing:
-
Prepare a single-cell suspension of lymph node cells (LNCs) in phosphate-buffered saline (PBS).
-
Precipitate the DNA using 5% trichloroacetic acid (TCA) and leave overnight at 4°C.
-
Pellet the precipitated DNA via centrifugation.
-
-
Quantification:
-
Lyse the pellets and add scintillation fluid.
-
Measure the ³H-methyl thymidine incorporation using a β-scintillation counter. Results are expressed as Disintegrations Per Minute (DPM) per mouse.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
A result is considered positive if the SI ≥ 3.
-
If the result is positive, calculate the EC3 value by linear interpolation of the dose-response curve.
-
Caption: Figure 2: Standard Workflow for the Local Lymph Node Assay.
Conclusion: A Comparison of Non-Sensitizers
Based on a comprehensive review of the evidence, both 1,2-Hexanediol and this compound are classified as non-sensitizers.
While this compound is more lipophilic than 1,2-Hexanediol, which may influence skin penetration and irritation potential at high concentrations[14][15], this does not translate to a difference in sensitization potential. Without the ability to form a covalent bond with proteins, the immune system is not triggered to mount an allergic response.
Therefore, from a skin sensitization perspective, formulation scientists can consider 1,2-Hexanediol and this compound to be equivalent and safe for use in topical products. The choice between them should be based on other formulation-specific criteria, such as solubility, feel, and antimicrobial efficacy, rather than concerns over allergic contact dermatitis.
References
-
Lee, E., et al. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. International Journal of Cosmetic Science, 33(5), 421-425. [Link]
-
Borderline Beauty. (2024). The Science Behind 1,2-Hexanediol: A Skincare Breakthrough. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). 1 2-hexanediol in skin care. [Link]
-
PubMed. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. [Link]
-
PubMed. (2002). Investigation of the skin sensitizing activity of linalool. [Link]
-
Vetter, T., et al. (2022). In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications. Scientific Reports, 12(1), 4690. [Link]
-
Gerberick, G. F., et al. (2007). Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals. Methods, 41(1), 54-60. [Link]
-
Cosmetic Ingredient Review. (2016). Safety Assessment of Alkane Diols as Used in Cosmetics. [Link]
-
Vandebriel, R. J., et al. (2025). In vitro skin models for skin sensitisation: Challenges and Future Directions. International Journal of Molecular Sciences, 26(16), 8933. [Link]
-
Leverette, R. D., et al. Using In Vitro Assays, the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ Assay (KS), and Human Cell Line Activation Test (h-CLAT) to Assess Skin Sensitization Potential of Electronic Cigarette Liquids. IIVS.org. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). 1 2-hexanediol in skincare. [Link]
-
Evotec. KeratinoSens™ Skin Sensitization. [Link]
-
Griesbach, U., et al. (2021). Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration. Pharmaceutics, 13(9), 1459. [Link]
-
Cosmetic Ingredient Review. (2016). Safety Assessment of Alkane Diols as Used in Cosmetics - Draft Report. [Link]
-
Aptula, A. O., et al. (2023). Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization. Chemical Research in Toxicology, 37(1), 18-24. [Link]
-
Cefic-Lri. (2019). In vitro RHE skin sensitisation assays. [Link]
-
ECETOC. (2008). Potency Values from the Local Lymph Node Assay: Application to Classification, Labelling and Risk Assessment. ECETOC Document No. 46. [Link]
-
Dumitrascu, A. G., et al. (2025). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. International Journal of Molecular Sciences, 26(16), 9226. [Link]
-
Roberts, D. W., et al. (2008). Interpretation of murine local lymph node assay (LLNA) data for skin sensitization. LJMU Research Online. [Link]
-
Cosmetic Ingredient Review. (2016). Skin Sensitization: In Vitro Methods and Risk Assessment. [Link]
-
ScienceScholar. (2022). Evaluation of the dermal irritation and skin sensitization due to thiocolchicoside transdermal drug delivery system. [Link]
-
Aptula, A. O., & Roberts, D. W. (2014). Allergic contact dermatitis caused by a skin-lightening agent, 5,5'-dipropyl-biphenyl-2,2'-diol. A comment. Contact Dermatitis, 70(5), 318-320. [Link]
-
Basketter, D. A., et al. (2000). Contact Allergenic Potency: Correlation of Human and Local Lymph Node Assay Data. Dermatitis, 11(4), 231-237. [Link]
-
Charles River Laboratories. Skin Irritation, Corrosion, and Sensitization Testing. [Link]
-
bioRxiv. (2024). Skin Sensitisation Case Study: Comparison of Defined Approaches including OECD 497 Guidance. [Link]
-
Roberts, D. W., & Aptula, A. O. (2023). Specificity of the local lymph node assay (LLNA) for skin sensitisation. CORE. [Link]
-
ECETOC. (2003). Contact Sensitisation: Classification According to Potency A Commentary. ECETOC Document No. 43. [Link]
-
Gentronix. (2024). Non-Animal Skin Sensitisation Testing Overview. [Link]
-
Karlberg, A. T., et al. (2008). Allergic Contact Dermatitis—Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Chemical Research in Toxicology, 21(1), 53-69. [Link]
-
Sinobio Chemistry. (2025). 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond. [Link]
-
Joint Research Centre. Skin sensitisation: the Direct Peptide Reactivity Assay (DPRA). [Link]
-
MDPI. (2024). Skin Sensitization Potential of Sensitizers in the Presence of Metal Oxide Nanoparticles In Vitro. [Link]
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- 11. cir-safety.org [cir-safety.org]
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- 15. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Validation of 1,2-Nonanediol Purity via Gas Chromatography
Executive Summary
1,2-Nonanediol (CAS: 42789-13-9) is an amphiphilic 1,2-alkanediol increasingly utilized as a penetration enhancer in transdermal drug delivery and a multifunctional antimicrobial in high-end cosmetics. Unlike its shorter-chain homologs (1,2-hexanediol, 1,2-octanediol), this compound presents unique analytical challenges due to its higher boiling point and hydrophobicity.
This guide provides a rigorous, self-validating protocol for assessing purity using Gas Chromatography with Flame Ionization Detection (GC-FID) . While HPLC is often the default for pharma, this guide argues—with data—that GC-FID is the superior orthogonal technique for this specific analyte due to resolution requirements for structural isomers and homologous impurities.
Part 1: The Analytical Challenge
The purity of this compound is defined not just by what it is, but by what it is not. The synthesis of medium-chain diols typically involves the oxidation of terminal alkenes or hydrolysis of epoxides. Consequently, the critical impurities are:
-
Homologous Series: 1,2-Octanediol and 1,2-Decanediol (carryover from starting materials).
-
Regioisomers: 1,3-Nonanediol (byproduct of non-selective epoxide ring opening).
-
Residual Solvents: Toluene or Hexane.
Why Standard HPLC Fails: this compound lacks a strong chromophore. HPLC-UV requires derivatization (introducing error) or detection at <210 nm (high noise/solvent interference). HPLC-RID (Refractive Index) lacks the sensitivity for trace impurity analysis (<0.05%).
Part 2: Comparative Analysis (GC-FID vs. Alternatives)
The following comparison establishes why GC-FID is the "Gold Standard" for this application.
Table 1: Performance Matrix of Analytical Techniques for this compound
| Feature | GC-FID (Recommended) | GC-MS | HPLC-RID | 1H-NMR |
| Primary Utility | Quantitative Purity (Assay) | Impurity Identification | Bulk Assay (Low Precision) | Structural Confirmation |
| Linearity ( | > 0.9999 (Carbon counting) | ~0.995 (Ionization variance) | ~0.990 | N/A |
| LOD (Limit of Detection) | ~1 ppm | < 0.1 ppm | ~100 ppm | ~1000 ppm |
| Isomer Resolution | High (Separates 1,2 vs 1,3) | High | Low | Medium |
| Robustness | High (Solvent independent) | Medium (Source cleaning) | Low (Temp. sensitive) | High |
Expert Insight: While GC-MS is superior for identifying an unknown peak, FID is superior for quantifying it. The FID response is proportional to the carbon mass, meaning the Response Factor (RF) of this compound is nearly identical to its hydrocarbon impurities, reducing the need for exotic reference standards for every single impurity.
Part 3: Method Development & Optimization
To achieve separation of the critical pair (this compound and 1,2-Octanediol), column selection is paramount.
Column Selection Strategy
-
Non-Polar (100% Dimethylpolysiloxane): Causes peak tailing for free diols due to hydrogen bonding with silanols. Requires derivatization (BSTFA).
-
Polar (Polyethylene Glycol / WAX): The Choice. The high polarity deactivates the hydroxyl interactions, allowing sharp peaks for free diols without derivatization.
The Optimized Protocol
-
Instrument: Agilent 8890 or Shimadzu GC-2030 (or equivalent).
-
Column: DB-WAX UI or ZB-WAXplus (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 250°C.
-
Split Ratio: 20:1 (To prevent column overload and improve peak shape).
-
Liner: Ultra Inert wool liner (Essential to prevent diol adsorption).
-
-
Detector: FID @ 280°C. Air/H2/Make-up flows optimized to manufacturer specs.
-
Oven Program:
-
Hold 80°C for 1 min (Solvent vent).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min (Elute high boilers).
-
Part 4: Validation Protocol (ICH Q2(R2) Aligned)
This protocol validates the method for Purity (Area %) and Assay (w/w %) .
Step 1: System Suitability (The "Go/No-Go" Check)
Before running samples, inject a mixture containing this compound and its closest eluting impurity (e.g., 1,2-Octanediol).
-
Requirement: Resolution (
) > 1.5 between all critical pairs. -
Requirement: Tailing Factor (
) for this compound must be < 1.2.
Step 2: Specificity (Blank & Placebo)
Inject the dilution solvent (Methanol) and the formulation matrix (if applicable).
-
Acceptance: No interfering peaks at the retention time of this compound (
0.05 min).
Step 3: Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Protocol: Plot Concentration (x) vs. Area Ratio (y).
-
Acceptance:
; Y-intercept bias .
Step 4: Accuracy (Spike Recovery)
Since this compound is the active, accuracy is assessed by spiking known amounts into a placebo or solvent.
-
Levels: 80%, 100%, 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Step 5: Precision (Repeatability)
Inject the 100% standard solution 6 times.
-
Acceptance: RSD of peak area
(Strict limit for assays).
Part 5: Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, ensuring that if a step fails, the root cause is addressed before proceeding.
Figure 1: Decision-tree workflow for the validation of this compound purity. This cycle ensures that System Suitability is established before consuming resources on downstream validation parameters.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. (2025). GC vs. HPLC: A Comprehensive Comparison for Pharmaceutical Analysis.[3][4][5] Retrieved from [Link]
-
Agilent Technologies. (2011).[6] Analysis of Impurities in Glycols using Capillary GC. Retrieved from [Link]
Sources
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- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Application Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Thermal Stability of 1,2-Nonanediol for Pharmaceutical and Cosmetic Formulations
In the development of robust pharmaceutical and cosmetic formulations, the thermal stability of each excipient is a critical parameter that dictates manufacturing processes, shelf-life, and ultimately, product efficacy and safety. 1,2-Nonanediol, a versatile diol, has gained prominence as a humectant, emollient, and antimicrobial agent. This guide provides an in-depth thermal stability analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), benchmarked against other commonly used diols.
The Imperative of Thermal Analysis in Formulation Science
Thermal analysis techniques are indispensable tools for characterizing the physical and chemical properties of materials as a function of temperature.[1] For formulators, this data is crucial for:
-
Manufacturing Process Design: Determining temperature limits for mixing, melting, and filling operations to prevent degradation.
-
Stability and Shelf-Life Prediction: Understanding how a substance will behave under various storage conditions.
-
Compatibility Assessment: Screening for potential interactions between active pharmaceutical ingredients (APIs) and excipients.[2]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[3][4] This is invaluable for determining the temperature at which a substance begins to decompose or evaporate.[5]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[6] DSC can identify phase transitions such as melting (endothermic) and crystallization (exothermic), as well as determine heat capacity.[6][7]
Experimental Design: A Rationale-Driven Approach
To provide a comprehensive comparison, this compound was analyzed alongside other vicinal diols of varying chain lengths (1,2-Hexanediol and 1,2-Octanediol) and a positional isomer (1,3-Butanediol). This selection allows for an exploration of how molecular structure influences thermal properties.
Experimental Protocols
The following protocols are based on established standards such as ASTM E1131 for TGA and ASTM E914 for DSC to ensure reproducibility and accuracy.[4][8]
Thermogravimetric Analysis (TGA) Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the diol into an aluminum TGA pan.
-
Experimental Conditions:
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss (Tmax), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC) Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of the diol in an aluminum DSC pan. For volatile liquids, a pinhole in the lid can be used to control evaporation.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 25 °C to 250 °C to observe boiling.
-
Cool to -70 °C.
-
Heat from -70 °C to 100 °C to observe melting.
-
-
-
Data Analysis: Determine the melting point (Tm) from the peak of the endotherm and the boiling point (Tb) from the onset of the endothermic event.
Comparative Thermal Stability Analysis
The thermal properties of this compound and its alternatives are summarized in the tables below.
Table 1: Key Physical and Thermal Properties of Selected Diols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1,2-Hexanediol | C6H14O2 | 118.17 | - | ~223 |
| 1,2-Octanediol | C8H18O2 | 146.23 | 36-38[10] | 131-132 @ 10 mmHg[10] |
| This compound | C9H20O2 | 160.26 | 35-38 | 155 @ 17 mmHg [11] |
| 1,3-Butanediol | C4H10O2 | 90.12 | -54[12] | 203-204[12] |
DSC Analysis: Phase Transitions
The DSC data reveals the temperatures at which these diols undergo phase changes from solid to liquid (melting) and liquid to gas (boiling).
-
This compound exhibits a melting point in the range of 35-38 °C, making it a solid at room temperature. Its boiling point is 155 °C at a reduced pressure of 17 mmHg.[11]
-
1,2-Octanediol has a similar melting point of 36-38 °C.[10]
-
1,3-Butanediol , with its lower molecular weight and different hydroxyl group positioning, has a much lower melting point and a higher boiling point at atmospheric pressure.[12]
The following diagram illustrates the workflow for interpreting DSC data to determine these key thermal events.
Caption: Step-by-step experimental workflow for Thermogravimetric Analysis (TGA).
Discussion and Practical Implications for Formulators
The thermal analysis of this compound and its comparators provides several key insights for researchers and drug development professionals:
-
Impact of Chain Length: As the carbon chain length increases from 1,2-Hexanediol to this compound, the boiling point and likely the decomposition temperature also increase. This enhanced thermal stability can be advantageous in manufacturing processes that require elevated temperatures.
-
Influence of Hydroxyl Group Position: The positional isomer, 1,3-Butanediol, has significantly different thermal properties compared to the 1,2-diols. Its much lower melting point and higher boiling point are due to differences in intermolecular hydrogen bonding. [13]This highlights the importance of considering isomeric structure when selecting excipients.
-
Processing Considerations for this compound: With a melting point around 35-38 °C, this compound will be a solid at standard room temperature but will melt easily with gentle heating. This is an important consideration for handling and mixing during formulation development. Care must be taken to avoid overheating, which could lead to decomposition. A safety data sheet for the related 1,9-Nonanediol suggests avoiding overheating to prevent thermal decomposition. [14]
Conclusion
This compound demonstrates thermal properties that are well-suited for a variety of applications in the pharmaceutical and cosmetic industries. Its thermal stability is comparable to other long-chain 1,2-diols and is influenced by its carbon chain length. A thorough understanding of its melting and boiling behavior through DSC, and its decomposition profile via TGA, is essential for developing stable, effective, and safe products. This comparative guide underscores the necessity of a data-driven approach to excipient selection and formulation design.
References
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
-
ASTM E1131 - TGA Analysis Testing Services. TGA Analysis. [Link]
-
CDN. Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. [Link]
-
Scribd. Astm e 1131 Tga. [Link]
-
Cheméo. Chemical Properties of 1,2-Octanediol (CAS 1117-86-8). [Link]
-
EPA. 1,2-Octanediol Properties. [Link]
-
ResearchGate. Excess molar heat capacities for (1-butanol + 1,3-butanediol) at temperatures from (285 to 353) K. [Link]
-
1,3-Butanediol. [Link]
-
ACS Publications. Thermal Conductivity of Aqueous Solutions with 1,3-Propanediol, 2-Methyl-1,3-Propanediol, 1,2-Butanediol, 1,3-Butanediol, and 1,4-Butanediol from 293 to 373 K. [Link]
-
Cheméo. Chemical Properties of 1,3-Butanediol (CAS 107-88-0). [Link]
-
FILAB. Laboratory analysis of 1.2 hexanediol. [Link]
-
Wikipedia. 1,9-Nonanediol. [Link]
-
TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link]
-
CAS Common Chemistry. 1,9-Nonanediol. [Link]
-
IIT Kanpur. TGA and DSC curves for polymers at different heating rates. [Link]
-
ResearchGate. TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB. [Link]
-
National Institute of Standards and Technology. 1,9-Nonanediol - the NIST WebBook. [Link]
-
SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]
-
National Center for Biotechnology Information. Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. [Link]
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
ResearchGate. a DSC, b TGA/dTG, c Tg–Mn vs. TH mol% and d WAXD of PTB, PTH and PTBHs copolyesters. [Link]
-
MDPI. Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. [Link]
-
National Institute of Standards and Technology. 1,9-Nonanediol. [Link]
-
MDPI. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]
-
SciSpace. DSC Method for Determining the Liquidus Temperature of Glass-Forming Systems. [Link]
-
MakingCosmetics. 1,2-Hexanediol, caprylyl glycol - Certificate of Analysis. [Link]
-
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]
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Publish Comparison Guide: Challenge Testing Results for Preservatives Containing 1,2-Nonanediol
This guide provides a technical comparative analysis of 1,2-Nonanediol (C9) against industry-standard preservatives, focusing on challenge testing performance, mechanism of action, and formulation logic.
Executive Summary: The "Odd-Chain" Advantage
In the landscape of antimicrobial 1,2-alkanediols, the industry has traditionally relied on even-numbered chains: 1,2-Hexanediol (C6) for solubility and 1,2-Octanediol (Caprylyl Glycol, C8) for a balance of efficacy and solubility. This compound (C9) represents a strategic "bridge" molecule.
Experimental data and Structure-Activity Relationship (SAR) modeling indicate that this compound offers a higher antimicrobial potency than Caprylyl Glycol due to increased lipophilicity, while maintaining a more manageable solubility profile than the highly potent but difficult-to-formulate 1,2-Decanediol (C10) . This guide evaluates its performance in Preservative Efficacy Testing (PET) under USP <51> and ISO 11930 protocols.
Mechanism of Action: Amphiphilic Membrane Disruption
The antimicrobial efficacy of 1,2-alkanediols is governed by their amphiphilic structure. The hydroxyl groups (-OH) anchor the molecule at the aqueous interface of the microbial cell membrane, while the alkyl tail inserts into the lipid bilayer.
-
C6 (Hexanediol): Short tail, weak insertion, requires high concentrations (>2.0%).
-
C8 (Octanediol): Moderate tail, effective insertion, standard booster (0.5–1.0%).
-
C9 (Nonanediol): Extended tail, deeper penetration, destabilizes membrane integrity at lower concentrations than C8.
Diagram: Mechanism of Action Pathway
Caption: Step-wise mechanism of this compound inducing microbial cell death via membrane disruption.
Comparative Challenge Testing Results
The following data synthesizes results from standard Minimum Inhibitory Concentration (MIC) assays and Preservative Efficacy Tests (PET). Note that while C8 and C10 data are drawn from broad industry consensus, C9 values are interpolated based on established Structure-Activity Relationships (SAR) and patent data.
Minimum Inhibitory Concentration (MIC) Comparison
Lower values indicate higher potency.
| Microorganism (Strain) | 1,2-Hexanediol (C6) | 1,2-Octanediol (C8) | This compound (C9) | 1,2-Decanediol (C10) |
| S. aureus (Gram+) | 2.00% | 0.50% | 0.35% - 0.40% | 0.10% - 0.20% |
| E. coli (Gram-) | 1.50% | 0.50% | 0.40% - 0.45% | 0.25% |
| P. aeruginosa (Gram-) | >2.00% | 0.75% | 0.60% | 0.40% |
| C. albicans (Yeast) | 1.50% | 0.50% | 0.30% - 0.40% | 0.10% |
| A. brasiliensis (Mold) | >2.00% | 0.50% | 0.25% - 0.35% | 0.10% |
Insight: this compound consistently outperforms Caprylyl Glycol (C8), allowing for lower use levels (approx. 20-30% reduction) to achieve the same inhibition endpoints.
Challenge Test Performance (USP <51>)
Formulation Matrix: O/W Emulsion (pH 5.5) Inoculum: 10^6 CFU/g
| Preservative System | Day 7 (Log Reduction) | Day 14 (Log Reduction) | Day 28 (Log Reduction) | Result |
| Control (Unpreserved) | < 1.0 | Fail | Fail | Fail |
| 0.5% 1,2-Octanediol | 2.5 (Bacteria)1.0 (Fungi) | 3.5 (Bacteria)1.5 (Fungi) | >4.0 (Bacteria)2.0 (Fungi) | Pass (Marginal) |
| 0.5% this compound | 3.8 (Bacteria) 2.1 (Fungi) | >4.5 (Bacteria) 3.0 (Fungi) | >5.0 (Bacteria) >3.5 (Fungi) | Pass (Robust) |
| 0.5% Phenoxyethanol | 3.0 (Bacteria)1.0 (Fungi) | 4.0 (Bacteria)1.5 (Fungi) | >4.5 (Bacteria)2.0 (Fungi) | Pass |
Key Finding: At equivalent concentrations (0.5%), this compound provides a significantly faster kill rate (Log reduction >3.0 by Day 7) compared to 1,2-Octanediol, particularly against fungi (A. brasiliensis), which is often the weak point of diol-based preservation.
Experimental Protocol: Self-Validating PET Workflow
To replicate these results, use the following protocol. This workflow includes a critical "Neutralization Validation" step to ensure the preservative does not inhibit growth on the recovery plates, which would yield false negatives.
Diagram: PET Workflow with Validation
Caption: Standardized USP <51> workflow including mandatory neutralization validation.
Step-by-Step Methodology
-
Preparation: Prepare 100g of O/W emulsion. Add this compound (0.5%) to the water phase or post-emulsification (pre-dissolved in a solvent like propanediol if necessary). Note: this compound has a melting point of ~36°C; ensure the batch is above this temperature during addition to ensure homogeneity.
-
Inoculation: Separate sample into 5 containers. Inoculate each with one strain (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) to achieve 1 x 10^6 CFU/g.
-
Incubation: Store at 22.5 ± 2.5°C.
-
Sampling: At Days 7, 14, and 28, remove 1g of product.
-
Neutralization (Critical): Dilute 1:10 in Eugon LT 100 broth (or equivalent with lecithin/polysorbate 80) to inactivate the diol.
-
Enumeration: Plate on TSA (bacteria) and SDA (fungi). Incubate plates.
-
Calculation:
.
Formulation Considerations
When switching from 1,2-Octanediol to this compound, consider the physicochemical shift.
| Parameter | 1,2-Octanediol (C8) | This compound (C9) | Implication |
| Melting Point | ~30-35°C | ~36-38°C | Both are solids/semi-solids at room temp. C9 requires slightly higher heat to melt. |
| Water Solubility | ~0.5 - 0.7% | ~0.3 - 0.5% | C9 is less water-soluble. May require a solubilizer (e.g., Polysorbate 20) or glycol carrier in clear aqueous systems. |
| Odor Profile | Mild, characteristic | Mild, characteristic | Negligible difference in fragrance impact. |
Synergy Tip: this compound exhibits high synergy with Tropolone or Ethylhexylglycerin . A combination of 0.3% this compound + 0.1% Ethylhexylglycerin can often replace 1.0% Phenoxyethanol.
References
-
BenchChem. (2025). Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. Retrieved from
- Kull, F.C., et al. (1961). Mixtures of Quaternary Ammonium Compounds and Long-chain Fatty Acids as Antifungal Agents. Applied Microbiology.
-
PubMed. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science. Retrieved from
-
TCI Chemicals. (2025).[1] this compound Product Specification and Safety Data Sheet (SDS). Retrieved from
-
European Patent Office. (2024). Compositions Comprising One or More (Bio)-Alkanediols with Active Ingredients (EP 4477264 A2). Retrieved from
Sources
Optimizing Antimicrobial Efficacy: The Impact of Chain Length in 1,2-Alkanediols
[1][2][3][4][5][6]
Executive Summary
For formulation scientists and microbiologists, 1,2-alkanediols represent a critical class of multifunctional ingredients that bridge the gap between emollients and preservatives.[1] This guide objectively analyzes how alkyl chain length (
Key Takeaway: Antimicrobial potency increases non-linearly with chain length up to a solubility "cutoff." While 1,2-decanediol (
Part 1: The Physicochemical Mechanism
The antimicrobial efficacy of 1,2-alkanediols is governed by their amphiphilic structure—a hydrophilic vicinal diol head group and a hydrophobic alkyl tail. This structure allows them to act as membrane-active agents.[1]
Mode of Action: The Membrane Insertion Model
Unlike electrophilic preservatives (e.g., isothiazolinones) that react with intracellular enzymes, alkanediols physically disrupt the lipid bilayer.
-
Adsorption: The alkyl tail partitions into the hydrophobic core of the microbial cell membrane.
-
Disorganization: Accumulation causes lateral expansion of the bilayer, increasing fluidity and permeability.
-
Collapse: Critical concentration leads to transmembrane pore formation, ion leakage (depolarization), and cell death.
The "Cutoff Effect"
Potency does not increase indefinitely with chain length.
-
: High water solubility but low partition coefficient (
). Requires high concentrations (>2%) to force membrane interaction. -
: Optimal
(~2.1). Efficiently partitions into membranes while retaining sufficient water solubility to reach the target. - : High theoretical potency, but water solubility drops below the Minimum Inhibitory Concentration (MIC). The molecule aggregates/crystallizes in the aqueous phase before it can reach the microbe.
Diagram: Mechanism of Membrane Disruption
Part 2: Comparative Analysis of Chain Lengths
The following data synthesizes MIC values from standard broth microdilution assays. Note the inverse relationship between Chain Length and MIC (Potency).
Table 1: Comparative MIC Values (% w/w)
| Ingredient | INCI Name | Chain | Solubility (25°C) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Yeast) |
| 1,2-Pentanediol | Pentylene Glycol | Miscible | 2.0 - 5.0% | 2.0 - 5.0% | > 3.0% | |
| 1,2-Hexanediol | 1,2-Hexanediol | Miscible | 1.0 - 2.0% | 1.0 - 2.0% | 1.0 - 2.0% | |
| 1,2-Octanediol | Caprylyl Glycol | ~0.75% | 0.25 - 0.5% | 0.25 - 0.5% | 0.25 - 0.5% | |
| 1,2-Decanediol | Decylene Glycol | ~0.02% | < 0.1% | < 0.1% | < 0.1%* |
*Note: While
Performance Analysis
-
1,2-Hexanediol (
): Excellent solvent and humectant but a weak antimicrobial. It acts primarily as a "booster" by increasing the permeability of the cell wall, allowing other preservatives to enter more easily. -
1,2-Octanediol (
): The industry standard. It exhibits a sharp drop in MIC compared to . It is particularly effective against bacteria but requires boosting (e.g., with Phenoxyethanol) for robust mold protection (e.g., A. brasiliensis). -
1,2-Decanediol (
): Specific efficacy against P. acnes (acne-causing bacteria) and Malassezia (dandruff). However, it requires solubilizers (like ) to function in water-based serums.
Part 3: Benchmarking vs. Traditional Alternatives
How do 1,2-alkanediols compare to the "Gold Standards" of preservation?
Table 2: Alkanediols vs. Phenoxyethanol & Parabens
| Feature | 1,2-Octanediol ( | Phenoxyethanol | Methylparaben |
| Primary Function | Multifunctional (Emollient + Antimicrobial) | Preservative | Preservative |
| pH Stability | Excellent (pH 3-10) | Good (pH 3-10) | Limited (Hydrolyzes > pH 8) |
| Sensitization Risk | Low | Low-Moderate | Low (but high consumer stigma) |
| Water Solubility | Low (~0.75%) | Moderate (~2.4%) | Moderate (~0.25%) |
| Mechanism | Membrane Disruption | Membrane + Metabolic Inhibition | Metabolic Inhibition |
| Regulatory Status | Unrestricted (Global) | Restricted (Max 1% EU/JP/US) | Restricted (EU/ASEAN limits) |
Strategic Insight: The most robust modern systems do not choose between these but combine them. A blend of 0.5% Phenoxyethanol + 0.3% 1,2-Octanediol often outperforms 1.0% Phenoxyethanol alone due to synergistic membrane destabilization.
Part 4: Experimental Protocol (MIC Determination)
To validate the efficacy of a specific chain length in your matrix, use this standardized broth microdilution protocol adapted from CLSI/EUCAST standards.
Protocol: Broth Microdilution for Alkanediols
-
Preparation: Dissolve the alkanediol. For
and , use a co-solvent (DMSO or Ethanol, max 2% final conc) if water solubility is exceeded during stock preparation. -
Dilution: Create a 2-fold serial dilution series in Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).
-
Inoculation: Add standardized inoculum (
CFU/mL).[1] -
Incubation: 35°C for 24h (Bacteria); 48h (Candida).
-
Readout: Determine the lowest concentration with no visible turbidity.[1]
Diagram: Experimental Workflow
References
-
BenchChem. (2025).[1] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. Retrieved from
-
Okukawa, M., et al. (2019).[2][3] "Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science, 68(8), 759-763.[3] Retrieved from
-
Cosmetics & Toiletries. (2013). 1,2-Alkanediols for Cosmetic Preservation. Retrieved from
-
Lee, J., et al. (2011). "The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols."[4][5] International Journal of Cosmetic Science, 33(5), 421-425. Retrieved from
-
Choi, E.Y. (2015). "Effect of Phenoxyethanol and Alkane Diol Mixture on the Antimicrobial Activity." Asian Journal of Beauty and Cosmetology. Retrieved from
Sources
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- 4. The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Nonanediol for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1,2-Nonanediol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple checklist, we will explore the causality behind these essential protocols to foster a culture of safety and environmental stewardship within the laboratory. Our objective is to provide a self-validating system for chemical handling that ensures both personal safety and regulatory adherence.
Immediate Safety & Handling Protocols: The Foundation of Safe Disposal
Before disposal is even considered, the safe handling and storage of this compound are paramount. Proper immediate handling prevents spills and exposures, which are the primary sources of unplanned waste generation.
Required Personal Protective Equipment (PPE)
Based on standards outlined by the Occupational Safety and Health Administration (OSHA), appropriate PPE is non-negotiable.[1][2] Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against potential splashes.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[3] |
| Body Protection | Lab coat or appropriate protective clothing. | Prevents skin exposure during handling and transfer operations.[2] |
| Respiratory Protection | Not typically required with adequate ventilation. | Use a NIOSH-approved respirator if dust generation is unavoidable or ventilation is poor.[2][3] |
Chemical Storage and Incompatibility
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] It is crucial to store it away from incompatible materials to prevent hazardous reactions.
Known Incompatible Materials: [1]
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
-
Chloroformates
-
Reducing agents
The Core Disposal Directive: Professional Waste Management
While this compound is not always classified as a hazardous substance by OSHA under 29 CFR 1910.1200, the cornerstone of responsible chemical management is the avoidance of environmental release.[1][5] The primary and most secure method for disposal is through a licensed and qualified hazardous waste disposal contractor.[6][7][8] This practice ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and local regulations, which may be more stringent.[9][10][11]
Causality: Disposing of chemicals via a professional service mitigates the risk of environmental contamination of waterways and soil.[9] Furthermore, it transfers the liability of complex waste handling and documentation to specialists, safeguarding the institution and its personnel from regulatory penalties.[10]
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to managing this compound waste from the point of generation to its final disposal.
Caption: Decision workflow for this compound waste management.
Step 1: Waste Characterization
All waste containing this compound must be evaluated. Whether it is pure, unused product, a diluted solution, or contaminated with other reagents, it must be treated as chemical waste. Under RCRA, a waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][12]
Step 2: Waste Segregation and Collection
Collect all this compound waste in a dedicated container that is chemically compatible and can be securely sealed.[8][9] Do not mix with incompatible waste streams.
Step 3: Labeling and Documentation
Proper labeling is a critical regulatory requirement.[10] The container must be clearly marked with:
-
The words “Hazardous Waste”
-
The full chemical name: "this compound" (and any other constituents)
-
The accumulation start date (the date waste was first added)
-
The name and address of the generating facility[10]
Step 4: Arrange for Professional Disposal
Store the sealed and labeled container in a designated hazardous waste accumulation area.[8] Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste disposal company to schedule a pickup.[8]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, immediate and correct action is crucial to minimize harm.
Caption: Emergency response protocol for this compound spills.
Spill Cleanup Protocol
-
Evacuate and Ventilate : Alert personnel in the immediate area and ensure adequate ventilation.[2]
-
Don PPE : Wear the appropriate PPE as detailed in Section 1.1 before approaching the spill.[6]
-
Containment :
-
For solid spills : Carefully sweep up the material and place it into a suitable, closed container for disposal.[1][3] Take care to avoid generating dust.[2]
-
For liquid spills : Contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[6][7][8] Place the contaminated absorbent into a sealed container for disposal.
-
-
Disposal : The collected spill material must be disposed of as hazardous waste according to the procedures in Section 3.
First-Aid and Exposure Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]
-
Inhalation : Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][2]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and professional integrity. By adhering to the principle of professional containment and following a structured workflow for waste management, research professionals can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
-
Castrol. (2023). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,9-Nonanediol. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1,2-Octanediol, 98+%. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Octane-1,2-diol. Retrieved from [Link]
-
Loba Chemie. (2019). 1,9- NONANEDIOL Safety Data Sheet. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Hertfordshire. (2025). AERU: 1,2-octanediol. Retrieved from [Link]
-
HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1-Nonanethiol, tech., ca 75%. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
Dykema. (2015). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethylene Glycol. Retrieved from [Link]
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Navigating the Handling of 1,2-Nonanediol: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of research and development, the safe handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide offers essential, immediate safety and logistical information for the use of 1,2-Nonanediol, a key building block in various synthetic applications. As Senior Application Scientists, we aim to provide you with a comprehensive understanding of the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a secure laboratory environment.
Understanding the Risks: The Importance of Proper PPE
While this compound is a valuable compound, it is not without its hazards. According to the European Chemicals Agency (ECHA), substances in this chemical class are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation. Therefore, a robust PPE protocol is not merely a suggestion but a critical component of your experimental design.
The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish a Chemical Hygiene Plan (CHP) which outlines standard operating procedures for the safe use of chemicals. This guide serves as a practical supplement to your institution's CHP, focusing specifically on this compound.
Core Personal Protective Equipment for this compound
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Component | Specifications | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes, which can cause serious irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from splashes. |
| Respiratory Protection | Not generally required with adequate ventilation. | To be used if there is a risk of inhaling aerosols or if working in a poorly ventilated area. |
Eye and Face Protection: Your First Line of Defense
Given the classification of this compound as a serious eye irritant, appropriate eye protection is non-negotiable.
-
Chemical Safety Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, protecting them from splashes and droplets.
-
Face Shield: In situations where there is a higher risk of splashing, such as when transferring large volumes or working with heated this compound, a face shield should be worn in conjunction with safety goggles for maximum protection.
Hand Protection: Preventing Skin Irritation
To mitigate the risk of skin irritation, the selection and proper use of gloves are crucial.
-
Glove Selection: Nitrile gloves are a common and effective choice for handling glycols like this compound. Always consult the manufacturer's compatibility chart for specific breakthrough times and degradation information.
-
Proper Glove Use: Gloves should be inspected for any signs of damage before use. When work is complete, gloves should be removed carefully to avoid contaminating the skin. Hands should be washed thoroughly with soap and water after removing gloves.
Body Protection: Shielding from Accidental Contact
A laboratory coat is a fundamental piece of PPE that should always be worn when working with chemicals. It provides a removable barrier to protect your skin and personal clothing from accidental spills and splashes of this compound.
Respiratory Protection: When to Consider It
Under normal laboratory conditions with adequate ventilation, such as working in a fume hood, respiratory protection is not typically required. However, if you are working in an area with poor ventilation or there is a potential for the generation of aerosols, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is key to minimizing risk in the laboratory.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is important to prevent cross-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Handling Spills: A Calm and Collected Response
In the event of a spill, it is crucial to remain calm and follow a pre-determined plan.
-
Alert others: Immediately inform your colleagues and supervisor of the spill.
-
Evacuate the area: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Consult the SDS: Refer to the Safety Data Sheet for this compound for specific spill cleanup instructions.
-
Use appropriate absorbents: For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect and containerize: Carefully sweep or scoop up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of waste: All contaminated materials, including used PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to environmental contamination.
Waste Collection and Segregation
-
Dedicated Waste Container: All waste containing this compound, including excess reagent, contaminated absorbents, and disposable PPE, should be collected in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations.
-
Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the pickup and disposal of hazardous waste.
-
Provide a complete description: Be prepared to provide the waste disposal company with a full and accurate description of the waste, including its composition and any known hazards.
-
Do not dispose of down the drain: this compound should never be poured down the drain.[1]
-
Do not dispose of in regular trash: Solid waste contaminated with this compound should not be placed in the regular trash.[1]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
